molecular formula C12H10O2S B1583677 2-(4-Methoxybenzoyl)thiophene CAS No. 4160-63-8

2-(4-Methoxybenzoyl)thiophene

Cat. No.: B1583677
CAS No.: 4160-63-8
M. Wt: 218.27 g/mol
InChI Key: KYVBFEMQEUXVQB-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)thiophene is a useful research compound. Its molecular formula is C12H10O2S and its molecular weight is 218.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-thiophen-2-ylmethanone
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InChI

InChI=1S/C12H10O2S/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8H,1H3
Source PubChem
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InChI Key

KYVBFEMQEUXVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
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DSSTOX Substance ID

DTXSID70194425
Record name p-Anisyl thiophen-2-yl ketone
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Molecular Weight

218.27 g/mol
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CAS No.

4160-63-8
Record name (4-Methoxyphenyl)-2-thienylmethanone
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Record name 2-(4-Methoxybenzoyl)thiophene
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methoxybenzoyl)thiophene (CAS 4160-63-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzoyl)thiophene, with the CAS number 4160-63-8, is a versatile aromatic ketone that is gaining significant attention in various scientific fields. Its unique molecular architecture, featuring a thiophene ring linked to a methoxy-substituted benzoyl group, imparts a range of desirable chemical and electronic properties. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, tailored for professionals in research and development.

Core Properties and Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 4160-63-8[1][2][3][4]
Molecular Formula C₁₂H₁₀O₂S[1][2][3][4]
Molecular Weight 218.27 g/mol [1][2][3][4]
Appearance White to cream to yellow to brown crystalline powder or fused solid.[2][5][2][5]
Melting Point 68.0-78.0 °C[5]; 72-75 °C[2][2][5]
IUPAC Name (4-methoxyphenyl)(thiophen-2-yl)methanone[5]
Synonyms 4-Methoxyphenyl 2-thienyl ketone, p-anisyl thiophen-2-yl ketone[4]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While comprehensive public spectral data is limited, the expected spectral features are outlined below based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and methoxybenzoyl rings.

  • Thiophene Protons: Three protons on the thiophene ring will exhibit characteristic chemical shifts and coupling patterns.

  • Methoxybenzoyl Protons: The four protons on the para-substituted benzene ring will appear as two distinct doublets.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group will be observed.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:

  • Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.

  • Thiophene Carbons: Signals corresponding to the four carbons of the thiophene ring.

  • Benzene Ring Carbons: Signals for the six carbons of the methoxy-substituted benzene ring.

  • Methoxy Carbon: A signal for the carbon of the methoxy group.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of an aryl ketone.

  • C-O Stretch: An absorption band corresponding to the C-O bond of the methoxy group.

  • Aromatic C-H Stretch: Signals in the region of 3000-3100 cm⁻¹.

  • Thiophene Ring Vibrations: Characteristic absorptions for the thiophene ring.[6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride (also known as anisoyl chloride).[7][8][9]

Reaction Principle

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from 4-methoxybenzoyl chloride. This acylium ion is then attacked by the electron-rich thiophene ring, leading to the formation of the desired ketone. The acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate formed during the electrophilic attack.

Synthesis_Mechanism

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Thiophene

  • 4-Methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Ice

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Dissolve 4-methoxybenzoyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-methoxybenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Acylation Reaction: After the addition is complete, add a solution of thiophene in anhydrous dichloromethane to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 30 minutes, still maintaining the temperature at 0 °C. Once the addition of thiophene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of ice-cold water, followed by dilute hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of dichloromethane. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Reactivity and Further Transformations

The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications.

Reactivity_Sites

  • Thiophene Ring: The thiophene ring can undergo further electrophilic substitution reactions, although the existing acyl group is deactivating.

  • Benzene Ring: The methoxy-activated benzene ring is susceptible to further electrophilic aromatic substitution.

  • Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol or undergo various nucleophilic addition reactions.

  • Methoxy Group: The methyl ether can be cleaved under strong acidic conditions to yield the corresponding phenol.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of research and development.

  • Organic Electronics: The thiophene moiety is a well-known component in conducting polymers and organic semiconductors.[2] The electronic properties of this compound make it a candidate for use in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices.[2]

  • Pharmaceutical Development: Thiophene-containing compounds are prevalent in many biologically active molecules. This compound can serve as a versatile intermediate in the synthesis of novel therapeutic agents. Researchers are exploring its potential in targeting specific biological pathways, with investigations into its potential anti-inflammatory and anticancer properties.[2]

  • Material Science: This compound can be used as a monomer or a precursor in the synthesis of advanced polymers and functional materials.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.

Conclusion

This compound is a compound with significant potential across multiple scientific disciplines. Its well-defined synthesis and the presence of multiple functional groups make it an attractive building block for the creation of novel materials and therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and applications, which should serve as a valuable resource for researchers and developers working with this promising molecule.

References

An In-depth Technical Guide on (4-methoxyphenyl)(thiophen-2-yl)methanone: Synthesis, Characterization, and Preclinical Evaluation as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiophene Scaffold in Modern Drug Discovery

To researchers, scientists, and drug development professionals, the pursuit of novel chemical entities with therapeutic potential is a cornerstone of our field. Heterocyclic compounds, in particular, have consistently proven to be a rich source of inspiration for medicinal chemists. Among these, the thiophene ring system holds a privileged position, being a key pharmacophore in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for designing targeted therapies. This guide focuses on a specific thiophene-containing compound, (4-methoxyphenyl)(thiophen-2-yl)methanone, exploring its synthesis, characterization, and, most importantly, its potential as a lead compound in oncology drug discovery. While direct extensive biological data for this exact molecule is emerging, we will draw upon robust evidence from closely related analogs to build a compelling scientific case for its further investigation.

Chemical Identity and Physicochemical Properties

(4-methoxyphenyl)(thiophen-2-yl)methanone is a diaryl ketone featuring a 4-methoxyphenyl group and a thiophen-2-yl group linked by a carbonyl bridge. Its chemical identity is summarized in the table below.

IdentifierValue
IUPAC Name (4-methoxyphenyl)(thiophen-2-yl)methanone[2]
Synonyms p-Anisyl thiophen-2-yl ketone, 2-(4-Methoxybenzoyl)thiophene
CAS Number 4160-63-8[2]
Molecular Formula C₁₂H₁₀O₂S[2]
Molecular Weight 218.27 g/mol [2]
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=CC=CS2[2]

Rationale for Investigation: Insights from a Close Structural Analog

While comprehensive biological data on (4-methoxyphenyl)(thiophen-2-yl)methanone is still under active investigation, compelling evidence from its close structural analog, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) , provides a strong rationale for its evaluation as an anticancer agent.[3][4][5][6]

PHT has demonstrated potent in vitro cytotoxicity against a panel of human cancer cell lines, with IC₅₀ values often in the nanomolar to low micromolar range.[3][4][6] This level of potency is a key indicator of a compound's potential for further development.

Compound Cancer Cell Line Reported IC₅₀ Reference
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Human Leukemia (HL-60)Nanomolar range[6]
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Human Lymphocytes5.68 µM[5]
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Various tumor cell linesNanomolar range[3][4]

The established mechanism of action for PHT is the inhibition of tubulin polymerization .[6] By binding to the colchicine site on tubulin, PHT disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[6] Given the structural similarity, it is highly plausible that (4-methoxyphenyl)(thiophen-2-yl)methanone shares this mechanism of action.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

A robust and scalable synthesis is paramount for the thorough investigation of any new chemical entity. For (4-methoxyphenyl)(thiophen-2-yl)methanone, the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride presents a logical and efficient synthetic route.

The Underlying Chemistry

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this case, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the 4-methoxybenzoyl chloride to form a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The regioselectivity of this reaction on the thiophene ring is a critical consideration. Due to the greater stabilization of the cationic intermediate through resonance, electrophilic attack is strongly favored at the C2 position over the C3 position.

Diagram of the Proposed Synthetic Pathway

Synthesis_Workflow Thiophene Thiophene Reaction Friedel-Crafts Acylation Thiophene->Reaction MethoxybenzoylChloride 4-Methoxybenzoyl Chloride MethoxybenzoylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product (4-methoxyphenyl)(thiophen-2-yl)methanone Purification->Product

Caption: Proposed synthesis of (4-methoxyphenyl)(thiophen-2-yl)methanone.

Detailed Experimental Protocol

Materials:

  • Thiophene

  • 4-Methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for recrystallization (e.g., ethanol, hexanes)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel.

  • After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield pure (4-methoxyphenyl)(thiophen-2-yl)methanone.

Preclinical Evaluation Workflow: A Roadmap for Anticancer Assessment

A systematic and rigorous preclinical evaluation is essential to determine the therapeutic potential of (4-methoxyphenyl)(thiophen-2-yl)methanone. The following workflow outlines a comprehensive in vitro testing cascade.

Diagram of the Preclinical Evaluation Workflow

Preclinical_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis (4-methoxyphenyl)(thiophen-2-yl)methanone Synthesis & Purification Characterization Structural Verification (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity IC50 IC₅₀ Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Tubulin Tubulin Polymerization Assay Mechanism->Tubulin

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methoxybenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methoxybenzoyl)thiophene. This heterocyclic ketone is a valuable building block in medicinal chemistry and materials science, demonstrating significant potential in the development of novel therapeutics and organic electronics.[1] This document collates and synthesizes critical data on its structural and physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, detailed, field-proven protocols for its synthesis and key chemical transformations are presented to empower researchers in their discovery and development endeavors.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for the benzene ring.[2] Its incorporation into molecular frameworks can enhance pharmacological activity and modulate physicochemical properties. This compound, which marries the electron-rich thiophene moiety with a methoxy-substituted benzoyl group, has emerged as a compound of interest for a variety of applications, including as an intermediate in the synthesis of biologically active molecules and in the development of organic semiconductors for devices like organic light-emitting diodes (OLEDs).[1] The methoxy group further enhances its utility by improving solubility and stability.[1]

Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its effective application in research and development.

Structural and General Properties

The structural and key physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name (4-methoxyphenyl)(thiophen-2-yl)methanone[3]
Synonyms p-anisyl thiophen-2-yl ketone, 2-(p-Methoxybenzoyl)thiophene[4]
CAS Number 4160-63-8[1][5]
Molecular Formula C₁₂H₁₀O₂S[1][5]
Molecular Weight 218.27 g/mol [1][5]
Appearance White to gray to brown crystalline powder[1]
Melting Point 72 - 75 °C[1]
Boiling Point ~329 °C (rough estimate)[4]
Solubility Profile

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

  • Thiophene Ring Protons: The three protons on the thiophene ring will appear as multiplets in the aromatic region. The proton at the 5-position is expected to be the most downfield of the three due to its proximity to the electron-withdrawing benzoyl group.

  • Benzene Ring Protons: The four protons on the 4-methoxyphenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the methoxy group will be more upfield compared to the protons ortho to the carbonyl group.

  • Methoxy Group Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments.

  • Carbonyl Carbon: A weak signal for the ketone carbonyl carbon is expected to be the most downfield, typically in the range of 180-190 ppm.

  • Aromatic Carbons: The carbon atoms of the thiophene and benzene rings will appear in the aromatic region (approximately 110-150 ppm). The carbon attached to the methoxy group will be significantly shielded.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around 55-56 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1640-1660 cm⁻¹ for the aryl ketone carbonyl group.

  • C-O Stretch (Ether): An absorption band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-S Stretch (Thiophene): Weak absorptions in the fingerprint region.[7]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary and reliable methods: Friedel-Crafts Acylation and Suzuki-Miyaura Cross-Coupling.

Method 1: Friedel-Crafts Acylation

This classic method involves the electrophilic acylation of thiophene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

The Lewis acid (e.g., AlCl₃) activates the 4-methoxybenzoyl chloride to form a highly electrophilic acylium ion. The electron-rich thiophene ring then attacks this electrophile, preferentially at the 2-position, to form the desired ketone after an aqueous workup.

Thiophene Thiophene Intermediate Sigma Complex (Intermediate) Thiophene->Intermediate + Acylium Ion AnisoylChloride 4-Methoxybenzoyl Chloride (Anisoyl Chloride) AcyliumIon Acylium Ion (Electrophile) AnisoylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Product This compound Intermediate->Product Deprotonation

Caption: Friedel-Crafts Acylation Workflow.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension over 15-20 minutes.

  • Thiophene Addition: Following the complete addition of the acyl chloride, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed cross-coupling reaction provides a versatile route to 2-arylthiophenes.[8] This specific synthesis would involve the coupling of a thiophene boronic acid or its ester with a 4-haloanisole, or the coupling of a 2-halothiophene with 4-methoxyphenylboronic acid.

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.

cluster_reaction Reaction Mixture ArylHalide 2-Bromothiophene Product This compound ArylHalide->Product BoronicAcid 4-Methoxyphenylboronic Acid BoronicAcid->Product Base Base (e.g., K₂CO₃) Base->Product PdCatalyst Pd Catalyst & Ligand Workup Workup & Purification Product->Workup

Caption: Suzuki-Miyaura Coupling Workflow.

  • Apparatus Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromothiophene (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base like potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Chemical Reactivity and Derivatization

The presence of both the thiophene and the 4-methoxyphenyl rings provides multiple sites for further chemical modification.

Electrophilic Aromatic Substitution

The thiophene ring is more susceptible to electrophilic attack than the benzoyl ring due to the electron-donating nature of the sulfur atom. The 2-benzoyl group is an electron-withdrawing group, which deactivates the thiophene ring. However, electrophilic substitution is still possible, and it is directed to the 5-position, which is the most activated position on the thiophene ring.

Bromination can be readily achieved using N-bromosuccinimide (NBS) in a suitable solvent.

Detailed Experimental Protocol for Bromination:

  • Reagent Charging: In a round-bottom flask protected from light, dissolve this compound (1.0 equivalent) in a solvent such as chloroform or carbon tetrachloride.

  • NBS Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup: Filter off the succinimide byproduct and wash the filtrate with a sodium thiosulfate solution and then with water.

  • Purification: Dry the organic layer and concentrate under reduced pressure. The resulting 5-bromo-2-(4-methoxybenzoyl)thiophene can be purified by recrystallization or column chromatography.

Nitration of the thiophene ring requires careful control of reaction conditions to avoid oxidation and polysubstitution.

Experimental Protocol for Nitration:

  • Nitrating Agent Preparation: Prepare a solution of nitric acid in acetic anhydride at a low temperature (e.g., -10 °C).

  • Substrate Addition: Slowly add a solution of this compound in acetic anhydride to the nitrating mixture, maintaining the low temperature.

  • Reaction: Stir the reaction at low temperature for a specified time, carefully monitoring the progress.

  • Workup: Quench the reaction by pouring it onto ice, followed by extraction with an organic solvent.

  • Purification: Wash the organic extract, dry, and concentrate. The resulting nitro derivative can be purified by column chromatography.

Potential Applications

This compound serves as a versatile intermediate in several areas of chemical research:

  • Pharmaceutical Development: The thiophene nucleus is a component of numerous approved drugs. This compound can be a precursor for the synthesis of novel anti-inflammatory, anticancer, and antimicrobial agents.[1]

  • Organic Electronics: The electronic properties of the thiophene ring make this compound and its derivatives suitable for applications in organic semiconductors, with potential use in OLEDs and organic photovoltaics.[1]

  • Materials Science: It can be used in the synthesis of advanced polymers and nanocomposites, potentially enhancing their thermal and mechanical properties.[1]

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Thiophene-containing compounds can undergo metabolic activation to reactive intermediates, which may exhibit toxicity.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a heterocyclic ketone with a rich chemical profile that makes it a valuable tool for chemists in both academia and industry. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, positions it as a key building block for the discovery of new medicines and advanced materials. This guide provides a solid foundation of its properties and synthetic methodologies to facilitate its use in pioneering research.

References

An In-Depth Technical Guide to 2-(4-Methoxybenzoyl)thiophene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxybenzoyl)thiophene, a versatile heterocyclic ketone. The document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis via Friedel-Crafts acylation, and outlines methods for its thorough characterization using modern spectroscopic techniques. Furthermore, this guide explores the compound's significant applications as a key intermediate in the development of pharmaceuticals, particularly as a precursor to bioactive molecules, and in the field of materials science for organic electronics. This document is intended to serve as a practical resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science, enabling them to confidently synthesize, characterize, and utilize this valuable chemical building block.

Introduction: The Significance of the Thiophene Moiety

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to engage in various biological interactions.[1] Its presence in numerous FDA-approved drugs underscores its importance in the development of novel therapeutics.[2] this compound, which incorporates both the thiophene and a methoxy-substituted benzoyl group, serves as a crucial synthetic intermediate, harnessing the advantageous properties of both moieties. This guide will delve into the essential technical aspects of this compound, providing a foundation for its practical application in a research setting.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. This compound is a stable, crystalline solid at room temperature.

PropertyValueReferences
Appearance White to gray to brown crystalline powder.[2][3]
Melting Point 72-75 °C[2][3][4]
Molecular Formula C₁₂H₁₀O₂S[5][6][7]
Molecular Weight 218.27 g/mol [5][6][7]
CAS Number 4160-63-8[3][5][6][7]
Synonyms 4-Methoxyphenyl 2-thienyl ketone, p-anisyl thiophen-2-yl ketone.[3][6]

Storage: For optimal stability, the compound should be stored at room temperature in a sealed, dry container.[4] Some suppliers recommend refrigeration between 2 and 8 °C.[2]

Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of 4-methoxybenzoyl chloride with the Lewis acid catalyst. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The high regioselectivity for acylation at the 2-position of the thiophene ring is due to the greater stabilization of the cationic intermediate compared to attack at the 3-position.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

  • Thiophene

  • 4-Methoxybenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Suspend AlCl₃ in anhydrous DCM under N₂ B Cool to 0 °C in an ice bath A->B C Add 4-methoxybenzoyl chloride dropwise B->C D Add thiophene dropwise C->D E Warm to room temperature and stir D->E F Quench reaction with ice and 1 M HCl E->F G Separate organic layer F->G H Wash with NaHCO₃, water, and brine G->H I Dry over MgSO₄ H->I J Filter and concentrate in vacuo I->J K Recrystallize crude product from ethanol J->K L Collect crystals by filtration K->L M Dry under vacuum L->M G A This compound B Further Synthetic Modifications A->B Intermediate C Bioactive Molecules B->C Leads to D Anticancer Agents (e.g., Tubulin Inhibitors) C->D E Anti-inflammatory Agents C->E

References

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methoxybenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxybenzoyl)thiophene, a substituted aromatic ketone, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural framework, featuring a thiophene ring linked to a methoxy-substituted benzoyl group, imparts unique physicochemical properties that are leveraged in the development of novel pharmaceuticals and organic electronics.[1] As an intermediate, it serves as a critical building block for more complex molecular architectures.[1] Understanding the solubility and stability of this compound is paramount for researchers, scientists, and drug development professionals to ensure its effective handling, formulation, and the reliability of experimental outcomes.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It is designed to offer not just data, but a foundational understanding of the principles governing its behavior in various environments, thereby enabling researchers to design robust experimental protocols and develop stable formulations.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability characteristics.

PropertyValueSource(s)
Chemical Name (4-methoxyphenyl)(thiophen-2-yl)methanone[2]
Synonyms p-anisyl thiophen-2-yl ketone, 4-Methoxyphenyl 2-thienyl ketone[3][4]
CAS Number 4160-63-8[5]
Molecular Formula C₁₂H₁₀O₂S[2][5]
Molecular Weight 218.27 g/mol [3][5]
Appearance White to cream to yellow to brown crystals or powder[1][2]
Melting Point 68-78 °C (typical range)[2][3]

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability, formulation feasibility, and route of administration. The structure of this compound, possessing both a lipophilic aromatic system and a polar carbonyl group, suggests a nuanced solubility profile. The methoxy group is also noted to contribute to its solubility characteristics.[1]

Theoretical Solubility Considerations

The molecule's structure contains both polar (carbonyl, ether) and non-polar (thiophene, benzene ring) regions. Based on the "like dissolves like" principle, its solubility is expected to be:

  • High in moderately polar organic solvents like acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions with the carbonyl group.

  • Moderate in polar protic solvents like ethanol and methanol, where hydrogen bonding with the solvent is possible, albeit limited to the carbonyl oxygen as an acceptor.

  • Low in non-polar solvents such as hexane and toluene, where dispersion forces would be the primary mode of interaction.

  • Practically insoluble in aqueous media due to the dominance of the large, non-polar aromatic scaffold.

Experimental Determination of Solubility

A precise, quantitative understanding of solubility requires empirical measurement. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol, acetone, dichloromethane, hexane). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of undissolved solids. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant from each vial. The sample must be free of any solid particles. Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the concentration of this compound in the original supernatant by back-calculating from the diluted sample concentration. The result is reported in units such as mg/mL or µg/mL.

Diagram: Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature prep2->equil1 equil2 (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge or let stand equil2->sep1 sep2 Pellet excess solid sep1->sep2 quant1 Withdraw supernatant sep2->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate solubility quant3->quant4 G cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_output Outcomes start This compound (Solid & Solution) acid Acidic (e.g., 0.1N HCl, 60°C) start->acid base Basic (e.g., 0.1N NaOH, 60°C) start->base oxid Oxidative (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal (e.g., 80°C Solid) start->thermal photo Photolytic (ICH Q1B Light Exposure) start->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc path Identify Degradation Pathways hplc->path method Validate Analytical Method hplc->method form Inform Formulation & Storage hplc->form

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of the Thiophene Ring

Abstract

Thiophene, a planar, five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the fields of materials science and medicinal chemistry. Its unique electronic properties, stemming from a delicate balance of aromaticity, electron distribution, and reactivity, make it a versatile building block for a vast array of functional molecules. This guide provides a comprehensive exploration of the electronic landscape of the thiophene ring. We will delve into the fundamental principles governing its aromatic character, the distribution of electron density, and the consequential reactivity towards electrophilic and nucleophilic reagents. Furthermore, we will examine how these intrinsic properties are modulated by substituents and how they are harnessed in the design of conductive polymers and biologically active compounds. This document is intended to serve as a detailed resource, bridging theoretical concepts with practical applications for professionals engaged in advanced research and development.

The Foundational Electronics: Aromaticity and Electron Distribution

The thiophene ring, with the chemical formula C₄H₄S, is classified as an aromatic compound.[1] This aromaticity is the linchpin of its electronic behavior and stability.

The Aromatic Sextet and Resonance

Thiophene's aromaticity arises from its fulfillment of Hückel's rule, possessing a cyclic, planar structure with (4n+2) π-electrons, where n=1.[2][3][4] Each of the four carbon atoms contributes one p-electron, and the sulfur atom contributes a lone pair of electrons to the delocalized π-system.[5] This delocalization of six π-electrons over the five-membered ring results in a resonance energy of approximately 117 kJ/mol, contributing to its stability.[6]

The sulfur atom's ability to participate in the π-system is crucial. Unlike the more electronegative oxygen in furan, sulfur's lower electronegativity allows for more effective delocalization of its lone pair, leading to a higher degree of aromaticity compared to furan.[2][4] In the hierarchy of common five-membered aromatic heterocycles, thiophene exhibits greater aromaticity than furan but is generally considered less aromatic than benzene.[2][5]

The resonance structures of thiophene illustrate the delocalization of electrons and the resulting charge distribution. While the primary resonance contributor is the neutral form, several charge-separated structures highlight the electron-donating nature of the sulfur atom into the ring. Notably, sulfur, being a third-period element, can also utilize its 3d orbitals in resonance, which allows for an expanded set of possible resonance hybrids compared to nitrogen or oxygen-containing heterocycles.[6][7]

Diagram 1: Resonance Structures of Thiophene

This diagram illustrates the key resonance contributors for the thiophene ring, showing the delocalization of the sulfur lone pair and the resulting negative charge on the carbon atoms.

Caption: Key resonance structures of the thiophene ring.

Electron Density and Reactivity

The delocalization of the sulfur lone pair makes the thiophene ring electron-rich, particularly at the carbon atoms. This increased electron density renders thiophene highly susceptible to electrophilic attack.[8] Theoretical calculations and experimental observations consistently show that the highest electron density is at the C2 and C5 positions (α-carbons), making them the primary sites for electrophilic substitution.[7] The attack at these positions leads to a more stable carbocation intermediate, which can be stabilized by three resonance structures, compared to only two for an attack at the C3 or C4 positions (β-carbons).[7][9] Consequently, thiophene is significantly more reactive towards electrophiles than benzene; for instance, the bromination of thiophene is about 10⁷ times faster than that of benzene.[1]

Conversely, the electron-rich nature of the thiophene ring makes it generally unreactive towards nucleophilic substitution, unless activated by strong electron-withdrawing groups.[10][11]

Frontier Molecular Orbitals: The Key to Reactivity and Electronic Transitions

A deeper understanding of thiophene's electronic properties can be gained by examining its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in determining the chemical reactivity and optoelectronic properties of thiophene and its derivatives.[12][13]

HOMO, LUMO, and the Energy Gap

The HOMO of thiophene is primarily composed of π-orbitals with significant contributions from the sulfur atom's p-orbitals and is delocalized across the entire molecule.[14][15] This delocalized HOMO is responsible for the electron-donating character of the thiophene ring. The LUMO is also a π*-antibonding orbital, delocalized over the ring.[14][16]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter.[17] It dictates the energy required for electronic excitation and is inversely related to the reactivity of the molecule. For thiophene, this energy gap is larger than that of pyrrole but smaller than that of furan, which correlates with their respective aromaticities and reactivities.[2] In the context of materials science, a smaller HOMO-LUMO gap is desirable for applications in organic electronics, as it facilitates electron transport.[3][17]

Diagram 2: Frontier Molecular Orbitals of Thiophene

This diagram depicts the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for a thiophene molecule.

FMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy Energy Gap (Eg)

Caption: Schematic of HOMO and LUMO energy levels in thiophene.

The Influence of Substituents on Electronic Properties

The electronic properties of the thiophene ring can be finely tuned by the introduction of substituents. The nature and position of these substituents can profoundly alter the electron density distribution, HOMO-LUMO gap, and overall reactivity.[18][19]

Electron-Donating and Electron-Withdrawing Groups
  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the thiophene ring through inductive and/or resonance effects. This enhances its reactivity towards electrophiles and raises the HOMO energy level, thereby decreasing the HOMO-LUMO gap.[18]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and acyl decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack.[10][11] EWGs lower both the HOMO and LUMO energy levels, and the effect on the HOMO-LUMO gap can vary.[18]

The position of the substituent is also critical. A substituent at the C2 position generally exerts a stronger electronic influence than one at the C3 position due to more effective resonance interaction with the sulfur atom.[20]

Table 1: Effect of Substituents on the Electronic Properties of Thiophene Derivatives
Substituent (at C2)TypeEffect on Electron DensityEffect on HOMO EnergyEffect on LUMO Energy
-CH₃EDGIncreasesIncreasesSlightly Increases
-OCH₃EDGIncreasesSignificantly IncreasesIncreases
-NO₂EWGDecreasesDecreasesSignificantly Decreases
-CNEWGDecreasesDecreasesDecreases

Note: The trends shown are qualitative and the exact energy level shifts depend on the specific molecule and computational method used.

Thiophene in Advanced Materials: Conductive Polymers

The electronic properties of thiophene make it an exceptional building block for conductive polymers, most notably polythiophenes.[21][22]

Polymerization and Doping

Polythiophenes are synthesized through the oxidative coupling of thiophene monomers, typically linking at the 2 and 5 positions.[21] The resulting polymer possesses a conjugated π-system extending along the polymer backbone. In its neutral state, polythiophene is a semiconductor.[23]

The conductivity of polythiophene can be dramatically increased through a process called doping. Oxidative doping involves the removal of electrons from the polymer backbone, creating positive charge carriers (polarons and bipolarons) that can move along the conjugated chain, leading to high electrical conductivity.[24][25]

Structure-Property Relationships in Polythiophenes

The electronic and conductive properties of polythiophenes are highly dependent on their structure. Factors such as the degree of polymerization, regioregularity (the consistency of head-to-tail linkages), and the nature of side chains all play a crucial role.[23][26] For instance, regioregular poly(3-alkylthiophenes) (P3ATs) exhibit enhanced conductivity due to their ability to self-assemble into well-ordered, planar structures that facilitate intermolecular charge transport.[26]

Diagram 3: From Thiophene Monomer to Conductive Polythiophene

This workflow illustrates the conceptual progression from a single thiophene unit to a doped, conductive polythiophene chain.

Polythiophene_Formation Monomer Thiophene Monomer Polymerization Oxidative Polymerization Monomer->Polymerization Polythiophene Polythiophene (Semiconducting) Polymerization->Polythiophene Doping Oxidative Doping Polythiophene->Doping ConductivePolymer Conductive Polythiophene (Doped State) Doping->ConductivePolymer

Caption: Conceptual workflow for creating conductive polythiophene.

The Role of Thiophene's Electronics in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[27][28] Its electronic properties are key to its biological activity.

Bioisosterism and Drug-Receptor Interactions

Thiophene is often used as a bioisostere for the benzene ring.[29][30] Its similar size and aromaticity allow it to mimic the phenyl group in drug structures, but its distinct electronic distribution and the presence of the sulfur atom can lead to improved pharmacological properties, such as enhanced potency, better metabolic stability, or altered selectivity.[30]

The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, and the electron-rich nature of the ring can lead to favorable π-π stacking or cation-π interactions with biological targets.[30] These non-covalent interactions are often critical for the binding of a drug to its receptor.

Metabolism and Pharmacokinetics

The electronic properties of the thiophene ring also influence its metabolic fate. The electron-rich ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Understanding and modulating the electronic properties of the thiophene ring through substitution is a common strategy in drug design to optimize pharmacokinetic profiles and minimize metabolic liabilities.

Experimental and Computational Methodologies

The electronic properties of thiophene and its derivatives are investigated through a combination of experimental techniques and computational modeling.

Experimental Characterization
  • UV-Visible Spectroscopy: Provides information about the electronic transitions and the HOMO-LUMO gap.[31]

  • Cyclic Voltammetry: Used to determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ring protons and carbons are sensitive to the electron density distribution.[32]

Protocol: Characterization of a Thiophene Derivative by Cyclic Voltammetry
  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous acetonitrile).

  • Preparation of the Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of the thiophene derivative in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram.

  • Calculation of HOMO and LUMO Energies: Estimate the HOMO and LUMO energy levels using the following empirical equations:

    • EHOMO = - (Eoxonset + 4.4) eV

    • ELUMO = - (Eredonset + 4.4) eV (Note: The value of 4.4 eV is an approximation for the energy level of the ferrocene/ferrocenium couple relative to the vacuum level and may need to be adjusted based on the specific reference electrode used).

Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to model the electronic structure of thiophene-based molecules.[18][33][34] These methods can accurately predict:

  • Ground-state geometries.[17]

  • HOMO and LUMO energy levels and spatial distributions.[14][15]

  • Electron density and electrostatic potential maps.

  • Excitation energies and simulated UV-Vis spectra.[23]

These computational insights are invaluable for rationalizing experimental results and for the in silico design of new thiophene derivatives with tailored electronic properties.[35][36]

Conclusion

The electronic properties of the thiophene ring are a rich and multifaceted subject with profound implications for both fundamental and applied sciences. Its aromaticity, electron-rich nature, and tunable electronic structure make it an exceptionally versatile molecular scaffold. For researchers in materials science, the ability to manipulate the HOMO-LUMO gap and facilitate charge transport through polymerization and substitution opens up avenues for the development of next-generation organic electronics. For professionals in drug development, the thiophene ring offers a powerful tool for designing novel therapeutics with optimized biological activity and pharmacokinetic profiles. A thorough understanding of the core electronic principles outlined in this guide is essential for harnessing the full potential of this remarkable heterocycle.

References

The Thiophene Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered sulfur-containing heterocycle, thiophene, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility have made it a cornerstone in the development of a wide array of therapeutic agents. Thiophene and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities that span from fighting infections to combating cancer and inflammation. This technical guide provides an in-depth exploration of the multifaceted biological activities of thiophene-containing compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Versatility of the Thiophene Ring: A Gateway to Diverse Pharmacological Effects

The thiophene ring's ability to act as a bioisostere of the phenyl group, while possessing distinct electronic and lipophilic characteristics, allows it to favorably interact with a multitude of biological targets. This inherent adaptability has led to the discovery of thiophene derivatives with potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The nature and position of substituents on the thiophene ring play a pivotal role in modulating the biological activity, a key aspect explored in structure-activity relationship (SAR) studies.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Thiophene-based compounds have emerged as a promising class of antimicrobial agents, with activity against a spectrum of bacteria and fungi. Some derivatives have shown efficacy against drug-resistant strains, a critical area of research in the face of rising antimicrobial resistance.

The antimicrobial mechanism of action for many thiophene derivatives involves the disruption of bacterial cell membrane integrity. This can be assessed through membrane permeability assays that measure the uptake of fluorescent dyes like propidium iodide. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.

Table 1: Representative Antimicrobial Activity of Thiophene Derivatives

Compound TypeTarget OrganismActivity Metric (e.g., MIC)Reference
Thiophene-substituted heterocyclesAcinetobacter baumannii (Colistin-resistant)MIC50: 16-32 mg/L
Thiophene-2-carboxaldehydesEscherichia coli (Colistin-resistant)MIC50: 8-32 mg/L
Iminothiophene derivativesPseudomonas aeruginosaMore potent than gentamicin
Spiro-indoline-oxadiazole derivativeClostridium difficileMIC: 2-4 µg/ml
Anticancer Activity: Targeting the Hallmarks of Cancer

The anticancer potential of thiophene-containing compounds is a rapidly evolving field of study. These molecules have been shown to inhibit various cancer-specific protein targets and signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth. Key mechanisms of action include the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization.

The cytotoxicity of novel thiophene derivatives against cancer cell lines is commonly evaluated using the MTT assay, which measures the metabolic activity of viable cells.

Table 2: Anticancer Activity of Selected Thiophene Compounds

CompoundCell Line(s)Mechanism of ActionIC50 ValueReference
Thiophene derivative 5 (TP 5)HepG2, SMMC-7721Induction of ROS, reversal of mitochondrial membrane potentialNot specified
RaltitrexedVarious cancer cell linesThymidylate synthase inhibitorVaries by cell line
OSI-930Various cancer cell linesKinase inhibitor (Kit, KDR)Varies by cell line
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Thiophene derivatives have a well-established role as anti-inflammatory agents, with several compounds, such as tiaprofenic acid and tenoxicam, being used clinically. A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

The inhibitory potential of these compounds can be quantified through in vitro enzyme inhibition assays. QSAR studies have provided insights into the electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, that govern the anti-inflammatory activity of thiophene analogs.

Antioxidant Activity: Quenching Reactive Oxygen Species

The ability of thiophene-containing compounds to scavenge free radicals and mitigate oxidative stress has also been recognized. Oxidative stress is implicated in a variety of diseases, making antioxidants a valuable therapeutic class. The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Key Experimental Protocols in the Evaluation of Thiophene Compounds

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of thiophene-containing compounds.

Experimental Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of a thiophene compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a thiophene compound that inhibits the visible growth of a specific bacterium.

  • Compound Preparation: Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Experimental Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol assesses the ability of a thiophene compound to inhibit COX-1 and COX-2 enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound. Reconstitute the COX-1 and COX-2 enzymes.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the designated wells. Add the test compound to the inhibitor wells and the solvent to the control wells.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.

  • Measurement: The activity of the COX enzyme can be measured using various methods, including colorimetric or fluorometric detection of the prostaglandin products.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value.

Visualizing the Pathways and Processes

Diagrams are essential for illustrating the complex biological and chemical processes involved in the study of thiophene compounds.

Synthesis_and_Activity_Workflow cluster_synthesis Synthesis of Thiophene Derivatives cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Chemical Synthesis (e.g., Gewald, Paal-Knorr) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC, Membrane Permeability) Purification->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Purification->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Anti_inflammatory->SAR Docking Molecular Docking (Target Identification) SAR->Docking Docking->Synthesis Design of New Analogs

Caption: A generalized workflow for the discovery and development of biologically active thiophene compounds.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiophene_Inhibitor Thiophene-based COX Inhibitor Thiophene_Inhibitor->COX_Enzymes Inhibition

Caption: The mechanism of action of thiophene-based anti-inflammatory drugs via COX enzyme inhibition.

Conclusion and Future Perspectives

The thiophene nucleus continues to be a highly fruitful scaffold for the discovery of new therapeutic agents. Its adaptability allows for the fine-tuning of biological activity through synthetic modifications, leading to compounds with enhanced potency and selectivity. Future research will likely focus on the development of novel thiophene derivatives that can overcome drug resistance, target new biological pathways, and offer improved safety profiles. The integration of computational methods, such as molecular docking, with traditional synthetic and biological screening approaches will undoubtedly accelerate the journey of thiophene-containing compounds from the laboratory to the clinic.

Methodological & Application

Application Notes & Protocols: Synthesis of 2-(4-Methoxybenzoyl)thiophene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aroylthiophene Scaffold

The thiophene nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and advanced functional materials.[1] When functionalized with an aryl ketone (aroyl group), particularly at the C2 position, the resulting 2-aroylthiophene motif becomes a versatile building block for drug discovery and a key component in organic electronics. 2-(4-Methoxybenzoyl)thiophene, specifically, serves as a crucial intermediate in the synthesis of molecules with potential anti-inflammatory, anticancer, and antiviral properties.[2][3] Furthermore, its inherent electronic characteristics make it a valuable component for developing organic semiconductors, such as those used in organic light-emitting diodes (OLEDs).[1][2]

This guide provides a detailed examination of the primary synthetic route to this compound—Friedel-Crafts acylation—explaining the mechanistic principles that govern the reaction's efficiency and regioselectivity. We will present a robust, step-by-step protocol for its synthesis and characterization, followed by a discussion on strategies for derivatization to create a library of functionally diverse molecules.

Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and widely adopted method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride. This reaction is a classic example of electrophilic aromatic substitution (SEAr).[4]

Mechanism and Causality of Reagent Choice

The reaction proceeds in two primary stages: the generation of a potent electrophile (an acylium ion) and its subsequent attack by the electron-rich thiophene ring.[5]

  • Generation of the Acylium Ion: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), coordinates to the chlorine atom of 4-methoxybenzoyl chloride.[6] This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. The stability of this ion is crucial for driving the reaction forward. While stoichiometric amounts of AlCl₃ are often required due to its complexation with the final ketone product, other catalysts like zinc halides or solid acids (e.g., zeolites) can also be employed, sometimes under milder conditions.[7][8][9]

  • Electrophilic Attack and Regioselectivity: Thiophene is significantly more reactive than benzene in SEAr reactions due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the sigma complex).[10][11] The choice of reaction site (regioselectivity) is dictated by the relative stability of this intermediate.

    • Attack at C2 (α-position): When the acylium ion attacks the C2 position, the resulting positive charge is delocalized over three atoms, including the sulfur atom, leading to three possible resonance structures. This extensive delocalization results in a more stable intermediate.[10][12]

    • Attack at C3 (β-position): Attack at the C3 position yields a less stable intermediate, with the positive charge delocalized over only two carbon atoms. The sulfur atom does not directly participate in stabilizing the charge.[12]

Consequently, electrophilic substitution on an unsubstituted thiophene ring occurs with high regioselectivity at the C2 position.[12][13]

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Aromatization AcylChloride 4-Methoxybenzoyl Chloride Complex Intermediate Complex AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 Thiophene Thiophene SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ (restores aromaticity)

Caption: General mechanism of Friedel-Crafts acylation on thiophene.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis using aluminum chloride as the catalyst.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and corrosive. Dichloromethane is a volatile and hazardous solvent. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)QuantityNotes
Thiophene84.1450.04.21 g (3.97 mL)Reagent grade, freshly distilled
4-Methoxybenzoyl chloride170.5950.08.53 gAnhydrous
Aluminum Chloride (AlCl₃)133.3455.07.33 gAnhydrous powder
Dichloromethane (DCM)84.93-100 mLAnhydrous
Hydrochloric Acid (HCl), 2M--~50 mLAqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)--~50 mLAqueous solution
Brine (Saturated NaCl)--~50 mLAqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gFor drying
Ethanol or Hexane/Ethyl Acetate--As neededFor recrystallization/chromatography
Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube (or argon inlet).

  • Initial Charging: Add anhydrous aluminum chloride (7.33 g) and anhydrous dichloromethane (50 mL) to the flask. Cool the resulting suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (8.53 g) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 15 minutes to allow for complex formation.

  • Thiophene Addition: Dissolve thiophene (4.21 g) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.[4]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing ~100 g of crushed ice and 50 mL of 2M HCl. This step is highly exothermic and will release HCl gas. Perform this in the fume hood with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product as a crystalline solid.[15]

Experimental Workflow Setup 1. Reaction Setup (Flask, Stirrer, Funnel, N₂/Drying Tube) Charge 2. Charge AlCl₃ & DCM Cool to 0-5 °C Setup->Charge AddAcyl 3. Add 4-Methoxybenzoyl Chloride (in DCM) dropwise Charge->AddAcyl AddThiophene 4. Add Thiophene (in DCM) dropwise AddAcyl->AddThiophene React 5. Reaction (Stir at 0 °C, then RT) AddThiophene->React Quench 6. Quench (Pour into Ice/HCl) React->Quench Extract 7. Extraction (Separate layers, extract with DCM) Quench->Extract Wash 8. Wash Organic Layer (HCl, H₂O, NaHCO₃, Brine) Extract->Wash Dry 9. Dry & Concentrate (MgSO₄, Rotovap) Wash->Dry Purify 10. Purification (Recrystallization or Chromatography) Dry->Purify Product Pure this compound Purify->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValueSource(s)
CAS Number 4160-63-8[16]
Molecular Formula C₁₂H₁₀O₂S[16]
Molecular Weight 218.27 g/mol [16]
Appearance White to yellow or brown crystalline powder[2]
Melting Point 72-75 °C[2][17]

Synthesis of Derivatives

The this compound core is a versatile platform for further functionalization, enabling the creation of diverse chemical entities for screening in drug discovery and materials science.

Strategy 1: Cyclization to Benzo[b]thiophene Derivatives

A common and powerful derivatization is the intramolecular cyclization to form substituted benzo[b]thiophenes, a scaffold prevalent in medicinal chemistry.[18][19] This can be achieved through multi-step sequences starting from the parent ketone. For instance, reaction sequences involving the introduction of a sulfur source and subsequent cyclization can yield these valuable structures.[20]

Representative Protocol (Conceptual): Synthesis of a 2-Arylbenzo[b]thiophene

While a direct conversion is complex, a conceptual pathway involves converting the ketone into a suitable precursor that can undergo acid-catalyzed intramolecular cyclization. For example, a multi-step synthesis might involve:

  • Reaction of 2-acetylthiophene (a related starting material) with a sulfur source like sodium sulfide.[15]

  • Subsequent reaction with chloroacetone to build the necessary carbon framework.[15]

  • Base-mediated cyclization to form the fused ring system.

This highlights how the initial acylation product is a key entry point into more complex heterocyclic systems.[18]

Strategy 2: Modification of the Ketone

The carbonyl group is a highly versatile functional handle for derivatization.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or completely reduced to a methylene group (–CH₂–) via methods like the Wolff-Kishner or Clemmensen reduction.

  • Condensation: The ketone can react with hydroxylamine to form oximes or with hydrazines to form hydrazones, which are themselves useful intermediates for further synthesis.

These modifications allow for fine-tuning the electronic properties, geometry, and hydrogen-bonding capabilities of the molecule, which is essential for optimizing biological activity or material properties.

Derivatization Strategies cluster_0 Derivatization Pathways Core This compound (Core Scaffold) Cyclization Cyclization to Benzo[b]thiophenes Core->Cyclization KetoneMod Ketone Modification (Reduction, Condensation) Core->KetoneMod RingFunc Ring Functionalization (Halogenation, etc.) Core->RingFunc App_Med Medicinal Chemistry (Anticancer, Antiviral) App_Mat Materials Science (OLEDs, Semiconductors) Cyclization->App_Med Cyclization->App_Mat KetoneMod->App_Med KetoneMod->App_Mat RingFunc->App_Med RingFunc->App_Mat

Caption: Relationship between the core scaffold, derivatization, and applications.

References

Friedel-Crafts acylation for preparing 2-benzoylthiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Benzoylthiophenes via Friedel-Crafts Acylation

Authored by: A Senior Application Scientist

Introduction: The Significance of the Benzoylthiophene Scaffold

The benzophenone scaffold is a prevalent and vital structure in medicinal chemistry, found in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] When integrated with a thiophene ring, it forms the 2-benzoylthiophene core, a motif of significant interest in drug discovery. Derivatives of 2-amino-3-benzoylthiophene, for instance, have been identified as potent allosteric enhancers for the A₁ adenosine receptor, which has therapeutic potential for treating various medical conditions.[2][3] The synthesis of these valuable compounds is most commonly and efficiently achieved through the Friedel-Crafts acylation, a cornerstone reaction in organic chemistry for attaching substituents to aromatic rings.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-benzoylthiophene. It delves into the underlying mechanistic principles, offers a detailed and validated experimental protocol, and includes practical insights for troubleshooting and ensuring success.

Scientific Principles: Mechanism and Regioselectivity

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6] The reaction proceeds via a well-understood mechanism that can be broken down into two primary stages.

  • Formation of the Acylium Ion: The reaction is initiated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), which interacts with the acylating agent, benzoyl chloride. This interaction facilitates the cleavage of the carbon-chlorine bond, generating a highly reactive and resonance-stabilized electrophile known as the acylium ion.[5]

  • Electrophilic Attack and Aromatization: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the C2 (or α) position. The reason for this high regioselectivity lies in the superior stability of the resulting cationic intermediate (the sigma complex or arenium ion). Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures. In contrast, attack at the C3 (or β) position yields an intermediate with only two primary resonance structures.[7] The more stable C2-attack intermediate has a lower activation energy, making it the kinetically favored pathway.

The final step involves the deprotonation of the sigma complex, which restores the aromaticity of the thiophene ring and yields the 2-benzoylthiophene product. A key feature of Friedel-Crafts acylation is that the ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[5] This complexation deactivates the product, preventing further acylation (polysubstitution), but also necessitates the use of stoichiometric or greater amounts of the catalyst. The complex is subsequently hydrolyzed during the aqueous work-up to release the final product.[5]

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation on Thiophene cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Aromatization BenzoylCl Benzoyl Chloride AcyliumComplex [Benzoyl-Cl-AlCl₃] Complex BenzoylCl->AcyliumComplex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcyliumComplex->AcyliumIon Cleavage Thiophene Thiophene SigmaComplex Sigma Complex (Resonance Stabilized at C2) Thiophene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ Product 2-Benzoylthiophene ProductComplex->Product Aqueous Work-up

Caption: The two-stage mechanism of Friedel-Crafts acylation on thiophene.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-benzoylthiophene using aluminum chloride as the catalyst and dichloromethane as the solvent.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityPurity/Notes
ThiopheneC₄H₄S84.148.4 g (0.1 mol)≥99%, Reagent Grade
Benzoyl ChlorideC₇H₅ClO140.5714.7 g (0.105 mol)≥99%, Anhydrous
Aluminum ChlorideAlCl₃133.3414.7 g (0.11 mol)≥99%, Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Hydrochloric AcidHCl36.46~100 mL2M Aqueous Solution
Sodium BicarbonateNaHCO₃84.01As neededSaturated Aqueous Solution
Sodium SulfateNa₂SO₄142.04As neededAnhydrous
IceH₂O18.02~500 g
Equipment
EquipmentPurpose
500 mL Three-neck round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Dropping funnel (100 mL)Controlled addition of reagents
ThermometerTemperature monitoring
Condenser with drying tube (e.g., CaCl₂)Prevent moisture entry, condense vapors
Ice bathTemperature control
Separatory funnel (500 mL)Liquid-liquid extraction
Rotary evaporatorSolvent removal
Beakers, Erlenmeyer flasks, Graduated cylindersGeneral lab use
Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and a dropping funnel. Attach a condenser fitted with a drying tube to the central neck. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere to prevent moisture from deactivating the catalyst.

  • Initial Charging: Add anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (100 mL) to the reaction flask. Begin stirring and cool the resulting suspension to 0-5 °C using an ice bath.

  • Acylium Complex Formation: Place benzoyl chloride (14.7 g) in the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the acylium ion complex is an exothermic process.

  • Thiophene Addition: After the benzoyl chloride addition is complete, dissolve thiophene (8.4 g) in 50 mL of anhydrous dichloromethane and add this solution to the same dropping funnel. Add the thiophene solution dropwise to the reaction mixture over approximately 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The mixture will typically darken in color. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Quenching: Carefully and slowly pour the cold reaction mixture into a beaker containing approximately 400 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and will hydrolyze the aluminum chloride complex. Stir the mixture until all the ice has melted and the solids have dissolved.

  • Work-up and Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: gas evolution), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: The crude 2-benzoylthiophene can be purified by vacuum distillation or by recrystallization from a suitable solvent like ethanol or a hexane/isopropanol mixture to yield the final product.

Experimental_Workflow start Start: Assemble Dry Glassware under N₂ Atmosphere setup Charge AlCl₃ and DCM to Flask Cool to 0-5 °C start->setup add_benzoyl Dropwise Addition of Benzoyl Chloride (T < 10 °C) setup->add_benzoyl add_thiophene Dropwise Addition of Thiophene Solution (T < 5 °C) add_benzoyl->add_thiophene react Stir at 0-5 °C for 2-3 hours (Monitor by TLC) add_thiophene->react quench Quench Reaction by pouring into Ice/HCl mixture react->quench extract Separate Layers Extract Aqueous Phase with DCM quench->extract wash Combine & Wash Organic Layers (HCl, H₂O, NaHCO₃, Brine) extract->wash dry Dry with Anhydrous Na₂SO₄ Filter wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Vacuum Distillation or Recrystallization) concentrate->purify end Final Product: 2-Benzoylthiophene purify->end

Caption: Experimental workflow for the synthesis of 2-benzoylthiophene.

Data, Characterization, and Safety

Expected Results & Physicochemical Properties
PropertyValueSource
IUPAC Name Phenyl(thiophen-2-yl)methanonePubChem[8]
Molecular Formula C₁₁H₈OSPubChem[8]
Molecular Weight 188.25 g/mol PubChem[8]
Appearance White to light yellow crystalline solid-
Melting Point 53-56 °C-
Boiling Point 175-177 °C at 15 mmHg-
Expected Yield 75-85%-
Safety Precautions
Reagent/OperationHazardPrecaution
Aluminum Chloride Corrosive, reacts violently with water.Handle in a fume hood, wear gloves and eye protection. Avoid contact with moisture.
Benzoyl Chloride Lachrymator, corrosive, causes burns.Handle in a fume hood, wear gloves and eye protection.
Dichloromethane Volatile, suspected carcinogen.Use only in a well-ventilated fume hood.
Quenching Step Highly exothermic, release of HCl gas.Perform slowly, with adequate cooling and in a fume hood.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents, solvent, or glassware. 2. Inactive/poor quality AlCl₃. 3. Insufficient reaction time.1. Ensure all materials are scrupulously dried. 2. Use a fresh, unopened container of anhydrous AlCl₃. 3. Monitor reaction by TLC to confirm completion before quenching.
Formation of Dark Tar 1. Reaction temperature was too high. 2. Localized overheating during reagent addition.1. Maintain diligent temperature control with an efficient ice bath. 2. Ensure slow, dropwise addition with vigorous stirring.
Product is an Oil, Fails to Solidify 1. Presence of impurities (e.g., solvent, starting material).1. Ensure complete removal of solvent on the rotary evaporator. 2. Re-purify by vacuum distillation or column chromatography.
Difficult Emulsion during Work-up 1. Formation of aluminum hydroxides at the interface.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Filter the entire mixture through a pad of Celite if necessary.

Conclusion

The Friedel-Crafts acylation remains an exceptionally reliable and high-yielding method for the synthesis of 2-benzoylthiophenes. By understanding the underlying mechanism, particularly the factors governing its high regioselectivity, and adhering to a carefully controlled experimental protocol, researchers can consistently produce this valuable chemical intermediate. Careful attention to anhydrous conditions and rigorous temperature control are paramount to achieving high yields and purity. The protocol and insights provided herein serve as a robust foundation for the successful synthesis of 2-benzoylthiophene, a key building block for the development of novel therapeutics and other fine chemicals.

References

Unlocking Material Potential: Applications of 2-(4-Methoxybenzoyl)thiophene in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Material Innovation

2-(4-Methoxybenzoyl)thiophene is a versatile aromatic ketone that is emerging as a critical building block in the field of materials science. Its unique molecular architecture, which combines a thiophene ring with a methoxy-substituted benzoyl group, imparts a favorable combination of electronic, optical, and chemical properties. The electron-rich thiophene moiety is a well-established component in organic electronics, contributing to charge transport and enabling polymerization into conjugated systems. The methoxybenzoyl group, on the other hand, influences the molecule's solubility, thermal stability, and can act as a photosensitive functional group. This duality makes this compound a highly adaptable precursor for a range of advanced materials, from organic semiconductors to specialized polymers and photo-curable resins. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its use in organic field-effect transistors (OFETs), as a monomer for novel polythiophenes, and as a photoinitiator for radical polymerization.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its application in materials science.

PropertyValueReference
CAS Number 4160-63-8
Molecular Formula C₁₂H₁₀O₂S
Molecular Weight 218.27 g/mol
Appearance White to gray to brown crystalline powder
Melting Point 72-75 °C
Purity ≥ 97%
Synonyms (4-methoxyphenyl)(thiophen-2-yl)methanone, p-anisyl thiophen-2-yl ketone

Application I: Organic Field-Effect Transistors (OFETs)

The inherent semiconducting properties of the thiophene ring make this compound a promising candidate for the active layer in organic field-effect transistors (OFETs). Its solubility in common organic solvents allows for solution-based processing, a key advantage for fabricating large-area and flexible electronic devices.

Workflow for OFET Fabrication

OFET_Fabrication cluster_0 Substrate Preparation cluster_1 Device Fabrication cluster_2 Characterization sub_clean Substrate Cleaning sub_treat Surface Treatment (Optional) sub_clean->sub_treat active_layer Active Layer Deposition sub_treat->active_layer Processed Substrate electrodes Electrode Deposition active_layer->electrodes measure Electrical Measurement electrodes->measure Fabricated OFET

Caption: A generalized workflow for the fabrication of organic field-effect transistors.

Protocol 1: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This protocol outlines the fabrication of an OFET using this compound as the p-type semiconductor.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • This compound

  • High-purity chloroform (or other suitable organic solvent)

  • Octadecyltrichlorosilane (OTS) for surface treatment (optional)

  • Anhydrous toluene (for OTS solution)

  • Gold (Au) for source and drain electrodes

  • Deionized water, acetone, isopropanol (for cleaning)

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Thermal evaporator

  • Glovebox with a nitrogen atmosphere

  • Semiconductor parameter analyzer

  • Probe station

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen.

    • Optional: Perform an O₂ plasma treatment to remove organic residues.

  • Dielectric Surface Modification (Optional but Recommended):

    • To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) of OTS can be applied.

    • Immerse the cleaned substrate in a dilute solution of OTS in anhydrous toluene (e.g., 10 mM) for 20 minutes inside a nitrogen-filled glovebox.

    • Rinse the substrate with fresh toluene to remove excess OTS and then anneal at 120°C for 20 minutes.

  • Active Layer Deposition:

    • Prepare a solution of this compound in chloroform (e.g., 5 mg/mL).

    • Inside a glovebox, deposit the solution onto the substrate using a spin coater. A typical spin-coating program would be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.

    • Anneal the substrate at a temperature slightly below the melting point of the material (e.g., 60-70°C) for 30 minutes to improve film crystallinity.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) onto the active layer.

    • Deposit 50 nm of gold for the source and drain electrodes via thermal evaporation.

  • Device Characterization:

    • Measure the output (Id-Vd) and transfer (Id-Vg) characteristics of the OFET using a probe station connected to a semiconductor parameter analyzer inside a glovebox to prevent degradation from air and moisture.

    • From these characteristics, key performance metrics such as field-effect mobility, on/off ratio, and threshold voltage can be extracted.

Application II: Monomer for Thiophene-Based Polymers

The thiophene ring in this compound can be polymerized to create novel polythiophenes. The presence of the benzoyl group can influence the polymer's solubility, morphology, and electronic properties. A new methodology for the synthesis of aromatic heterocyclic polyethers has been described which employs thienyl-phenyl ether bond formation as the polymer forming reaction.

Conceptual Polymerization Scheme

Polymerization monomer This compound (Monomer) activated_monomer Activated Monomer monomer->activated_monomer Activation (e.g., Grignard Metathesis) polymer Poly(this compound) activated_monomer->polymer Polymerization (e.g., Kumada Catalyst-Transfer Polycondensation)

Caption: A conceptual diagram for the polymerization of this compound.

Protocol 2: Synthesis of Poly(this compound) via Grignard Metathesis (GRIM) Polymerization (Adapted)

This protocol is adapted from established methods for the polymerization of substituted thiophenes.

Materials:

  • 2-Bromo-5-(4-methoxybenzoyl)thiophene (This derivative would be the starting monomer, synthesized from this compound)

  • Dehydrated Tetrahydrofuran (THF)

  • iso-Propylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) (1.3 M in THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • 5 M HCl (aqueous)

  • Methanol

  • Chloroform

  • Soxhlet extraction apparatus

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line)

Procedure:

  • Monomer Preparation:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 2-bromo-5-(4-methoxybenzoyl)thiophene (1 equivalent) in dehydrated THF.

  • Grignard Exchange:

    • Cool the solution to 0°C.

    • Slowly add iPrMgCl·LiCl (1.05 equivalents) dropwise to the monomer solution.

    • Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the Grignard reagent.

  • Polymerization:

    • In a separate Schlenk flask, dissolve Ni(dppp)Cl₂ (0.5 mol% relative to the monomer) in a small amount of dehydrated THF.

    • Transfer the catalyst solution to the monomer solution via cannula.

    • Stir the reaction mixture at room temperature for 24 hours. The solution should become more viscous as the polymer forms.

  • Quenching and Precipitation:

    • Quench the reaction by adding a few milliliters of 5 M aq HCl.

    • Pour the solution into a large volume of methanol to precipitate the polymer.

    • Filter the polymer and wash it with methanol.

  • Purification:

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

    • The chloroform fraction, which contains the desired polymer, is collected and the solvent is removed under reduced pressure.

    • Dry the polymer in a vacuum oven.

Application III: Photoinitiator for UV Curing

The benzophenone moiety in this compound allows it to function as a Type II photoinitiator for UV curing applications. Upon exposure to UV light, the benzophenone group can abstract a hydrogen atom from a co-initiator (e.g., an amine) to generate

Revolutionizing Next-Generation Electronics: A Guide to Developing High-Performance OLEDs and Organic Solar Cells with Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Thiophene Derivatives in Organic Electronics

The field of organic electronics has witnessed exponential growth, driven by the promise of lightweight, flexible, and cost-effective devices.[1] At the heart of this revolution are organic semiconductors, with thiophene-based materials emerging as a cornerstone for both Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).[2] Thiophene and its derivatives offer a unique combination of high charge carrier mobility, tunable electronic properties, and excellent chemical stability, making them ideal candidates for active layer materials.[3][4] Their versatility allows for the rational design of molecules with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, crucial for optimizing charge injection, transport, and harvesting in electronic devices.[5] This application note provides a comprehensive guide for researchers and scientists on the design, synthesis, fabrication, and characterization of high-performance OLEDs and OSCs utilizing thiophene derivatives. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to accelerate your research and development endeavors.

I. Molecular Design and Synthesis of Thiophene-Based Materials

The performance of an organic electronic device is intrinsically linked to the molecular structure of the active materials. For thiophene-based compounds, a common and effective strategy is the donor-acceptor (D-A) approach.[6] This involves copolymerizing electron-rich (donor) thiophene units with electron-deficient (acceptor) moieties. This molecular architecture allows for the tuning of the material's bandgap and energy levels, which is critical for both light emission in OLEDs and light absorption in OSCs.[5]

A. Rationale for Donor-Acceptor Design

The D-A strategy is predicated on the principle of intramolecular charge transfer (ICT). The electronic interaction between the donor and acceptor units leads to a lower energy LUMO and a higher energy HOMO compared to the individual constituent monomers. This narrowing of the bandgap is essential for absorbing a broader range of the solar spectrum in OSCs and for achieving emission at specific wavelengths in OLEDs. Furthermore, the spatial separation of the HOMO and LUMO along the polymer backbone can influence charge transport properties and the lifetime of excited states.

B. Representative Synthesis Protocol: Stille Cross-Coupling Polymerization

A widely employed method for synthesizing D-A conjugated polymers is the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organohalide, offering high yields and tolerance to a wide variety of functional groups.

Protocol 1: Synthesis of a Donor-Acceptor Thiophene-Based Copolymer

Materials:

  • Distannylated Donor Monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Dihalo-Acceptor Monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous Toluene

  • Argon or Nitrogen Gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Ensure both the distannylated donor and dihalo-acceptor monomers are of high purity. Any impurities can act as chain terminators, limiting the molecular weight of the polymer and detrimentally affecting device performance.

  • Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of the donor and acceptor monomers in anhydrous toluene under an inert atmosphere of argon or nitrogen.

  • Catalyst Addition: Add the palladium catalyst (typically 1-2 mol%) to the reaction mixture. The catalyst is the driving force of the polymerization, and its concentration can influence the reaction rate and final polymer properties.

  • Polymerization: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 24-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by adding the solution dropwise to a non-solvent such as methanol. Filter the precipitate and wash it extensively with methanol and acetone to remove residual monomers and catalyst.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene). This step is crucial for removing oligomers and impurities, yielding a polymer with a narrow molecular weight distribution.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) for 24 hours to remove any residual solvent.

G cluster_synthesis Synthesis Workflow Monomer Prep Monomer Purification Reaction Stille Coupling Reaction (Inert Atmosphere) Precipitation Precipitation in Methanol Purification Soxhlet Extraction Drying Vacuum Drying

II. Fabrication of Organic Light-Emitting Diodes (OLEDs)

OLEDs are solid-state devices that emit light when an electric current is passed through them. A typical OLED consists of several layers of organic materials sandwiched between two electrodes. Thiophene derivatives are often used in the hole transport layer (HTL) and/or the emissive layer (EML) due to their excellent charge transport properties and high photoluminescence quantum yields.[3][7]

A. Device Architecture and Function

The choice of device architecture is critical for achieving high efficiency and long operational stability. A common multilayer structure is:

  • Anode: A transparent conductor, typically Indium Tin Oxide (ITO), with a high work function to facilitate hole injection.

  • Hole Injection Layer (HIL): A material that helps to lower the energy barrier for hole injection from the anode to the HTL.

  • Hole Transport Layer (HTL): A material with high hole mobility, often a thiophene derivative, that transports holes to the emissive layer.

  • Emissive Layer (EML): The layer where electrons and holes recombine to form excitons, which then decay radiatively to produce light. This can be a thiophene-based polymer or a host material doped with a thiophene-based emitter.[8]

  • Electron Transport Layer (ETL): A material with high electron mobility that transports electrons to the emissive layer.

  • Electron Injection Layer (EIL): A material that lowers the energy barrier for electron injection from the cathode.

  • Cathode: A low work function metal, such as aluminum or calcium, for efficient electron injection.

B. Fabrication Protocol: Solution Processing and Thermal Evaporation

OLEDs can be fabricated using either solution-based techniques or vacuum thermal evaporation. Solution processing is attractive for its potential for low-cost, large-area manufacturing, while thermal evaporation offers precise control over layer thickness and purity.[9][10]

Protocol 2: Fabrication of a Solution-Processed/Thermally Evaporated Hybrid OLED

Materials:

  • ITO-coated glass substrates

  • Hole Injection Layer solution (e.g., PEDOT:PSS in water)

  • Thiophene-based emissive polymer solution (in a solvent like chlorobenzene or toluene)

  • Electron Transport Layer material (e.g., TPBi)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Solvents for cleaning (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and treat with UV-ozone for 15 minutes to improve the work function of the ITO and enhance adhesion of the subsequent layer.

  • HIL Deposition (Solution Processing): Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate. The spin speed and time will determine the thickness of the layer (e.g., 4000 rpm for 60 seconds). Anneal the substrate at 120 °C for 15 minutes to remove residual water.[11]

  • EML Deposition (Solution Processing): Spin-coat the thiophene-based emissive polymer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox to prevent degradation from oxygen and moisture. Anneal the film at a temperature optimized for the specific polymer to promote favorable morphology.

  • ETL, EIL, and Cathode Deposition (Thermal Evaporation): Transfer the substrate to a high-vacuum thermal evaporation chamber.[12] Sequentially deposit the electron transport layer (e.g., TPBi), the electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) at a pressure below 10⁻⁶ Torr.[13] The deposition rate and final thickness of each layer should be carefully controlled using a quartz crystal microbalance.[14]

G cluster_oled OLED Device Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (TPBi) EML Emissive Layer (Thiophene Derivative) HTL Hole Transport Layer (e.g., PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

III. Fabrication of Organic Solar Cells (OSCs)

OSCs convert sunlight into electricity through the photovoltaic effect. The most common and efficient architecture for polymer-based OSCs is the bulk heterojunction (BHJ).[15] In a BHJ, the electron donor (often a thiophene-based polymer) and an electron acceptor (typically a fullerene derivative or a non-fullerene small molecule) are blended together in the active layer.[16][17]

A. Device Architecture and Working Principle

The BHJ architecture creates a large interfacial area between the donor and acceptor materials, which is crucial for efficient exciton dissociation.[15] The working principle involves several key steps:

  • Light Absorption: Photons are absorbed by the donor and/or acceptor materials, creating excitons (bound electron-hole pairs).

  • Exciton Diffusion: The excitons diffuse to the donor-acceptor interface.

  • Charge Separation: The exciton dissociates at the interface, with the electron transferred to the acceptor and the hole remaining on the donor.

  • Charge Transport: Electrons and holes are transported through the acceptor and donor domains, respectively, to their respective electrodes.

  • Charge Collection: The charges are collected at the electrodes, generating a photocurrent.

B. Fabrication Protocol: Solution Processing via Doctor-Blading

While spin-coating is a common laboratory technique, doctor-blading is a more scalable method for fabricating large-area OSCs, making it highly relevant for commercial applications.[18][19][20]

Protocol 3: Fabrication of a Bulk Heterojunction OSC via Doctor-Blading

Materials:

  • ITO-coated glass substrates

  • Zinc Oxide (ZnO) nanoparticle ink (for the electron transport layer)

  • Thiophene-based donor polymer and acceptor material (e.g., PC₇₁BM)

  • Solvent for the active layer (e.g., chlorobenzene with a processing additive like 1,8-diiodooctane)

  • Hole Transport Layer material (e.g., MoO₃)

  • Silver (Ag) or Aluminum (Al) for the top electrode

Procedure:

  • Substrate Cleaning: Clean the ITO substrates as described in Protocol 2.

  • ETL Deposition: Deposit a thin layer of ZnO nanoparticles onto the ITO substrate, for example by spin-coating, and anneal at an appropriate temperature. This layer facilitates electron extraction.

  • Active Layer Preparation: Prepare a solution of the thiophene-based donor polymer and the acceptor material in a suitable solvent. The ratio of donor to acceptor and the choice of solvent and additives are critical for optimizing the morphology of the active layer.

  • Doctor-Blading: Transfer the device to a doctor-blading setup. Dispense a controlled amount of the active layer solution in front of the blade. Move the blade across the substrate at a constant speed and temperature to create a uniform thin film.[18] The blade speed, substrate temperature, and solution viscosity are key parameters to control the film thickness and morphology.[21]

  • Annealing: Anneal the active layer to optimize the phase separation and crystallinity of the donor and acceptor domains, which is crucial for efficient charge transport.

  • HTL and Top Electrode Deposition: Transfer the substrate to a thermal evaporator and deposit the hole transport layer (e.g., MoO₃) and the top metal electrode (e.g., Ag or Al).

G cluster_osc OSC Device Structure (Bulk Heterojunction) TopElectrode Top Electrode (Ag/Al) HTL Hole Transport Layer (MoO₃) ActiveLayer Active Layer (Thiophene Polymer:Acceptor Blend) ETL Electron Transport Layer (ZnO) BottomElectrode Bottom Electrode (ITO) Substrate Glass Substrate

IV. Characterization of Materials and Devices

Thorough characterization is essential to understand the structure-property relationships of the synthesized materials and to evaluate the performance of the fabricated devices.

A. Material Characterization
  • UV-Visible Spectroscopy: This technique is used to determine the absorption spectrum of the thiophene-based materials, which provides information about the optical bandgap and the wavelength range of light absorption.

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of the materials.[15] These energy levels are crucial for understanding charge injection and transport barriers in the devices.

  • Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology of the thin films.[22] In BHJ solar cells, AFM can reveal the nanoscale phase separation between the donor and acceptor materials.

B. Device Characterization
  • Current-Voltage (I-V) Characteristics: For OLEDs, the I-V curve provides information about the turn-on voltage and the current density at different operating voltages. For OSCs, the I-V curve under simulated solar illumination is used to determine the key performance parameters.[1]

  • Electroluminescence (EL) Spectroscopy: For OLEDs, EL spectroscopy measures the emission spectrum of the device, revealing the color of the emitted light.

  • External Quantum Efficiency (EQE): For OLEDs, EQE is the ratio of the number of photons emitted to the number of electrons injected. For OSCs, EQE (also known as Incident Photon-to-Current Conversion Efficiency or IPCE) is the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.

C. Key Performance Metrics
ParameterOLEDOrganic Solar Cell (OSC)
Turn-on Voltage (V) The voltage at which the device begins to emit light.Not applicable.
Luminance (cd/m²) The intensity of light emitted per unit area.Not applicable.
Current Efficiency (cd/A) A measure of the light output per unit of current.Not applicable.
External Quantum Efficiency (EQE) (%) The ratio of emitted photons to injected electrons.The ratio of collected charge carriers to incident photons.
Open-Circuit Voltage (Voc) (V) Not applicable.The maximum voltage from the solar cell at zero current.
Short-Circuit Current (Jsc) (mA/cm²) Not applicable.The current through the solar cell when the voltage is zero.
Fill Factor (FF) (%) Not applicable.The ratio of the maximum power from the solar cell to the product of Voc and Jsc.
Power Conversion Efficiency (PCE) (%) Not applicable.The overall efficiency of converting light energy to electrical energy.[1]

V. Conclusion and Future Outlook

Thiophene derivatives have proven to be a remarkably versatile and high-performing class of materials for organic electronics.[23] The continued development of novel thiophene-based molecules with optimized electronic and morphological properties holds the key to further advancements in OLED and OSC technologies.[24] The protocols and insights provided in this application note offer a solid foundation for researchers to explore this exciting field. As our understanding of the intricate interplay between molecular structure, processing, and device performance deepens, we can expect to see even more efficient, stable, and commercially viable organic electronic devices in the near future.

VI. References

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  • What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics. Kintek Solution. 12

  • Researchers Achieve High Performance Organic Solar Cells Through Doctor-blade Coating. (2019). Chinese Academy of Sciences. 19

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Polymers. 15

  • Custom Thiophene Derivatives Manufacturers, Suppliers. Suzhou Fenghua New Materials Technology Co., Ltd.. 3

  • 12.88% efficiency in doctor-blade coated organic solar cells through optimizing the surface morphology of a ZnO cathode buffer layer. Journal of Materials Chemistry A. 20

  • Low-Temperature Thermal Evaporation of Organic Materials. Korvus Technology. 14

  • Thermal Evaporation - TE. ELETTRORAVA. 25

  • Thiophene-based conjugated oligomers for organic solar cells. Journal of Materials Chemistry. 26

  • A Review on Solution-Processed Organic Phototransistors and Their Recent Developments. Electronics. 9

  • Thin Films Deposition of Organic Materials. (2019). VacCoat. 10

  • Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. NINGBO INNO PHARMCHEM CO.,LTD.. 23

  • Low Temperature Evaporation For Organics. ST Instruments. 27

  • Organic bulk heterojunction solar cells using poly(2,5-bis(3-tetradecyllthiophen-2-yl)thieno[3,2,-b]thiophene). ResearchGate. 16

  • The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. Journal of Materials Chemistry C. 28

  • Donor–acceptor type conjugated copolymers based on alternating BNBP and oligothiophene units. RSC Publishing. 6

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). National Institutes of Health. 11

  • Analyses of Thiophene-Based Donor–Acceptor Semiconducting Polymers toward Designing Optical and Conductive Properties: A Theoretical Perspective. The Journal of Physical Chemistry C. 5

  • Organic Solar Cells Parameters Extraction and Characterization Techniques. National Institutes of Health. 29

  • Solution processed metal-oxides for organic electronic devices. RSC Publishing. 30

  • Solution Processing of Functional Thin Films and Their Device Applications. J-Stage. 31

  • Thiophene Oligomers with Low Cost and Easy Synthesis for Efficient Organic Solar Cells. Advanced Functional Materials. 32

  • Characterization of Organic Semiconductor Materials and Devices for Organic Solar Cell Applications with Conductive and Photoconductive Atomic Force Microscopy. (2020). ResearchGate. 22

  • Characterization and simulation study of organic solar cells based on donor–acceptor (D–π–A) molecular materials. RSC Advances. 33

  • The Role of Thiophene Derivatives in Modern OLED Technology. (2025). Ningbo Inno Pharmchem Co.,Ltd. 8

  • Organic bulk heterojunction solar cells using poly(2,5-bis(3-tetradecyllthiophen-2-yl)thieno[3,2,-b]thiophene). (2008). Applied Physics Letters. 34

  • Pioneering the fabrication and characterization of organic solar cell devices at Mount Holyoke College. Mount Holyoke College. 35

  • Organic bulk heterojunction solar cells using poly(2,5-bis(3- tetradecyllthiophen-2-yl)thieno[3,2,- b] thiophene). Research with New Jersey. 17

  • Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells. Request PDF. 24

  • Synthesis and Applications of Thiophene Derivatives as Organic Materials. (2015). ResearchGate. 2

  • (PDF) Solution processed metal-oxides for organic electronic devices. (2025). ResearchGate. --INVALID-LINK--

  • Triazine and Thiophene-Containing Conjugated Polymer Network Emitter-Based Solution-Processable Stable Blue Organic LEDs. (2022). ACS Publications. 36

  • Thiophene-based donor–acceptor conjugated polymer as potential optoelectronic and photonic material. RRI Digital Repository. 37

  • Organic bulk heterojunction solar cells using poly(2,5-bis(3-tetradecyllthiophen-2-yl)thieno[3,2,-b]thiophene). (2008). AIP Publishing. 38

  • A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. MDPI. 39

  • Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications. Journal of Materials Chemistry C. 7

  • Organic solar cell. Wikipedia. 1

  • Progress in blade-coating method for perovskite solar cells toward commercialization. (2021). AIP Publishing. 21

  • Investigation of Various Active Layers for Their Performance on Organic Solar Cells. MDPI. 40

  • High-Performance Annealing-Free Polythiophene-Based Organic Solar Cells Enabled by Volatile Solid Additive. (2024). ACS Energy Letters. 41

  • Preparation and Investigation of ZnS-TiO2 Thin Film Using Doctor- blade Method for Dye-sensitized Solar Cell. UIT. 42

  • (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). ResearchGate. 13

  • Synthesis and Applications of Thiophene Derivatives as Organic Materials. (2017). IRIS - Unibo. 4

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Semantic Scholar. 43

  • Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. Chemistry of Materials. 44

References

Application Notes and Protocols: 2-(4-Methoxybenzoyl)thiophene as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4-Methoxybenzoyl)thiophene, a key heterocyclic ketone, and its strategic application as a versatile intermediate in the synthesis of advanced pharmaceutical agents. We elucidate the fundamental principles governing its synthesis via Friedel-Crafts acylation, offering a detailed, field-proven protocol. Furthermore, we present a case study on its elaboration into novel anticancer agents, demonstrating its value as a foundational scaffold in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction: The Strategic Importance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous commercialized drugs and clinical candidates.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and ability to engage in various biological interactions, makes it a cornerstone of drug design. When functionalized, such as in this compound (also known as 4-Methoxyphenyl 2-Thienyl Ketone), it becomes a powerful and versatile starting point for constructing more complex molecular architectures.[3][4] This intermediate combines the electron-rich thiophene moiety with a methoxy-activated phenyl group, providing multiple reactive handles for subsequent chemical modifications. Its utility has been particularly noted in the development of novel anti-inflammatory and anticancer therapeutics.[3][4]

This guide will detail the robust synthesis of this intermediate and showcase its application in the development of a promising class of tubulin polymerization inhibitors.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride (anisoyl chloride).

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 4-methoxybenzoyl chloride by coordinating to the carbonyl oxygen and abstracting the chloride, which generates a highly electrophilic acylium ion.[5]

The thiophene ring is then attacked by this powerful electrophile. The substitution occurs with high regioselectivity at the C2 (or C5) position. This preference is due to the superior stabilization of the positive charge in the resulting reaction intermediate (the sigma complex). Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, including one where the sulfur atom's lone pair participates, which is a more stable arrangement than the two resonance structures possible from an attack at the C3 position.[6][7]

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and subsequent work-up.

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up & Purification reagents 1. Reagent Charging: - Anhydrous Dichloromethane (DCM) - Aluminum Chloride (AlCl₃) cooling 2. Cooling: - Cool suspension to 0°C reagents->cooling acyl_add 3. Acylium Ion Formation: - Add 4-methoxybenzoyl chloride dropwise cooling->acyl_add thiophene_add 4. Thiophene Addition: - Add Thiophene dropwise at 0-5°C acyl_add->thiophene_add reaction_prog 5. Reaction Progression: - Warm to room temperature - Stir for 1-2 hours thiophene_add->reaction_prog monitoring 6. Monitoring: - TLC (Hexane/EtOAc) reaction_prog->monitoring quench 7. Quenching: - Pour onto crushed ice/HCl monitoring->quench extract 8. Extraction: - Extract with DCM quench->extract wash 9. Washing: - Wash with NaHCO₃ (aq) & Brine extract->wash purify 10. Purification: - Dry (Na₂SO₄), filter, concentrate - Recrystallize from Ethanol wash->purify G start 2-(4-Methoxybenzoyl) thiophene step1 α-Bromination (e.g., NBS, AIBN) start->step1 Step 1 intermediate1 α-Bromo Intermediate step1->intermediate1 step2 Hantzsch Thiazole Synthesis (Condensation with Thioamide) intermediate1->step2 Step 2 final_product SMART Analog (Anticancer Agent) step2->final_product

References

Application Notes and Protocols: Investigating the Anticancer Properties of Benzoylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzoylthiophene Derivatives in Oncology

Benzoylthiophene derivatives have emerged as a significant class of heterocyclic compounds with potent anticancer properties.[1][2] Their therapeutic potential largely stems from their ability to interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[3][4] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are a well-established and validated target for cancer chemotherapy.[4][5] Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, function by disrupting microtubule function.

A significant number of benzoylthiophene derivatives exert their anticancer effects by inhibiting tubulin polymerization, often by binding to the colchicine site on β-tubulin.[3][4] This disruption of microtubule assembly leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis or programmed cell death.[3][4][6] The structural versatility of the benzoylthiophene scaffold allows for extensive chemical modifications, enabling the synthesis of analogues with improved potency, selectivity, and reduced toxicity.[7][8] This document provides a comprehensive guide for researchers interested in exploring the anticancer potential of this promising class of compounds, covering their synthesis, in vitro evaluation, and mechanistic studies.

I. Synthesis of Benzoylthiophene Derivatives

The synthesis of benzoylthiophene derivatives can be achieved through various chemical routes. A common approach involves the reaction of a substituted benzothiophene with a substituted benzoyl chloride. The following is a generalized protocol for the synthesis of a 2-benzoyl-3-aminobenzo[b]thiophene derivative, a class of compounds that has shown significant antiproliferative activity.[3]

Protocol 1: Synthesis of a 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene Derivative

This protocol is a representative example and may require optimization based on the specific substituents on the benzoylthiophene core.

Materials:

  • Substituted 3-aminobenzo[b]thiophene

  • 3,4,5-trimethoxybenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or pyridine as a base

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting substituted 3-aminobenzo[b]thiophene (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically stirred at room temperature for several hours or until completion. Gentle heating may be required for less reactive substrates.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. In Vitro Evaluation of Anticancer Activity

A series of in vitro assays are essential to determine the cytotoxic potential and elucidate the mechanism of action of the synthesized benzoylthiophene derivatives.

A. Cytotoxicity Assessment

The initial step in evaluating the anticancer properties of a new compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT or CCK-8 assay is a widely used colorimetric method for this purpose.[4]

Protocol 2: MTT Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[4][9]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized benzoylthiophene derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzoylthiophene derivatives in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Compound MCF-7 (IC50, µM) HCT-116 (IC50, µM) A549 (IC50, µM)
Benzoylthiophene Derivative A 0.580.711.2
Benzoylthiophene Derivative B 19 nM23 nM16 nM
PST-3 44.38 (MCF7)-76.84
Combretastatin A-4 (CA-4) ---
Doxorubicin 0.10.080.15

Note: The data in this table is hypothetical and for illustrative purposes, based on values reported in the literature for similar compounds.[3][4]

B. Tubulin Polymerization Inhibition Assay

To confirm that the benzoylthiophene derivatives target microtubules, an in vitro tubulin polymerization assay is performed. This assay measures the ability of the compounds to inhibit the assembly of purified tubulin into microtubules.[4]

Protocol 3: In Vitro Tubulin Polymerization Assay

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • PEM buffer (PIPES, EGTA, MgCl2)

  • Synthesized benzoylthiophene derivatives

  • Positive control (e.g., colchicine or combretastatin A-4)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Tubulin Preparation: Reconstitute lyophilized tubulin in cold PEM buffer to the desired concentration. Keep the tubulin on ice to prevent self-assembly.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixtures containing PEM buffer, GTP, and the benzoylthiophene derivative at various concentrations. Include positive and negative controls.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the negative control. Determine the IC50 value for the inhibition of tubulin polymerization.

C. Cell Cycle Analysis

To investigate the effect of benzoylthiophene derivatives on cell cycle progression, flow cytometry analysis using propidium iodide (PI) staining is a standard method.[9][10]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line of interest

  • Synthesized benzoylthiophene derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the benzoylthiophene derivative at its IC50 concentration for different time points (e.g., 12, 24, 48 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[3][4]

D. Apoptosis Assay

To confirm that the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/PI apoptosis assay can be performed.[4]

Protocol 5: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cell line

  • Synthesized benzoylthiophene derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the benzoylthiophene derivative as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: The results will quadrant the cell population into four groups: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

III. In Vivo Evaluation

Promising benzoylthiophene derivatives identified from in vitro studies should be further evaluated in vivo to assess their antitumor efficacy and potential toxicity in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.[4]

Protocol 6: Xenograft Tumor Model in Mice (Brief Overview)

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Procedure Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-468) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the benzoylthiophene derivative to the treatment group via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and general health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.

IV. Mechanistic Insights and Visualization

Signaling Pathway

Benzoylthiophene derivatives that inhibit tubulin polymerization activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway.

G cluster_0 Benzoylthiophene Derivative cluster_1 Cellular Events Benzoylthiophene Benzoylthiophene Derivative Tubulin β-Tubulin (Colchicine Site) Benzoylthiophene->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Benzoylthiophene->Polymerization Inhibits Microtubule Microtubule Disruption Polymerization->Microtubule Leads to G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of tubulin-inhibiting benzoylthiophene derivatives.

Experimental Workflow

The investigation of novel benzoylthiophene derivatives follows a logical progression from synthesis to in vivo testing.

G Synthesis Synthesis & Characterization InVitro In Vitro Screening (Cytotoxicity, IC50) Synthesis->InVitro Mechanism Mechanism of Action (Tubulin Assay, Cell Cycle, Apoptosis) InVitro->Mechanism InVivo In Vivo Efficacy (Xenograft Model) Mechanism->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt

Caption: Experimental workflow for anticancer drug discovery with benzoylthiophenes.

Conclusion

Benzoylthiophene derivatives represent a versatile and potent class of anticancer agents, primarily targeting microtubule dynamics. The protocols and guidelines presented here provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these compounds. Through a systematic approach, researchers can effectively explore the therapeutic potential of novel benzoylthiophene derivatives and contribute to the development of next-generation cancer therapies.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(4-Methoxybenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Characterization

2-(4-Methoxybenzoyl)thiophene, a heterocyclic ketone, is a significant building block in medicinal chemistry and materials science.[1][2] Its scaffold is found in molecules developed as potential anticancer agents and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4] Given its role as a critical intermediate in the synthesis of pharmaceuticals and advanced organic materials, verifying its identity, purity, and stability is paramount.[1][5] Failure to adequately characterize this starting material can lead to the introduction of impurities that may alter the efficacy, safety, and physical properties of the final product.

This guide provides a suite of detailed analytical protocols designed for researchers and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the methods are both robust and scientifically sound. The protocols are grounded in established principles and align with the validation expectations of regulatory bodies like the International Council for Harmonisation (ICH).[6][7][8][9][10]

Physicochemical Properties of this compound

A foundational understanding of the compound's physical properties is essential for selecting appropriate analytical conditions, such as solvent choice and instrument parameters.

PropertyValueSource(s)
CAS Number 4160-63-8[11][12][13]
Molecular Formula C₁₂H₁₀O₂S[11][12][13]
Molecular Weight 218.27 g/mol [11][12][13]
Appearance White to cream or yellow crystalline powder/solid[1][12]
Melting Point 72-78 °C[1][11][12][14]
IUPAC Name (4-methoxyphenyl)(thiophen-2-yl)methanone[12]

Integrated Analytical Workflow

A comprehensive analysis of this compound relies on the strategic integration of multiple analytical techniques. Spectroscopic methods are first employed for unequivocal structural identification, followed by chromatographic techniques for quantitative purity assessment and impurity profiling.

Analytical_Workflow cluster_0 Structural Identification cluster_1 Purity & Assay cluster_2 Validation & Reporting NMR NMR Spectroscopy (¹H, ¹³C) Validation Method Validation (ICH Q2(R2)) NMR->Validation Confirms Identity MS Mass Spectrometry (MS) MS->Validation Confirms MW FTIR FT-IR Spectroscopy FTIR->Validation Confirms Functional Groups UVVis UV-Vis Spectroscopy HPLC HPLC-UV (Purity, Assay) UVVis->HPLC Determines λmax HPLC->Validation Quantifies Purity/Assay GCMS GC-MS (Volatile Impurities) GCMS->Validation Identifies Impurities CoA Certificate of Analysis (CoA) Validation->CoA

Caption: Integrated workflow for the characterization of this compound.

Part I: Structural Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei.

Protocol: ¹H and ¹³C NMR in CDCl₃

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[15][16]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 11 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire 1024-2048 scans with a relaxation delay of 2-3 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Expert Rationale & Expected Results:

  • Solvent Choice: CDCl₃ is a standard, non-protic solvent that effectively dissolves the analyte without interfering with its signals. TMS is the universal reference standard.

  • ¹H NMR Predictions: The spectrum should show distinct signals corresponding to the aromatic protons on the thiophene and methoxybenzoyl rings, as well as the methoxy group singlet. Protons closer to the electron-withdrawing carbonyl group will be deshielded and appear further downfield (higher ppm).

    • ~3.9 ppm (singlet, 3H): Methoxy (-OCH₃) protons.

    • ~7.0 ppm (doublet, 2H): Protons on the methoxy-substituted benzene ring ortho to the methoxy group.

    • ~7.2-7.8 ppm (multiplets, 3H): Protons of the thiophene ring.

    • ~7.9 ppm (doublet, 2H): Protons on the methoxy-substituted benzene ring ortho to the carbonyl group.

  • ¹³C NMR Predictions: The proton-decoupled spectrum should display 10 distinct signals (due to molecular symmetry in the methoxybenzoyl moiety). The carbonyl carbon will be the most downfield signal.

    • ~55 ppm: Methoxy carbon.

    • ~114-145 ppm: Aromatic and thiophene carbons.

    • ~163 ppm: Aromatic carbon attached to the methoxy group.

    • ~180-185 ppm: Carbonyl carbon (C=O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-650 cm⁻¹.[17]

  • Data Analysis: Identify characteristic absorption bands and compare them to known frequencies for specific functional groups.

Expert Rationale & Expected Results:

  • Technique Choice: ATR is a rapid and non-destructive technique that requires minimal sample preparation, making it ideal for routine identification.

  • Characteristic Peaks: The spectrum provides a unique "fingerprint" for the molecule. Key absorbances confirm the presence of the carbonyl, ether, and aromatic ring structures.[18][19]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching (from both rings).

    • ~2840 cm⁻¹: Methoxy C-H stretching.

    • ~1630-1650 cm⁻¹: Strong C=O stretching of the aryl ketone. This is a key diagnostic peak.

    • ~1590-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

    • ~1260 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

    • ~1020 cm⁻¹: Symmetric C-O-C stretching.

    • ~700-850 cm⁻¹: C-S stretching and C-H out-of-plane bending vibrations characteristic of the substituted thiophene ring.[18][19]

Mass Spectrometry (MS) and UV-Vis Spectroscopy

MS Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of molecular weight and providing structural clues through fragmentation patterns. It is often coupled with a chromatographic inlet (GC-MS or LC-MS).

UV-Vis Principle: UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. It is primarily used to determine the wavelength of maximum absorbance (λmax) for quantitative analysis by HPLC-UV.[20]

Protocol: Combined Analysis

  • MS (via GC-MS or Direct Infusion):

    • Prepare a dilute solution (10-100 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Acquire the spectrum in positive ion mode using Electron Ionization (EI for GC-MS) or Electrospray Ionization (ESI for LC-MS).

    • Expected Result: A prominent molecular ion peak [M]⁺ at m/z 218.27 (or [M+H]⁺ at 219.28 for ESI) confirming the molecular weight.[]

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution (~10 µg/mL) in a UV-transparent solvent like methanol or acetonitrile.

    • Scan the solution from 200 to 400 nm in a quartz cuvette.

    • Expected Result: The conjugated system of the thiophene and benzoyl rings will result in strong absorbance in the UV region. Expect a λmax between 280-320 nm.[22][23] This λmax value is critical for setting the detection wavelength in the HPLC method to ensure maximum sensitivity.

Part II: Purity and Assay Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the primary technique for determining the purity and assay of pharmaceutical compounds. It separates components in a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase.

Protocol: Reverse-Phase HPLC for Purity and Assay

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%, as per common pharmacopeial standards.[24]

  • Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in the mobile phase at a concentration of ~1.0 mg/mL. Create working standards by dilution (e.g., 0.1 mg/mL for assay).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the assay standard (~0.1 mg/mL) using the mobile phase as the diluent.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for this moderately polar molecule.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common mobile phase for reverse-phase separation of aromatic ketones.[25] Adjust ratio as needed for optimal resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak distortion from overloading.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV at λmax (e.g., ~300 nm)Detection at the wavelength of maximum absorbance provides the highest sensitivity for the analyte.
  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Quantify the sample against the certified reference standard using the formula: Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[26][27] Separation occurs in the gas phase based on boiling point and polarity, with MS providing definitive identification.

Protocol: GC-MS for Volatile Impurity Profiling

  • Sample Preparation: Dissolve the sample in a volatile, non-polar solvent like hexane or dichloromethane to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

ParameterConditionRationale
Column DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature gradient is necessary to elute compounds with different boiling points.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zCovers the expected mass of the parent compound and potential low-molecular-weight impurities.
  • Data Analysis: Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal standard if necessary.

Part III: Method Validation Framework

Any analytical method intended for quality control must be validated to prove it is fit for its purpose.[9] The validation should be conducted according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics.[6][7][8][10]

Validation_Parameters cluster_0 ICH Q2(R2) Validation Characteristics cluster_1 Performance Parameters Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision (Repeatability, Intermediate) Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Purity Purity/Impurities Purity->Accuracy Purity->Precision Purity->Specificity LOD Detection Limit (LOD) Purity->LOD for limit tests LOQ Quantitation Limit (LOQ) Purity->LOQ Purity->Linearity Purity->Range Purity->Robustness Identity Identification Identity->Specificity

Caption: Relationship between test type and required validation parameters per ICH Q2(R2).

Summary of Validation Parameters for the HPLC Purity Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis (via DAD/PDA detector) shows no co-elution.
Linearity To show that results are directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.For Purity: LOQ to 120% of impurity specification.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.98.0% - 102.0% recovery for spiked impurities.
Precision The degree of scatter between a series of measurements. Includes repeatability and intermediate precision.RSD ≤ 2.0% for the main peak; ≤ 10.0% for impurities at the limit of quantitation.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, mobile phase composition, etc., are varied slightly.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxybenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

This is a good starting point. I have gathered information about the synthesis of 2-(4-methoxybenzoyl)thiophene, which is primarily achieved through Friedel-Crafts acylation of thiophene. I have found details on various catalysts (traditional Lewis acids like AlCl3, and modern solid acids like zeolites), acylating agents (4-methoxybenzoyl chloride or the corresponding anhydride), and reaction conditions. The search results also allude to potential side reactions and purification challenges, which are crucial for creating a troubleshooting guide. I also found information on alternative synthesis methods, although Friedel-Crafts acylation seems to be the most common.

However, to create a truly in-depth and practical technical support center as requested, I need to flesh out the "troubleshooting" aspect more thoroughly. I need to find more specific examples of problems encountered during this synthesis and their concrete solutions. For instance, what are the specific byproducts that form, and how can they be minimized? What are the best practices for quenching the reaction and purifying the product to achieve high purity? What are the visual cues during the reaction that might indicate a problem?

Therefore, I need to refine my search to focus more on the practical and problematic aspects of this reaction.The second round of searches provided much more specific and actionable information for creating a troubleshooting guide. I found several resources that directly address common problems in Friedel-Crafts acylation, such as low yield, formation of multiple products (including the 3-acylthiophene isomer and diacylated products), and catalyst inactivity due to moisture.

Crucially, I now have information on:

  • Causes of low yield: Deactivated aromatic rings, catalyst inactivity, sub-optimal temperature, and poor reagent quality.

  • Side products: Formation of the 3-acetylthiophene isomer and diacylated thiophenes, and strategies to minimize them (e.g., using an excess of thiophene).

  • Quenching procedures: The importance of using ice/cold water to manage the exothermic reaction with the Lewis acid catalyst and potential hazards.

  • Purification techniques: Vacuum distillation, column chromatography, and recrystallization as effective methods to purify the product and remove specific impurities.

  • Catalyst issues: The sensitivity of Lewis acids like AlCl3 to moisture and the potential for complexation with the product.

  • Regioselectivity: The electronic reasons for preferential acylation at the 2-position of thiophene.

This information directly addresses the core requirements of the user prompt to create a technical support center with troubleshooting guides and FAQs. I can now structure this information into a question-and-answer format, explaining the causality behind experimental choices and providing self-validating protocols as requested. I also have enough information to create the required diagrams and tables.

Therefore, I have sufficient information to proceed with generating the response.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. The primary route for this synthesis is the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride, a classic yet nuanced electrophilic aromatic substitution.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in the Friedel-Crafts acylation of thiophene can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes & Solutions:

  • Catalyst Inactivity: Traditional Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly sensitive to moisture. Any trace of water in your reagents or glassware will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. It is advisable to handle AlCl₃ in a glove box or under a dry inert atmosphere.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require cooling to control exothermic events or heating to overcome the activation energy.

    • Solution: For the acylation of thiophene, it is common to perform the initial addition of the acylating agent at a reduced temperature (e.g., 0-5 °C) to control the initial exotherm and minimize side reactions. Subsequently, allowing the reaction to warm to room temperature or gentle heating may be necessary to drive the reaction to completion.

  • Inadequate Stoichiometry of Catalyst: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the carbonyl group of the product ketone. This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid catalyst relative to the acylating agent is often required. For 4-methoxybenzoyl chloride, using at least 1.1 equivalents of AlCl₃ is a good starting point.

  • Poor Quality of Reagents: The purity of thiophene and 4-methoxybenzoyl chloride is paramount. Impurities can lead to the formation of byproducts and consume the catalyst.

    • Solution: Use freshly distilled thiophene and high-purity 4-methoxybenzoyl chloride. If the acyl chloride has been stored for a long time, it may have hydrolyzed to the corresponding carboxylic acid, which is unreactive under these conditions.

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

The formation of multiple products is a common challenge. The primary byproducts in this reaction are the isomeric 3-(4-methoxybenzoyl)thiophene and diacylated products.

Potential Byproducts & Minimization Strategies:

  • Isomer Formation (3-acylation): While the Friedel-Crafts acylation of thiophene shows high regioselectivity for the 2-position, trace amounts of the 3-isomer can form. This is because the intermediate carbocation formed upon attack at the 2-position is more stabilized by resonance than the intermediate from attack at the 3-position.

    • Minimization: Lowering the reaction temperature can sometimes improve the selectivity for the 2-position. Using a bulkier Lewis acid or solvent system can also sterically hinder attack at the 3-position.

  • Diacylation: Since the initially formed 2-acylthiophene is deactivated towards further electrophilic substitution, diacylation is generally less of a problem than in Friedel-Crafts alkylations. However, under forcing conditions or with a high concentration of the acylating agent, it can occur.

    • Minimization: Using a slight excess of thiophene relative to the 4-methoxybenzoyl chloride can help to minimize diacylation. A molar ratio of 1.2:1 (thiophene:acyl chloride) is a reasonable starting point.

Question 3: The work-up and purification of my product are proving difficult, leading to product loss. What are the best practices for quenching and purification?

A proper work-up and purification strategy is essential for obtaining a high-purity product and maximizing the isolated yield.

Quenching and Purification Protocols:

  • Safe and Effective Quenching: The quenching of a Friedel-Crafts reaction must be performed with extreme caution. The unreacted AlCl₃ reacts violently and exothermically with water.

    • Protocol: The reaction mixture should be cooled in an ice bath and then slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This ensures that the hydrolysis of AlCl₃ is controlled and the resulting aluminum salts remain dissolved in the aqueous phase. Never add water directly to the reaction mixture.

  • Extraction and Washing: After quenching, the product needs to be efficiently extracted into an organic solvent.

    • Protocol: Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction. The organic layer should be washed sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine to aid in the removal of water.

  • Purification Techniques: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

    • Vacuum Distillation: This is an effective method for large-scale purification to remove non-volatile impurities.

    • Column Chromatography: For achieving high purity, especially for removing the 3-isomer, column chromatography on silica gel is the preferred method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid catalyst is best for the synthesis of this compound?

While aluminum chloride (AlCl₃) is the most common and cost-effective catalyst, other Lewis acids such as ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂) can also be used. In recent years, solid acid catalysts like zeolites (e.g., Hβ zeolite) have gained attention as they are more environmentally friendly, reusable, and can offer high selectivity. For moderately deactivated substrates, stronger Lewis acids or triflic acid might be necessary.

Q2: Can I use 4-methoxybenzoic anhydride instead of 4-methoxybenzoyl chloride?

Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions. When using an anhydride, at least two equivalents of the Lewis acid are typically required because the catalyst will complex with both the product ketone and the carboxylate byproduct.

Q3: My aromatic substrate has an electron-withdrawing group. Why is the Friedel-Crafts acylation failing?

Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring. Electron-withdrawing groups decrease the electron density of the ring, making it less reactive towards the electrophilic acylium ion. With strongly deactivating groups, the reaction may not proceed under standard conditions.

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation using Aluminum Chloride
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Suspend the AlCl₃ in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Acyl Chloride: Cool the suspension to 0-5 °C in an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.0 eq) in the anhydrous solvent dropwise via the dropping funnel. Stir the mixture for 15-30 minutes at this temperature.

  • Addition of Thiophene: Add thiophene (1.2 eq), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and quench by slowly pouring it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Washing: Wash the combined organic layers with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

**Table 1: Comparison of Catal

Technical Support Center: Purification of Crude 2-(4-Methoxybenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Methoxybenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile compound. My aim is to equip you with the necessary knowledge to not only execute purification protocols effectively but also to understand the causality behind each step, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Physicochemical Properties for Purification Strategy

A successful purification strategy begins with a solid understanding of the target compound's properties. Below is a summary of the key physicochemical data for this compound.

PropertyValueSignificance for Purification
Molecular Formula C₁₂H₁₀O₂S[1][2]Indicates a moderately sized molecule with aromatic character.
Molecular Weight 218.27 g/mol [1][2]Relevant for mass-based calculations and characterization.
Appearance White to cream to yellow to brown crystals or powder.[2]The color of the crude product can indicate the level and nature of impurities.
Melting Point 72-75 °C[3]A key parameter for assessing purity. A sharp melting point within this range suggests high purity. This melting point is suitable for purification by recrystallization.
Boiling Point ~329 °C (rough estimate at atmospheric pressure)[3]High boiling point suggests that vacuum distillation is necessary if this method is chosen, although it is less common for solids of this nature.
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Sparingly soluble in non-polar solvents like hexane at room temperature.Crucial for selecting appropriate solvents for recrystallization and chromatography.

Understanding the Impurity Profile: The Key to Effective Purification

The crude this compound is typically synthesized via a Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride (anisoyl chloride). The nature of this reaction dictates the likely impurities you will encounter.

cluster_impurities Potential Impurities Thiophene Thiophene Crude Product Crude Product Thiophene->Crude Product 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl Chloride->Crude Product Lewis Acid (e.g., AlCl₃) Lewis Acid (e.g., AlCl₃) Lewis Acid (e.g., AlCl₃)->Crude Product Catalyzes Unreacted Thiophene Unreacted Thiophene Crude Product->Unreacted Thiophene Unreacted 4-Methoxybenzoyl Chloride Unreacted 4-Methoxybenzoyl Chloride Crude Product->Unreacted 4-Methoxybenzoyl Chloride 3-(4-Methoxybenzoyl)thiophene (Regioisomer) 3-(4-Methoxybenzoyl)thiophene (Regioisomer) Crude Product->3-(4-Methoxybenzoyl)thiophene (Regioisomer) Key Impurity 2,5-bis(4-Methoxybenzoyl)thiophene (Diacylated) 2,5-bis(4-Methoxybenzoyl)thiophene (Diacylated) Crude Product->2,5-bis(4-Methoxybenzoyl)thiophene (Diacylated) Catalyst Residues Catalyst Residues Crude Product->Catalyst Residues This compound (Desired Product) This compound (Desired Product) Crude Product->this compound (Desired Product) Major

Caption: Impurity profile from Friedel-Crafts synthesis.

Common Impurities and Their Origin:
  • Unreacted Starting Materials: Thiophene and 4-methoxybenzoyl chloride may be present if the reaction does not go to completion.

  • Regioisomer (3-(4-Methoxybenzoyl)thiophene): While Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to greater stabilization of the cationic intermediate, a small amount of the 3-substituted isomer can form.[4] This is often the most challenging impurity to remove due to its similar polarity to the desired product.

  • Diacylated Byproducts (e.g., 2,5-bis(4-Methoxybenzoyl)thiophene): Although the acyl group is deactivating, forcing reaction conditions or an excess of the acylating agent can lead to a second acylation, typically at the 5-position.[5]

  • Catalyst Residues: Residual Lewis acid (e.g., aluminum chloride) and its hydrolysis products must be removed during the aqueous work-up.

Purification Methodologies: A Head-to-Head Comparison

The two primary methods for purifying crude this compound are column chromatography and recrystallization . Each has its advantages and is suited for different scales and purity requirements.

MethodBest ForProsCons
Column Chromatography High purity, small to medium scale, removing closely related impurities (e.g., regioisomers).Excellent separation power, can yield very high purity product (>98%).[5]Can be time-consuming and solvent-intensive, potential for product loss on the column.
Recrystallization Large scale, final polishing step, removing impurities with different solubility profiles.Scalable, cost-effective, can yield very high purity product (>99%) if the solvent system is optimized.[5]Less effective for removing impurities with similar solubility, risk of "oiling out".

Detailed Experimental Protocols

Method 1: Purification by Flash Column Chromatography

This method is highly effective for removing the 3-isomer and other closely related impurities.

A 1. Prepare Slurry & Pack Column B 2. Prepare & Load Sample (Dry Loading Recommended) A->B C 3. Elute with Hexane/Ethyl Acetate Gradient B->C D 4. Monitor Fractions by TLC C->D E 5. Combine Pure Fractions & Evaporate D->E F Pure Product E->F

Caption: Workflow for flash column chromatography.

Step-by-Step Protocol:

  • TLC Analysis of Crude Material:

    • Before setting up the column, analyze your crude product by Thin Layer Chromatography (TLC) to determine the optimal eluent composition.

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: Start with a solvent system of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (v/v) mixture.

    • Visualization: Use a UV lamp (254 nm). The desired product and aromatic impurities should be UV active.

    • Target Rf: Aim for an Rf value of approximately 0.3-0.4 for the desired product to ensure good separation on the column. An Rf of 0.38 has been reported for a similar compound in a 3:1 hexane/ethyl acetate system.[6]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material. A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude product.

    • Pack the column with silica gel (60-120 mesh) using either a wet or dry packing method. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.

    • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexane/ethyl acetate) to elute the compounds.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

    • Confirm the purity by melting point analysis and other analytical techniques (e.g., NMR, GC-MS).

Method 2: Purification by Recrystallization

Recrystallization is an excellent technique for large-scale purification or as a final polishing step after chromatography.

A 1. Choose a Suitable Solvent System B 2. Dissolve Crude Product in Minimum Hot Solvent A->B C 3. Slow Cooling to Induce Crystallization B->C D 4. Isolate Crystals by Vacuum Filtration C->D E 5. Wash with Cold Solvent & Dry D->E F Pure Crystalline Product E->F

Caption: Workflow for recrystallization.

Step-by-Step Protocol:

  • Solvent Selection:

    • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Based on the polarity of the molecule, good candidate solvents include ethanol , isopropanol , or a two-solvent system like ethyl acetate/hexane or toluene/heptane .

    • Testing: In small test tubes, test the solubility of a small amount of your crude product in different solvents at room and elevated temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent as this will reduce the yield.

  • Crystallization:

    • Once a clear, saturated solution is obtained, remove it from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point.

Troubleshooting Guide & FAQs

Q1: My compound is not crystallizing from solution, even after cooling in an ice bath. What should I do?

A1: This is a common issue and can be caused by several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. You can try to evaporate some of the solvent and attempt to cool the solution again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Adding a seed crystal of the pure compound, if available, can also induce crystallization.

  • Purity of the crude material: If the crude product is very impure, the impurities can inhibit crystallization. In this case, it may be necessary to first perform a quick column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.

Q2: During recrystallization, my product "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solubility of the compound is so high that it separates as a liquid phase.

  • Re-heat and add more solvent: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool more slowly.

  • Change the solvent system: If the problem persists, the chosen solvent is likely unsuitable. Switch to a lower-boiling point solvent or use a two-solvent system. For a two-solvent system, dissolve the compound in a "good" solvent and then add a "bad" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy, then allow it to cool slowly.

Q3: In column chromatography, my spots are streaking on the TLC plate. What does this mean and how can I prevent it?

A3: Streaking on a TLC plate during analysis of column fractions can indicate several issues:

  • Overloading: Too much sample has been spotted on the TLC plate. Try spotting a more dilute solution.

  • Compound decomposition: The compound may be unstable on the silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for 10-15 minutes, and then eluting it. If a streak appears from the baseline, the compound is likely decomposing. In this case, you may need to use a different stationary phase like alumina or deactivated silica gel.

  • Highly polar compound: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar modifier to your eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.

Q4: I am having trouble separating the 2- and 3-isomers of (4-Methoxybenzoyl)thiophene by column chromatography. What can I do to improve the separation?

A4: Separating regioisomers is a common challenge in chromatography. Here are some strategies to improve resolution:

  • Optimize the eluent system: Use a less polar solvent system. A lower concentration of ethyl acetate in hexane will cause the compounds to move more slowly down the column, which can improve separation. Perform a detailed TLC analysis with various solvent ratios to find the optimal conditions.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Reduce the amount of sample loaded: Overloading the column is a common cause of poor separation.

  • Consider a different stationary phase: While silica gel is standard, sometimes alumina (basic, neutral, or acidic) can provide a different selectivity and improve the separation of certain isomers.

Q5: Is vacuum distillation a viable purification method for this compound?

A5: While technically possible, vacuum distillation is generally not the preferred method for purifying this compound. Its high boiling point, even under vacuum, would require high temperatures that could potentially lead to decomposition. Furthermore, distillation is less effective at separating closely related isomers like the 3-substituted byproduct compared to column chromatography. Recrystallization and chromatography are more practical and effective methods for a solid compound of this nature.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, chemists, and drug development professionals who utilize this cornerstone reaction. Here, we move beyond simple protocols to address the nuanced challenges of this reaction, providing in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize conditions, and achieve consistent, high-yield results.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures. Each entry details a common problem, explains the underlying chemical principles, and provides a clear, actionable solution.

Problem: My reaction yield is extremely low or I've recovered only starting material.

Solution: This is a frequent issue often traced back to the catalyst's activity or the reaction setup. Let's diagnose the potential causes systematically.

  • Cause 1: Inactive Lewis Acid Catalyst. Traditional Lewis acids like aluminum chloride (AlCl₃) are notoriously sensitive to moisture.[1] Exposure to atmospheric humidity can hydrolyze the catalyst, rendering it inactive. Furthermore, the ketone product forms a stable complex with the Lewis acid, effectively consuming it.[2][3] Therefore, stoichiometric or even super-stoichiometric amounts are often required.[1][2]

  • Actionable Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure reagents are dry. Handle AlCl₃ quickly and in a controlled environment (e.g., a glove box or under a positive pressure of inert gas).[4]

    • Verify Catalyst Stoichiometry: For acylations using acyl chlorides with AlCl₃, a mole ratio of at least 1:1 (catalyst to acylating agent) is necessary. When using acid anhydrides, this ratio should be at least 2:1.[2]

    • Consider an Alternative Catalyst: If moisture sensitivity is a persistent issue, consider using a more robust, recoverable solid-acid catalyst like Hβ zeolite, which can provide excellent conversion (up to 99%) and is easily separated by filtration.[1]

  • Cause 2: Sub-optimal Reaction Temperature. The Friedel-Crafts acylation is an exothermic process. Running the reaction at too high a temperature can promote side reactions and decomposition, while a temperature that is too low may result in an impractically slow reaction rate.

  • Actionable Steps:

    • Controlled Reagent Addition: For reactions with highly reactive catalysts like AlCl₃, begin the reaction at 0 °C in an ice bath. Add the acylating agent dropwise to manage the exotherm.[5][6] After the initial addition, the reaction can often be allowed to warm to room temperature to proceed to completion.[5]

    • Temperature Optimization for Solid Acids: For catalysts like Hβ zeolite, the optimal temperature may be higher. Studies have shown excellent yields at temperatures between 60-80 °C.[1][7]

Below is a workflow to diagnose a low-yielding reaction.

TroubleshootingWorkflow start Low Yield or No Reaction check_catalyst 1. Check Catalyst Activity & Stoichiometry start->check_catalyst check_conditions 2. Verify Reaction Conditions start->check_conditions check_reagents 3. Assess Reagent Purity & Ratio start->check_reagents moisture Moisture exposure? check_catalyst->moisture temperature Correct temperature profile used? check_conditions->temperature ratio Optimal thiophene: acylating agent ratio? check_reagents->ratio stoichiometry Stoichiometry > 1:1 (or 2:1 for anhydrides)? moisture->stoichiometry No fix_moisture Solution: Use anhydrous setup, flame-dry glassware. moisture->fix_moisture Yes fix_stoichiometry Solution: Increase catalyst loading. stoichiometry->fix_stoichiometry No fix_temp Solution: Start at 0°C for AlCl₃, optimize for solid acids (e.g., 60-80°C). temperature->fix_temp No fix_ratio Solution: Optimize ratio; (e.g., 1:3 for thiophene: acetic anhydride with Hβ). ratio->fix_ratio No

Caption: A diagnostic workflow for troubleshooting low-yield reactions.

Problem: My product is a mixture of isomers, and I'm not getting the desired regioselectivity.

Solution: This is the most fundamental challenge in the acylation of thiophene and its derivatives. The electronic properties of the thiophene ring inherently favor acylation at the α-positions (C2 and C5).[5]

  • Cause: Carbocation Intermediate Stability. The reaction proceeds via an electrophilic aromatic substitution mechanism.[8] Electrophilic attack at the C2 position generates a more stable carbocation intermediate (a Wheland intermediate) that can be stabilized by three resonance structures.[8][9] In contrast, attack at the C3 position yields an intermediate with only two resonance structures.[8][9] This lower activation energy for C2 attack leads to a strong kinetic preference for the 2-acylthiophene product.

Regioselectivity cluster_c2 Attack at C2 (α-position) cluster_c3 Attack at C3 (β-position) c2_attack Thiophene + R-C=O⁺ → c2_intermediate More Stable Intermediate (3 Resonance Structures) c2_attack->c2_intermediate Lower Ea c2_product Major Product: 2-Acylthiophene c2_intermediate->c2_product c3_attack Thiophene + R-C=O⁺ → c3_intermediate Less Stable Intermediate (2 Resonance Structures) c3_attack->c3_intermediate Higher Ea c3_product Minor Product: 3-Acylthiophene c3_intermediate->c3_product

Caption: Stability of intermediates dictates regioselectivity in thiophene acylation.

  • Actionable Steps:

    • Accept the Inherent Selectivity: For unsubstituted thiophene, expect the 2-acyl product as the major isomer. Purification by column chromatography or distillation is typically required to isolate it.[4][5]

    • Challenges with 3-Substituted Thiophenes: If your substrate is a 3-substituted thiophene, achieving selectivity for the C4 or C5 position is exceptionally difficult with classical Friedel-Crafts conditions. The reaction will likely yield a mixture, with the 2-acyl-3-substituted thiophene being the major product.[5]

    • Advanced Methods for Specific Regioselectivity: To override the natural reactivity and acylate at less favored positions, modern synthetic methods are necessary. The most effective strategy involves using directing groups combined with transition-metal-catalyzed C-H activation.[5] While outside the scope of classical Friedel-Crafts, this is the authoritative approach for achieving non-classical regioselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for my reaction? A comparison of traditional vs. modern catalysts.

A1: The choice of catalyst is critical and depends on factors like scale, desired purity, environmental considerations, and substrate sensitivity.[10]

  • Traditional Lewis Acids (e.g., AlCl₃, SnCl₄, EtAlCl₂):

    • Pros: High reactivity, well-established procedures. EtAlCl₂ offers the unique advantage of creating a non-acidic reaction medium, simplifying the workup for sensitive substrates.[6]

    • Cons: Require stoichiometric amounts, are highly moisture-sensitive, and generate significant toxic aqueous waste during workup.[1][10] Their high reactivity can also lead to side reactions with sensitive substrates.[2]

  • Modern Solid-Acid Catalysts (e.g., Zeolites, SnO₂ nanosheets):

    • Pros: Environmentally benign, recoverable, and reusable.[1][10] They often exhibit high selectivity and can be used in solvent-free conditions, simplifying the process.[10][11] Workup is often a simple filtration.[1]

    • Cons: May require higher reaction temperatures and longer reaction times compared to traditional Lewis acids.[7] The initial cost of the catalyst may be higher, but reusability offsets this.

Data Presentation: Comparative Performance of Catalysts in Thiophene Acylation

CatalystAcylating AgentThiophene Conversion (%)Product Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~99%98.6%60°C, 2h, Thiophene:Ac₂O = 1:3[1][10]
Modified C25 Zeolite Acetic Anhydride99.0%-80°C, 2h, Thiophene:Ac₂O = 1:2[7][10]
Ethylaluminum dichloride (EtAlCl₂) Succinyl Chloride-99%0°C, 2h, Thiophene:Agent = 2.1:1[6][10]
SnO₂ Nanosheets Acetic Anhydride-QuantitativeSolvent-free conditions[10][11]
Aluminum chloride (AlCl₃) Acetyl ChlorideTypically HighVariable0°C to RT, DCM solvent[4][5]

Q2: What is the difference between using an acyl chloride and an acid anhydride?

A2: Both are effective acylating agents.[2] The primary difference lies in the byproduct generated and the required catalyst stoichiometry.

  • Acyl Chlorides (e.g., Acetyl Chloride): React with a Lewis acid to form an acylium ion and an AlCl₄⁻ complex. The byproduct is HCl.[3] They typically require at least one equivalent of the Lewis acid catalyst.[2]

  • Acid Anhydrides (e.g., Acetic Anhydride): Also form an acylium ion, but the leaving group is a carboxylate anion, which coordinates strongly with the Lewis acid. This requires at least two equivalents of the Lewis acid.[2] The byproduct is a carboxylic acid (e.g., acetic acid), which is less corrosive than HCl.[7] With reusable solid-acid catalysts, acetic anhydride is a very common and effective choice.[1][7]

Q3: Why doesn't polyacylation occur, unlike in Friedel-Crafts alkylation?

A3: This is a key advantage of the acylation reaction. The acyl group (a carbonyl) attached to the thiophene ring is strongly electron-withdrawing. This deactivates the aromatic ring towards further electrophilic attack.[12][13] In contrast, the alkyl groups introduced during alkylation are electron-donating, which activates the ring and makes it more susceptible to subsequent alkylations, often leading to polysubstitution. The deactivating nature of the acyl group effectively prevents a second acylation event.[13]

Section 3: Experimental Protocols

Protocol 1: Classical Acylation using Aluminum Chloride

This protocol describes the acylation of thiophene with acetyl chloride and aluminum chloride in dichloromethane (DCM).

Methodology:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition & Cooling: Add anhydrous DCM (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.[5]

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15 minutes.[5]

  • Substrate Addition: After the addition is complete, add a solution of thiophene (1.0 equivalent) in anhydrous DCM (50 mL) dropwise over 30 minutes, ensuring the internal temperature remains at or below 0 °C.[5]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.[5]

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the quenched mixture to a separatory funnel. Separate the organic layer.[4][5]

  • Extraction & Washing: Extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with a saturated NaHCO₃ solution and then brine.[5]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-acetylthiophene.[4]

Protocol 2: Green Acylation using Hβ Zeolite

This protocol details the environmentally friendly acylation of thiophene with acetic anhydride using a reusable solid-acid catalyst.[1]

Methodology:

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (1.0 mol equivalent) and acetic anhydride (3.0 mol equivalents).[1]

  • Catalyst Addition: Add the Hβ zeolite catalyst to the reaction mixture.

  • Heating: Heat the mixture to 60 °C in a water bath and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[1][10]

  • Catalyst Recovery: After cooling the reaction to room temperature, recover the solid Hβ zeolite catalyst by simple filtration. The catalyst can be washed, dried, and regenerated for future use.[1]

  • Purification: The liquid filtrate contains the product, 2-acetylthiophene, and the acetic acid byproduct. The product can be purified from the mixture by distillation.[1]

Section 4: References

  • BenchChem. (2025). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. BenchChem Application Notes. 5

  • ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene. ECHEMI. 8

  • BenchChem. (2025). A Comparative Guide to Catalysts for Thiophene Acylation. BenchChem Technical Support. 10

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. 1

  • Google Patents. (1949). Acylation of thiophene. US2492629A. 2

  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. 6

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. 9

  • ResearchGate. (2012). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. 7

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. 11

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. 14

  • Wikipedia. (n.d.). Friedel–Crafts reaction. 3

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. 15

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. 12

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. 4

  • KP. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. 13

References

Side reactions and impurity profiling in 2-benzoylthiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-benzoylthiophene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, with a focus on mitigating side reactions and establishing robust impurity profiles. The information herein is structured in a practical question-and-answer format to directly address issues you may face in the lab.

Section 1: Troubleshooting Common Synthesis Issues

The Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst is the most common route to 2-benzoylthiophene. While effective, this reaction is prone to several issues that can impact yield and purity.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer:

Low yields in the Friedel-Crafts acylation of thiophene are typically traced back to three primary areas: reagent quality, catalyst activity, and reaction conditions.

  • Causality - Reagent & Catalyst Integrity: The primary culprits are often moisture and catalyst deactivation.

    • Benzoyl Chloride Hydrolysis: Benzoyl chloride is highly reactive towards water, rapidly hydrolyzing to form benzoic acid.[1][2] Benzoic acid is unreactive under Friedel-Crafts conditions and represents a direct loss of your starting material.

    • Lewis Acid Catalyst Deactivation: The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic. Its reaction with atmospheric moisture not only deactivates it but can also introduce HCl into the reaction, which can contribute to side reactions.[3]

    • Thiophene Instability: Thiophene itself can be susceptible to resinification and polymerization under harsh acidic conditions, especially at elevated temperatures, leading to the formation of intractable tars and reducing the amount of thiophene available for acylation.[4]

  • Troubleshooting & Preventative Measures:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • Verify Reagent Quality: Use freshly opened or properly stored benzoyl chloride. If its purity is in doubt, distillation prior to use is recommended. Use a high-purity grade of aluminum chloride.

    • Control Catalyst Stoichiometry: In acylation reactions, the Lewis acid catalyst forms a complex with the product ketone.[3] Therefore, slightly more than one molar equivalent of the catalyst is often required for the reaction to proceed to completion. Using substoichiometric amounts will result in incomplete conversion.

    • Temperature Management: The reaction is typically exothermic. Maintain a low temperature (0-5 °C) during the addition of reagents to control the reaction rate and minimize the formation of tarry byproducts.[5]

Question 2: My final product is contaminated with a significant amount of a di-substituted byproduct. How can I identify and prevent this?

Answer:

The most common di-substituted byproduct is 2,5-dibenzoylthiophene . This occurs because the initial product, 2-benzoylthiophene, can undergo a second Friedel-Crafts acylation.

  • Causality - Reaction Mechanism:

    • The benzoyl group is an electron-withdrawing, deactivating group. This should, in theory, make the 2-benzoylthiophene product less reactive than the starting thiophene, preventing further acylation.[6]

    • However, the thiophene ring is highly activated towards electrophilic aromatic substitution, more so than benzene.[7] Under forcing conditions (e.g., excess benzoyl chloride, high temperatures, or prolonged reaction times), a second acylation can occur. The electrophilic attack will be directed to the most activated available position, which is the 5-position.

  • Identification: The presence of 2,5-dibenzoylthiophene can be confirmed by GC-MS, where it will appear as a higher molecular weight peak (M.W. 292.35) with a longer retention time than 2-benzoylthiophene (M.W. 188.25). NMR spectroscopy can also be used for definitive structural confirmation.

  • Troubleshooting & Preventative Measures:

    • Control Stoichiometry: Use a slight excess of thiophene relative to benzoyl chloride. This ensures the acylating agent is consumed before it can react with the product. A thiophene-to-benzoyl chloride ratio of 1.1:1 to 1.2:1 is a good starting point.

    • Order of Addition: A common and effective technique is to add the benzoyl chloride (or the pre-formed acylium ion complex) slowly to the solution of thiophene and the Lewis acid. This maintains a low concentration of the acylating agent throughout the reaction.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material. Quench the reaction as soon as the benzoyl chloride is fully consumed to prevent the formation of the di-acylated product.

Reaction Scheme: Formation of 2-Benzoylthiophene and the 2,5-Dibenzoylthiophene Side Product

G Thiophene Thiophene Product 2-Benzoylthiophene (Desired Product) Thiophene->Product Reacts with BenzoylChloride1 Benzoyl Chloride (1st equivalent) Acylium1 Acylium Ion Complex BenzoylChloride1->Acylium1 Forms LewisAcid1 AlCl₃ LewisAcid1->Acylium1 Acylium1->Product SideProduct 2,5-Dibenzoylthiophene (Side Product) Product->SideProduct Reacts with (if excess) BenzoylChloride2 Benzoyl Chloride (Excess) Acylium2 Acylium Ion Complex BenzoylChloride2->Acylium2 Forms LewisAcid2 AlCl₃ LewisAcid2->Acylium2 Acylium2->SideProduct

Caption: Main reaction pathway and the formation of the di-acylated side product.

Section 2: Impurity Profiling and Identification

A thorough understanding of the impurity profile is critical for quality control, especially in pharmaceutical applications.

Question 3: What are the most common impurities I should expect in my crude 2-benzoylthiophene, and where do they come from?

Answer:

Beyond the di-acylated product, several other process-related impurities and side products can be present. A systematic approach to impurity profiling is essential for process optimization and final product quality.

  • Summary of Potential Impurities:

Impurity NameLikely OriginRecommended Analytical Technique
Thiophene Unreacted starting materialGC-MS, HPLC
Benzoyl Chloride Unreacted starting materialGC-MS (may degrade on column), HPLC (derivatize first)
Benzoic Acid Hydrolysis of benzoyl chloride[1][2]HPLC, GC-MS (after derivatization)
3-Benzoylthiophene Isomeric byproduct of Friedel-Crafts acylationGC-MS, HPLC, NMR
2,5-Dibenzoylthiophene Polysubstitution side reaction[6]HPLC, GC-MS, LC-MS
Thiophene Polymers/Tar Acid-catalyzed polymerization of thiophene[4]GPC (for MW distribution), visual inspection
  • Expert Insight - The Isomeric Impurity: While Friedel-Crafts acylation of thiophene shows high regioselectivity for the 2-position, trace amounts of the 3-benzoylthiophene isomer can form. The attack at the 2-position is kinetically favored because the resulting carbocation intermediate is better stabilized by resonance (three resonance structures) compared to the intermediate from attack at the 3-position (two resonance structures).[8][9] However, under certain conditions, the minor isomer may still be formed and can be difficult to remove due to similar physical properties.

Question 4: How do I develop a robust analytical method for impurity profiling, and how can I identify an unknown peak in my chromatogram?

Answer:

A multi-technique approach is the most reliable strategy for comprehensive impurity profiling.[10][11] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary separation techniques.

  • Method Development Strategy:

    • GC-MS for Volatiles: GC-MS is excellent for separating and identifying volatile and semi-volatile impurities like residual thiophene, benzoic acid (if derivatized), and the isomeric/di-substituted products.[12] The mass spectrometer provides crucial molecular weight and fragmentation data for identification.

    • HPLC-UV/MS for Non-Volatiles: HPLC, particularly with a UV detector, is the workhorse for quantifying the main product and its key impurities. Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown peaks without the need for derivatization.[13]

  • Workflow for Identifying an Unknown Impurity:

G cluster_0 Initial Analysis cluster_1 Identification cluster_2 Confirmation A Crude Sample Analysis (HPLC-UV or GC-FID) B Unknown Peak Detected (Note Retention Time & Area %) A->B C LC-MS or GC-MS Analysis B->C D Obtain Mass Spectrum (Molecular Ion & Fragmentation) C->D E Propose Structure(s) Based on m/z and known side reactions D->E F Synthesize or Isolate Impurity Standard E->F G Co-injection Analysis (Spike crude sample with standard) F->G H NMR Spectroscopy For definitive structural elucidation F->H I Confirmed Impurity Structure G->I Confirms RT H->I Confirms Structure

Caption: A systematic workflow for the identification and confirmation of unknown impurities.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Benzoylthiophene via Friedel-Crafts Acylation

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask to 0-5 °C using an ice-water bath.

  • Reagents:

    • Thiophene (1.0 eq)

    • Benzoyl chloride (1.05 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

    • Anhydrous Dichloromethane (DCM) as solvent

  • Procedure: a. Charge the flask with anhydrous DCM and AlCl₃. b. Add thiophene to the stirred suspension at 0-5 °C. c. Add benzoyl chloride dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or GC. e. Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. f. Separate the organic layer. Extract the aqueous layer with DCM (2x). g. Combine the organic layers and wash with 1M NaOH solution, followed by brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel.[14]

Protocol 2: GC-MS Method for Impurity Profiling

This is a general method; parameters should be optimized for your specific instrument and column.

  • Sample Preparation: Accurately weigh ~10 mg of the crude product into a GC vial. Dissolve in 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).[12]

  • Instrumentation:

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Oven Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Detector:

      • Ion Source: Electron Ionization (EI), 70 eV.

      • Scan Range: 40-400 amu.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra against a spectral library (e.g., NIST) and known standards. Quantify using area percent normalization for a preliminary profile.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is the 2-position of thiophene so much more reactive than the 3-position in this reaction?

    • A: Electrophilic attack at the C2 position allows the positive charge of the sigma complex intermediate to be delocalized over three atoms, including the sulfur atom, via resonance. Attack at C3 results in an intermediate where the charge is only delocalized over two carbon atoms. The greater stability of the C2-attack intermediate means it has a lower activation energy and forms much faster.[8]

  • Q: Can I use other Lewis acids like FeCl₃ or SnCl₄?

    • A: Yes, other Lewis acids can be used, but their reactivity and efficiency vary.[5] AlCl₃ is common due to its high activity and low cost. However, it can sometimes promote polymerization.[3] Milder catalysts like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) may offer better control and reduce tar formation, though they might require higher temperatures or longer reaction times.[3]

  • Q: What are the recommended storage conditions for purified 2-benzoylthiophene?

    • A: 2-Benzoylthiophene is a stable solid.[15][16] It should be stored in a well-sealed container in a cool, dark, and dry place, away from strong oxidizing agents.[15][16]

References

Technical Support Center: Strategies to Improve the Solubility of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of thiophene-based compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my thiophene-based compounds consistently showing poor aqueous solubility?

A1: The solubility challenge with thiophene-based compounds stems directly from the inherent physicochemical properties of the thiophene ring. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[1][2] Its structure results in a molecule that is largely nonpolar and hydrophobic, making it insoluble in water but readily soluble in organic solvents like ether and benzene.[1][3]

The key reasons for this poor aqueous solubility are:

  • Aromaticity and Non-Polarity: The delocalized π-electron system makes the thiophene ring planar and relatively nonpolar. Like benzene, it prefers to interact with other nonpolar molecules rather than the highly polar water molecules.

  • Lack of Hydrogen Bonding: The sulfur atom in the thiophene ring is not a strong hydrogen bond acceptor, and the ring's carbon-hydrogen bonds are not effective donors. This limits its ability to form the favorable hydrogen bonds with water that are necessary for dissolution.[3]

Any substituents on the thiophene ring will significantly influence the overall polarity and, therefore, the solubility of the derivative.[1] Unless the substituents are highly polar or ionizable, the hydrophobic nature of the thiophene core often dominates.

Q2: What are the first-line strategies I should consider for enhancing the solubility of a novel thiophene derivative?

A2: When faced with a poorly soluble thiophene compound, your initial approach should be guided by the compound's structure and the requirements of your experiment (e.g., in vitro assay vs. in vivo formulation). The strategies can be broadly divided into two categories: physical modifications and chemical modifications.[4]

  • Physical Modifications: These methods enhance solubility without altering the chemical structure of the active pharmaceutical ingredient (API). They are often the fastest to screen. Key techniques include particle size reduction (micronization, nanosuspension), creating amorphous forms (solid dispersions), and complexation.[4][5]

  • Chemical Modifications: These involve covalently altering the molecule to create a more soluble version, such as a salt or a prodrug.[4] This is often more resource-intensive but can lead to dramatic and stable improvements in solubility.

A logical first step is to assess the molecule for ionizable functional groups. If it has acidic or basic properties, pH modification is the simplest and most effective initial strategy to explore.[6]

Q3: How do different substituents on the thiophene ring affect the compound's solubility?

A3: Substituents have a profound effect on the physicochemical properties of the thiophene ring.[1] The nature, position, and number of substituents can either enhance or diminish aqueous solubility.

  • Polar, Non-ionizable Groups: Adding hydrophilic groups like hydroxyl (-OH), amide (-CONH₂), or short polyethene glycol (PEG) chains can increase water solubility by providing sites for hydrogen bonding with water.

  • Ionizable Groups: The most effective way to increase solubility is by introducing acidic (e.g., carboxylic acid, -COOH) or basic (e.g., amine, -NH₂) functional groups. These groups can be ionized by adjusting the pH, converting the neutral molecule into a much more soluble salt.[6]

  • Lipophilic Groups: Conversely, adding bulky, nonpolar groups like alkyl chains or additional aromatic rings will further decrease aqueous solubility by increasing the overall hydrophobicity of the molecule.

  • Electron-Withdrawing/Donating Groups: Substituents like nitro (-NO₂) or cyano (-CN) groups can alter the electron density of the thiophene ring, which influences its intermolecular interactions and crystal packing, indirectly affecting solubility.[7]

Understanding these structure-solubility relationships is crucial during the lead optimization phase of drug discovery.

Q4: My lead compound is highly potent but practically insoluble. When is it appropriate to develop a prodrug?

A4: The prodrug approach is a powerful chemical modification strategy that should be considered when other methods are insufficient or when the parent drug has multiple liabilities (e.g., poor permeability in addition to poor solubility).[8] A prodrug is a bioreversible, inactive derivative of a parent drug that becomes active in vivo after enzymatic or chemical conversion.

Consider a prodrug strategy when:

  • The parent molecule lacks any ionizable functional groups for salt formation.

  • Simple salt forms or physical formulations do not provide a sufficient increase in solubility for the desired route of administration (e.g., intravenous injection).[9]

  • You need to overcome other ADME (Absorption, Distribution, Metabolism, and Excretion) barriers simultaneously, such as poor membrane permeability or rapid metabolism.

The most common prodrug approach for solubility enhancement is to attach a highly soluble promoiety, such as a phosphate ester, amino acid, or a sugar, to the parent drug. This creates a temporary, water-soluble version of the drug that can be formulated for administration.[8]

Troubleshooting Guides & Protocols

Problem 1: My thiophene derivative is a weak acid (pKa ≈ 4.5) and precipitates in my neutral cell culture media (pH 7.4). How can I prepare a soluble stock solution for in vitro screening?

Solution: pH Modification and Buffered Stock Solutions

This is a classic solubility problem for ionizable compounds. For a weak acid, solubility is low at pH values below its pKa (where it is in its neutral, protonated form) and increases significantly at pH values above its pKa (where it is in its ionized, deprotonated salt form).[10] The strategy is to prepare a concentrated stock solution in a basic buffer and then dilute it into your final assay media.

Here is a decision-making workflow to guide your choice of a solubility enhancement technique.

G start Poorly Soluble Thiophene Compound ionizable Does it have an ionizable group? start->ionizable ph_mod pH Modification & Salt Formation ionizable->ph_mod Yes chem_mod Is chemical modification an option? ionizable->chem_mod No prodrug Prodrug Approach chem_mod->prodrug Yes formulation Physical / Formulation Approaches chem_mod->formulation No solid_disp Solid Dispersion formulation->solid_disp complexation Cyclodextrin Complexation formulation->complexation nanotech Nanosuspension formulation->nanotech

Caption: Decision tree for selecting a solubility enhancement strategy.

  • Reagent Preparation: Prepare a 100 mM sodium hydroxide (NaOH) solution and a 100 mM phosphate buffer at pH 9.0.

  • Initial Solubilization: Weigh out 5 mg of your thiophene compound into a sterile microcentrifuge tube.

  • Molar Calculation: Calculate the molar equivalent of NaOH needed to fully deprotonate your compound. For example, if your compound has a molecular weight of 250 g/mol , 5 mg is 0.02 mmol. You will need 0.02 mmol of NaOH.

  • Titration: Add a small volume (e.g., 200 µL) of the pH 9.0 phosphate buffer to the tube. While vortexing gently, add the calculated molar equivalent of 100 mM NaOH dropwise. The solid should dissolve as it converts to its sodium salt. Causality: The basic pH ensures the carboxylic acid group is deprotonated, forming a highly soluble carboxylate salt.

  • Final Volume Adjustment: Once the solid is fully dissolved, bring the solution to a final volume with the pH 9.0 buffer to achieve your desired stock concentration (e.g., 10 mM).

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Application: When preparing your assay plates, dilute this stock solution at least 1:1000 into your neutral pH cell culture media. The high dilution factor and the buffering capacity of the media should prevent the compound from precipitating. Trustworthiness: Always perform a visual check for precipitation in the final assay well under a microscope.

Problem 2: I need to formulate a highly lipophilic, non-ionizable thiophene compound for an oral PK study in rodents. How can I improve its dissolution and absorption?

Solution: Solid Dispersion via Solvent Evaporation

For a non-ionizable, lipophilic (Biopharmaceutics Classification System Class II) compound, improving the rate and extent of dissolution is key to achieving oral bioavailability.[5][11] A solid dispersion is an excellent strategy where the drug is molecularly dispersed within a hydrophilic polymer matrix.[12][13] This prevents the drug from crystallizing and presents it in a high-energy, amorphous state, dramatically increasing its dissolution rate.[14]

G cluster_0 Preparation cluster_1 Processing cluster_2 Final Formulation A Dissolve Drug & Polymer in Common Solvent B Mix Solutions A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying C->D E Scrape & Pulverize Solid Film D->E F Sieve & Characterize E->F

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

  • Component Weighing: Weigh 50 mg of your thiophene compound and 200 mg of polyvinylpyrrolidone K30 (PVP K30). Causality: PVP K30 is a hydrophilic polymer that is an excellent carrier for forming amorphous solid dispersions.[14]

  • Dissolution: In separate vials, dissolve the drug in a minimal amount of a suitable volatile organic solvent (e.g., 5 mL of methanol). Dissolve the PVP K30 in the same solvent (e.g., 10 mL of methanol).

  • Mixing: Combine the two solutions in a 100 mL round-bottom flask and mix thoroughly to ensure a single, clear phase.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to a temperature well below the boiling point of the solvent (e.g., 40°C for methanol). Apply vacuum and rotate the flask to evaporate the solvent. A thin film will form on the wall of the flask. Causality: The rapid co-evaporation of the solvent traps the drug molecules in a dispersed state within the polymer matrix, preventing crystallization.[15]

  • Drying: Once the film appears dry, place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Processing: Carefully scrape the solid dispersion from the flask using a spatula. Grind the resulting solid into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Formulation for Dosing: The resulting powder can be suspended in an aqueous vehicle (e.g., 0.5% carboxymethyl cellulose) for oral gavage. Trustworthiness: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak, which validates its amorphous nature.

FormulationKinetic Solubility (µg/mL) in FaSSIFFold Increase
Thiophen-X (Unprocessed)0.8-
Thiophen-X:PVP K30 (1:4) Solid Dispersion45.2~56x
Thiophen-X:HPMC (1:4) Solid Dispersion38.5~48x
Fasted State Simulated Intestinal Fluid
Problem 3: Chemical modification of my thiophene-based lead is not possible at this stage. How can I improve its aqueous solubility for formulation development using a physical method?

Solution: Complexation with Cyclodextrins

When covalent modification is off the table, forming an inclusion complex with a cyclodextrin is a highly effective strategy.[4] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[16][17] The nonpolar thiophene molecule can be encapsulated within this cavity, forming a host-guest complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[18][19]

G cluster_0 Before Complexation cluster_1 Complex Formation cluster_2 After Complexation drug Thiophene Drug (Hydrophobic) water1 Water (Poor Solubility) drug->water1 cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) drug->cd complex Inclusion Complex (Water Soluble) cd->complex water2 Water (Good Solubility) complex->water2

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

  • Molar Ratio Calculation: Determine the desired molar ratio (commonly 1:1) of the drug to Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Weigh out the corresponding amounts. Causality: HP-β-CD is a widely used derivative with enhanced solubility and low toxicity compared to native β-cyclodextrin.[16][20]

  • Cyclodextrin Trituration: Place the HP-β-CD powder in a glass mortar. Add a small amount of a water/ethanol (50:50) mixture to form a thick, consistent paste. Triturate for 5 minutes.

  • Drug Incorporation: Add the thiophene compound powder to the paste.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, add small amounts of the water/ethanol solvent as needed to maintain a suitable consistency. Causality: The mechanical energy from kneading and the presence of the solvent facilitates the insertion of the drug molecule into the cyclodextrin cavity.

  • Drying: Transfer the resulting paste to a petri dish and dry it in an oven at 50°C until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex in the mortar and pass it through a 100-mesh sieve.

  • Solubility Testing: Disperse the resulting powder in water or buffer and determine the increase in solubility compared to the uncomplexed drug. Trustworthiness: A phase-solubility study should be performed first to confirm that complexation enhances solubility and to determine the optimal drug:cyclodextrin ratio.

References

Technical Support Center: A-Z Troubleshooting for Thiophene Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene derivatives. This guide is designed to be your first port of call when encountering the unique challenges these compounds can present in biological assays. Thiophene-containing molecules are a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases. However, their distinct physicochemical properties can often lead to inconsistent and difficult-to-interpret results.

This resource provides in-depth, question-and-answer-based troubleshooting guides to help you diagnose and resolve common issues, ensuring the accuracy and reproducibility of your data.

FAQs: Quick Solutions to Common Problems

Issue 1: My compound's activity is decreasing over time, or I'm seeing significant batch-to-batch variability.

Q: Why is the potency of my thiophene-based inhibitor diminishing with each experiment or varying between batches?

A: This is a classic symptom of compound instability. Thiophene rings, while aromatic, are susceptible to metabolic and chemical modifications that can alter their activity. The sulfur atom can be oxidized to form thiophene S-oxides, which are often highly reactive and can lead to compound degradation or off-target effects. Furthermore, many thiophene derivatives are photosensitive and can degrade upon exposure to light, especially under aerobic conditions.

Troubleshooting Protocol: Assessing Compound Stability

  • Protect from Light: Handle the compound in a dark or amber-vial environment. Minimize exposure to ambient light during solution preparation and plating.

  • Control Storage Conditions: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store solid compounds in a cool, dry, dark place.

  • Perform a Stability Test:

    • Prepare a fresh solution of your compound in the final assay buffer.

    • Incubate aliquots of this solution under different conditions:

      • At the assay temperature (e.g., 37°C) for the duration of the experiment.

      • At room temperature on the benchtop, exposed to light.

      • At 4°C, protected from light.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), test the activity of each aliquot in your assay.

    • A significant drop in activity under assay conditions or light exposure indicates instability.

  • Analytical Confirmation (LC-MS):

    • Analyze the incubated aliquots from step 3 using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the chromatograms to the time-zero sample. Look for the appearance of new peaks or a decrease in the area of the parent compound peak, which confirms degradation.

  • Batch Qualification: Before starting a large screening campaign, obtain a small sample from a new batch of the compound and re-run your dose-response curve to confirm its potency is within the expected range.

Issue 2: I'm observing a high signal in my primary screen, but the activity disappears in follow-up or orthogonal assays.

Q: My thiophene derivative was a potent "hit" in my initial high-throughput screen (HTS), but I can't confirm its activity. What's going on?

A: This is a frequent and frustrating problem in drug discovery, often caused by compound aggregation. Many organic molecules, including some thiophene derivatives, are poorly soluble in aqueous assay buffers and can form colloidal aggregates at micromolar concentrations. These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to false-positive results. This phenomenon is a major source of artifacts in HTS campaigns.

Troubleshooting Workflow: Identifying and Mitigating Aggregation

The key to diagnosing aggregation is to determine if the observed inhibition is sensitive to the presence of a non-ionic detergent.

Technical Support Center: Stability and Degradation of 2-(4-Methoxybenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methoxybenzoyl)thiophene. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, field-proven insights into its stability profile, potential degradation pathways, and best practices for handling and storage. Our goal is to equip you with the knowledge to anticipate and troubleshoot challenges, ensuring the integrity and reproducibility of your experiments.

While specific forced degradation studies on this compound are not extensively published, its stability can be expertly inferred from the well-documented reactivity of its core functional groups: the thiophene ring, the aryl ketone, and the methoxybenzene (anisole) moiety. This guide is built upon those foundational chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause this compound to degrade?

A1: The primary factors of concern are exposure to light (photodegradation) and strong oxidizing agents (oxidative degradation) . The thiophene ring is susceptible to oxidation at the sulfur atom, and the benzoyl group can sensitize the molecule to photochemical reactions.[1][2][3][4] While generally stable to hydrolysis, extreme pH conditions could also pose a risk.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To minimize degradation, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place.[3][4] The recommended storage temperature is room temperature, but for long-term storage, refrigeration (2-8 °C) is advisable.

Q3: Is this compound sensitive to light? What happens if it's exposed?

A3: Yes, aromatic ketones like benzoylthiophenes are known to be photosensitive. Exposure to UV or even strong visible light can lead to photodecomposition. This may result in discoloration (e.g., darkening from a light yellow to a dark green/amber color) and the formation of various degradation products, potentially through radical-mediated pathways.[3][4][5][6]

Q4: What are the likely degradation products I might see under oxidative stress?

A4: Under oxidative conditions (e.g., exposure to hydrogen peroxide or other strong oxidants), the primary degradation pathway involves the thiophene ring. You can expect to see the formation of thiophene S-oxides and subsequently thiophene S,S-dioxides (sulfones) .[1][2][7][8] These products are more polar and will have different retention times in reverse-phase HPLC analysis.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a cause-and-effect analysis for specific problems you might encounter during your work.

Issue Encountered Potential Root Cause(s) Recommended Action & Scientific Rationale
Inconsistent Purity/Potency Results in Assays Photodegradation: Sample is being handled under direct laboratory light for extended periods.Action: Work under yellow light or cover flasks and vials with aluminum foil. Rationale: Aromatic ketones absorb UV light, leading to excited states that can undergo chemical reactions, altering the molecule and reducing the concentration of the parent compound.[5][6]
Oxidative Degradation: Solvents are not peroxide-free, or samples are exposed to air for long durations at elevated temperatures.Action: Use freshly opened, high-purity solvents or test for and remove peroxides. Purge solutions with an inert gas. Rationale: The thiophene sulfur is nucleophilic and can be attacked by electrophilic oxygen species, leading to S-oxidation.[7][8]
Appearance of New, More Polar Peaks in HPLC Chromatograms Oxidative Degradation: The sample has been exposed to oxidizing conditions.Action: Confirm the identity of the new peaks by LC-MS. The mass increase will likely correspond to the addition of one (+16 Da) or two (+32 Da) oxygen atoms. Rationale: The formation of sulfoxides and sulfones significantly increases the polarity of the molecule, causing it to elute earlier in typical reverse-phase HPLC methods.[1][2]
Color of the Solid Material Darkens Over Time Photodegradation/Polymerization: Long-term exposure to light and/or trace impurities.Action: Re-test the purity of the material. If purity is compromised, repurification may be necessary. Always store as recommended (see FAQ A2). Rationale: Photodegradation can lead to the formation of colored byproducts. Thiophene moieties can also undergo oxidative polymerization, leading to colored polymeric materials.[1]
Low Mass Balance in Forced Degradation Studies Formation of Volatile or Non-UV Active Degradants: Degradation pathways may lead to ring-opening or fragmentation.Action: Employ a mass spectrometer (LC-MS) or a universal detector (e.g., CAD, ELSD) alongside a UV detector. Rationale: Not all degradation products retain a UV chromophore. Cleavage of the molecule could result in smaller, more volatile fragments that are not detected or retained by the analytical method.

Part 3: In-Depth Analysis of Degradation Pathways

A deeper understanding of the degradation mechanisms is crucial for developing stable formulations and designing robust analytical methods.

A. Oxidative Degradation Pathway

The thiophene ring is the most likely site of oxidative attack. The sulfur atom can be sequentially oxidized, first to a sulfoxide and then to a sulfone. This is a common metabolic pathway for thiophene-containing drugs and a well-documented reaction with chemical oxidants like hydrogen peroxide or peroxy acids.[2][7][8]

  • Mechanism: The sulfur atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic oxygen of an oxidizing agent (e.g., H₂O₂). This results in the formation of the thiophene S-oxide. This intermediate is often unstable and can be further oxidized to the more stable S,S-dioxide (sulfone).[1][7]

Oxidative Degradation cluster_main Oxidative Degradation of this compound Parent This compound SOxide Thiophene S-Oxide (+16 Da) Parent->SOxide [O] e.g., H₂O₂ Sulfone Thiophene S,S-Dioxide (+32 Da) SOxide->Sulfone [O] Further Oxidation

Caption: Proposed pathway for oxidative degradation.

B. Photolytic Degradation Pathway

Aryl ketones are classic photosensitizers. Upon absorbing UV light, the carbonyl group can be excited to a triplet state. This high-energy species can then initiate several degradation reactions. For benzoylthiophenes, this can lead to complex outcomes, including potential C-C bond cleavage (Norrish-type reactions) or reactions involving the thiophene ring.[9]

  • Mechanism: The primary photochemical process for ketones is often excitation followed by intersystem crossing to a triplet state. This triplet species can abstract a hydrogen atom from a nearby molecule to initiate radical chemistry or undergo other rearrangements. For structures similar to this compound, photodecarboxylation (if a carboxylic acid group were present) is a known pathway, highlighting the reactivity of the excited state.[5] While this specific molecule won't decarboxylate, analogous radical-driven pathways are plausible.

Photolytic Degradation cluster_photo General Photolytic Degradation Scheme Parent Parent Molecule (Ground State) Singlet Excited Singlet State Parent->Singlet Absorption of Light (hν) Singlet->Parent Fluorescence / Non-radiative decay Triplet Excited Triplet State Singlet->Triplet Intersystem Crossing (ISC) Products Degradation Products (e.g., radicals, rearranged species) Triplet->Products Chemical Reactions

Caption: General mechanism for photolytic degradation.

C. Hydrolytic Degradation

The core structure of this compound, containing an aryl ketone and an ether linkage, is generally stable to hydrolysis under neutral pH conditions.[10]

  • Mechanism:

    • Ketone: Ketones are not typically susceptible to hydrolysis. They can exist in equilibrium with a geminal diol in aqueous solutions, but this is a reversible hydration, not degradation.[10]

    • Ether: The methoxy group (an ether) is also very stable. Cleavage would only occur under very harsh acidic conditions (e.g., refluxing with HBr or HI), which are not typical in pharmaceutical stability studies.

Therefore, hydrolytic degradation is not considered a significant risk pathway under standard experimental and storage conditions.

Part 4: Experimental Protocols for Forced Degradation Studies

To properly assess stability, forced degradation (stress testing) studies should be performed. These experiments intentionally degrade the sample to provide insight into degradation pathways and to develop stability-indicating analytical methods.[11]

Protocol 1: Oxidative Degradation
  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Condition: Add 3% hydrogen peroxide (H₂O₂) to the solution. A typical starting ratio is 1:1 (v/v) of drug solution to H₂O₂ solution.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours. Monitor the degradation periodically (e.g., at 2, 4, 8, and 24 hours) by HPLC.

  • Analysis: Analyze the stressed sample by HPLC-UV/DAD and HPLC-MS to identify and characterize the degradation products. Look for mass shifts corresponding to oxidation.

Protocol 2: Photostability
  • Preparation: Prepare a solid sample and a solution sample (e.g., 1 mg/mL in a quartz cuvette or vial). Prepare a "dark control" sample by wrapping an identical sample completely in aluminum foil.

  • Stress Condition: Expose the samples to a light source compliant with ICH Q1B guidelines.[11] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Incubation: Place the samples in a photostability chamber, maintaining a constant temperature. Place the dark control next to the exposed samples.

  • Analysis: After the exposure period, compare the chromatograms of the exposed sample, the dark control, and an unstressed reference standard. This will differentiate between degradation caused by light versus thermal effects.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(4-Methoxybenzoyl)thiophene for Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of diaryl ketones such as 2-(4-Methoxybenzoyl)thiophene is a foundational step in the creation of novel molecular entities. This compound serves as a crucial intermediate, finding applications from the development of anticancer agents to the engineering of organic electronics.[1][2] The selection of a synthetic route is a critical decision, directly impacting yield, purity, scalability, and cost-effectiveness.

This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this compound: the traditional Friedel-Crafts acylation and a modern Grignard reagent-based approach. We will dissect the causality behind experimental choices, provide validated protocols, and present quantitative data to empower you to select the optimal route for your research and development needs.

Route 1: Friedel-Crafts Acylation of Thiophene

The Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction developed in 1877, remains a widely used method for synthesizing aryl ketones.[3] This pathway involves the reaction of thiophene with an acylating agent, 4-methoxybenzoyl chloride, in the presence of a Lewis acid catalyst.

Mechanistic Insight

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of 4-methoxybenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[3][4] This generates a resonance-stabilized acylium ion.

The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position.[1] The choice of the C2 position over the C3 is a well-understood phenomenon rooted in the principles of carbocation stability. The intermediate sigma complex (or arenium ion) formed by attack at C2 is more stable because the positive charge can be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates. In contrast, attack at C3 results in a less stable intermediate with only two resonance contributors.[1] Finally, deprotonation of the sigma complex by a weak base, such as AlCl₄⁻, restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, yielding the final product.[5]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative example based on established Friedel-Crafts procedures.[6][7]

Materials:

  • Thiophene

  • 4-Methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add 4-methoxybenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Thiophene Addition: After stirring for 15 minutes, add thiophene (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford this compound.

Causality and Expertise:
  • Anhydrous Conditions: The use of anhydrous reagents and solvent is critical. Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst and reduce the yield.[8]

  • Stoichiometric Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The product ketone is itself a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[5] An aqueous work-up is necessary to break this complex and isolate the ketone.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the Lewis acid and the acyl chloride, preventing potential side reactions.

Route 2: Grignard Reagent-Based Synthesis

A more modern alternative to Friedel-Crafts acylation involves the use of organometallic reagents, specifically a Grignard reagent. This route offers milder reaction conditions and can provide a more controlled synthesis, avoiding the use of harsh Lewis acids. The key is the reaction between a thienyl Grignard reagent and an appropriate 4-methoxybenzoyl electrophile.

Mechanistic Insight

This synthesis begins with the formation of 2-thienylmagnesium bromide from 2-bromothiophene and magnesium metal in an ether solvent like THF.[9] The resulting Grignard reagent is a potent nucleophile, with a highly polarized carbon-magnesium bond that makes the thienyl carbon act as a carbanion.

The challenge with using Grignard reagents to synthesize ketones from acyl chlorides is their high reactivity. A Grignard reagent will typically add to the acyl chloride to form the ketone, which is also electrophilic and immediately reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol.[10][11][12]

To circumvent this, the reactivity of the Grignard reagent can be moderated. One effective strategy is the addition of bis[2-(N,N-dimethylamino)ethyl] ether. This additive is believed to form a tridentate complex with the Grignard reagent, moderating its reactivity and allowing the reaction to be stopped selectively at the ketone stage.[13] The reaction proceeds via a nucleophilic acyl substitution, where the thienyl nucleophile attacks the carbonyl carbon of 4-methoxybenzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the desired ketone.

Experimental Protocol: Grignard Reagent Synthesis

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • 4-Methoxybenzoyl chloride

  • bis[2-(N,N-dimethylamino)ethyl] ether

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine and a portion of a solution of 2-bromothiophene (1.1 equivalents) in anhydrous THF. The reaction is initiated by gentle heating or sonication. Once initiated, add the remaining 2-bromothiophene solution dropwise to maintain a gentle reflux. After addition, reflux the mixture for 1 hour to ensure complete formation of 2-thienylmagnesium bromide.[14]

  • Complex Formation: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, prepare a solution of 4-methoxybenzoyl chloride (1.0 equivalent) and bis[2-(N,N-dimethylamino)ethyl] ether (1.0 equivalent) in anhydrous THF.

  • Acylation Reaction: Slowly add the Grignard reagent to the 4-methoxybenzoyl chloride solution at 0 °C. Maintain the temperature between 0-5 °C during the addition.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality and Expertise:
  • Reactivity Moderation: The use of bis[2-(N,N-dimethylamino)ethyl] ether is a key experimental choice. Without it, the primary product would be the tertiary alcohol from double addition. This additive allows for a controlled, selective synthesis of the ketone.[13]

  • Grignard Initiation: A small crystal of iodine is often used to activate the magnesium surface, which is typically coated with a passivating layer of magnesium oxide.

  • Inverse Addition: Adding the Grignard reagent to the acyl chloride (inverse addition) helps to keep the concentration of the highly reactive Grignard reagent low, further minimizing the risk of double addition.

Comparative Analysis

FeatureFriedel-Crafts AcylationGrignard Reagent Synthesis
Reagents Thiophene, 4-methoxybenzoyl chloride2-Bromothiophene, Mg, 4-methoxybenzoyl chloride
Catalyst/Promoter Stoichiometric Lewis Acid (e.g., AlCl₃)Reactivity moderator (e.g., bis[2-(N,N-dimethylamino)ethyl] ether)
Typical Yield 60-85% (highly variable)70-90%
Reaction Conditions Often requires cryogenic temperatures initially, then room temp.0 °C to room temperature
Advantages Inexpensive starting materials, well-established procedure.[6]Milder conditions, higher functional group tolerance, avoids harsh Lewis acids.
Disadvantages Requires stoichiometric amounts of corrosive and moisture-sensitive Lewis acid, generating significant acidic waste.[8] Limited functional group tolerance.Requires preparation of the Grignard reagent, which is moisture and air-sensitive. Higher cost of 2-bromothiophene.
Scalability Can be challenging due to the handling of large quantities of AlCl₃ and managing exothermic reactions.More amenable to scale-up, especially with flow chemistry techniques.
Green Chemistry Poor: Stoichiometric inorganic waste, often uses chlorinated solvents.[6]Better: Avoids stoichiometric metal waste, though uses ether solvents.

Visualization of Synthetic Workflows

To further clarify the operational differences, the following diagrams illustrate the key steps in each synthetic route.

Friedel_Crafts_Acylation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition (0 °C) cluster_2 Reaction & Work-up A Suspend AlCl₃ in anhydrous DCM B Add 4-Methoxybenzoyl Chloride A->B C Add Thiophene B->C Stir 15 min D Stir at RT (3-4h) C->D E Quench with HCl D->E F Extract & Wash E->F G Purify F->G H H G->H Final Product

Caption: Workflow for Friedel-Crafts Acylation.

Grignard_Synthesis_Workflow cluster_0 Grignard Formation cluster_1 Acylation (0 °C) cluster_2 Reaction & Work-up A React 2-Bromothiophene with Mg in THF C Add Grignard Reagent to Acyl Chloride Solution A->C B Prepare solution of Acyl Chloride + Moderator B->C D Stir at 0°C (1-2h) C->D E Quench with NH₄Cl D->E F Extract & Wash E->F G Purify F->G H H G->H Final Product

Caption: Workflow for Grignard Reagent-Based Synthesis.

Conclusion and Recommendations

The choice between Friedel-Crafts acylation and a Grignard-based synthesis for this compound is contingent on the specific priorities of the project.

  • Friedel-Crafts acylation is a cost-effective and straightforward option for producing the target molecule, especially when the starting materials are readily available and the presence of sensitive functional groups is not a concern. However, its reliance on stoichiometric, harsh Lewis acids and the generation of significant waste make it less favorable from an environmental and scalability perspective.[6][15]

  • The Grignard reagent-based synthesis , particularly with reactivity moderation, offers a more controlled, higher-yielding, and "greener" alternative. It operates under milder conditions and is more tolerant of other functional groups, making it a superior choice for the synthesis of complex, multi-functional molecules often encountered in drug discovery. While the starting material (2-bromothiophene) is more expensive, the improved yield, purity, and scalability can offset this cost in many applications.

For modern drug development and materials science laboratories where precision, functional group compatibility, and sustainability are paramount, the Grignard-based approach represents a more strategic and efficient synthetic route.

References

A Researcher's Guide to the Structure-Activity Relationship of 2-Benzoylthiophene Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of 2-benzoylthiophene analogs, a compelling class of compounds that have garnered significant attention in the field of oncology drug discovery. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesized overview of the structure-activity relationships (SAR) that govern the anticancer efficacy of these molecules. We will delve into their mechanism of action, compare the potency of various analogs with supporting experimental data, and provide detailed protocols for their evaluation. Our focus is to not only present data but to explain the causal relationships behind the observed biological activities, thereby providing a solid foundation for future research and development.

The Mechanism of Action: Targeting the Cellular Scaffolding

The primary anticancer mechanism of many 2-benzoylthiophene analogs is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[1][3] By binding to tubulin, the protein subunit of microtubules, these agents prevent the formation of the mitotic spindle, a structure crucial for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2][3]

A significant number of 2-benzoylthiophene derivatives exert their effects by binding to the colchicine site on β-tubulin.[3][4] This site is also the target for other natural and synthetic antimitotic agents like combretastatin A-4 (CA-4), providing a valuable reference point for SAR studies.[1][5]

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Alpha_Tubulin α-Tubulin Heterodimer αβ-Tubulin Heterodimer Alpha_Tubulin->Heterodimer Beta_Tubulin β-Tubulin Beta_Tubulin->Heterodimer GTP GTP GTP->Heterodimer required for assembly Microtubules Microtubules Heterodimer->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Benzoylthiophene 2-Benzoylthiophene Analog Colchicine_Site Binds to Colchicine Site on β-Tubulin Benzoylthiophene->Colchicine_Site Colchicine_Site->Heterodimer Prevents incorporation Colchicine_Site->Microtubules Inhibition of Polymerization

Caption: Mechanism of action for 2-benzoylthiophene analogs as tubulin polymerization inhibitors.

Core Structural Features and Comparative Analysis

The foundational scaffold of these potent inhibitors consists of a thiophene or a benzo[b]thiophene ring with a benzoyl group at the 2-position. A key feature for high potency is the presence of a 3',4',5'-trimethoxybenzoyl group, which mimics the trimethoxyphenyl ring of colchicine and combretastatin A-4, known to be crucial for binding to the colchicine site.[1][5]

The following table provides a comparative overview of various 2-benzoylthiophene analogs and their reported antiproliferative activities. The selection is based on systematic variations of substituents on the benzo[b]thiophene core, allowing for a clear structure-activity relationship analysis.

Compound Structure Modifications on Benzo[b]thiophene Ring Cancer Cell Line Antiproliferative Activity (IC50/GI50) Tubulin Polymerization Inhibition (IC50) Reference
Analog A 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene3-AminoK562SubmicromolarNot specified[1][2]
Analog B 2-(3',4',5'-trimethoxybenzoyl)-3-methylbenzo[b]thiophene3-MethylK562Increased activity vs. unsubstitutedNot specified[1][2]
Analog C 2-(3',4',5'-trimethoxybenzoyl)-4-methoxybenzo[b]thiophene4-MethoxyPanel of 5 cell linesHighNot specified[1][2]
Analog D 2-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene6-MethoxyPanel of 5 cell linesHigh (mimics CA-4)Not specified[1]
Analog E 2-(3',4',5'-trimethoxybenzoyl)-7-methoxybenzo[b]thiophene7-MethoxyPanel of 5 cell linesHighNot specified[1][2]
Analog F 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneIsomer: 3-benzoyl, 2-amino, 6-methylCancer cell linesSubnanomolarStrong[4]
PST-3 (2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiophene5-arylalkynyl, 3',4'-dimethoxybenzoylBT549, MDA-MB-468High sensitivity10 µM[3]
Acrylonitrile 6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileAcrylonitrile linker60 cell line panel10-100 nMNot specified[6]

Analysis of Structure-Activity Relationships:

  • The 3',4',5'-Trimethoxybenzoyl Moiety: This group is a consistent feature in the most potent analogs, underscoring its importance for interaction with the colchicine binding site on tubulin.[1]

  • Substitutions on the Benzo[b]thiophene Ring:

    • Position 3: An amino group at the 3-position confers strong antiproliferative activity.[1][2] Replacing the amino group with a methyl group has been shown to increase activity compared to the unsubstituted analog.[1][2]

    • Methoxy Substituents: The placement of a methoxy group at the C-4, C-6, or C-7 positions of the benzo[b]thiophene ring leads to the best activities.[1][2][7] The 6-methoxy substitution is thought to mimic the 4-methoxy group in the B-ring of combretastatin A-4, contributing significantly to the compound's potency.[1]

  • Isomeric Variations: Shifting the positions of the amino and benzoyl groups can lead to highly potent compounds, as seen with 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene (Analog F), which exhibits subnanomolar activity.[4]

  • Modifications of the Core and Linker: The introduction of an arylalkynyl group at the 5-position of a simple thiophene ring (PST-3) or the use of an acrylonitrile linker to connect the benzo[b]thiophene and trimethoxyphenyl rings (Acrylonitrile 6) have also yielded compounds with nanomolar potency.[3][6] These modifications demonstrate the versatility of the thiophene scaffold in designing tubulin inhibitors.[8]

Essential Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and self-validating experimental protocols are crucial. Below are detailed methodologies for key assays used to characterize 2-benzoylthiophene analogs.

Experimental_Workflow Start Synthesized 2-Benzoylthiophene Analogs Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT/CCK-8) Start->Cytotoxicity Tubulin_Poly Tubulin Polymerization Assay Cytotoxicity->Tubulin_Poly Potent compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Poly->Cell_Cycle Active inhibitors Microscopy Immunofluorescence Microscopy Cell_Cycle->Microscopy Confirm G2/M arrest Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis Confirm cell death SAR Structure-Activity Relationship (SAR) Analysis Microscopy->SAR Apoptosis->SAR

Caption: A typical experimental workflow for evaluating 2-benzoylthiophene analogs.

In Vitro Cytotoxicity Assay (MTT/CCK-8)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-benzoylthiophene analogs in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. For CCK-8, measure the absorbance at 450 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using non-linear regression analysis.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of the compounds on the assembly of purified tubulin.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance (at 340 nm) over time using a temperature-controlled microplate reader. The change in absorbance corresponds to the extent of microtubule formation.

  • Data Analysis: Compare the polymerization curves of treated samples to a control (vehicle) and a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel).[3] Calculate the IC50 for inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, revealing any cell cycle arrest.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.[1][2]

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct observation of the effects of the compounds on the microtubule network within cells.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound for a set period (e.g., 6-24 hours).[3]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent like Triton X-100.[3]

  • Immunostaining: Block non-specific binding with bovine serum albumin (BSA), then incubate with a primary antibody against α-tubulin. Follow this with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

  • Confocal Microscopy: Visualize the microtubule structure using a confocal microscope. Disruption of the normal filamentous network and formation of aberrant structures are indicative of tubulin-targeting activity.[3]

Conclusion

The 2-benzoylthiophene scaffold has proven to be a highly versatile and fruitful starting point for the development of potent anticancer agents, particularly tubulin polymerization inhibitors. The structure-activity relationship studies consistently highlight the importance of the 3',4',5'-trimethoxybenzoyl moiety for binding to the colchicine site of tubulin. Furthermore, strategic substitutions on the benzo[b]thiophene ring, such as methoxy groups at positions 4, 6, or 7, and an amino or methyl group at position 3, can significantly enhance antiproliferative activity. The exploration of isomers and alternative linkers has also led to the discovery of novel compounds with nanomolar potency.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new analogs, ensuring the generation of reliable and comparable data. As research in this area continues, the insights gained from these SAR studies will be invaluable in designing the next generation of 2-benzoylthiophene-based therapeutics with improved efficacy and safety profiles for the treatment of cancer.

References

A Comparative Analysis of Methoxy-Substituted Benzoylthiophenes: Synthesis, Characterization, and Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoylthiophene Scaffold and the Influence of Methoxy Substitution

Benzoylthiophenes represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The thiophene ring, a sulfur-containing heterocycle, and the adjoining benzoyl moiety create a unique electronic and structural environment amenable to chemical modification. A particularly fruitful strategy for modulating the pharmacological profile of these compounds has been the introduction of methoxy (-OCH₃) substituents onto the benzoyl or thiophene ring systems.

The methoxy group, while seemingly simple, exerts profound electronic and steric effects. As a potent electron-donating group through resonance, it can increase the electron density of the aromatic ring, influencing the molecule's polarity, hydrogen bonding capacity, and, critically, its interaction with biological targets.[2][3] The position of this substitution can dramatically alter these properties, leading to significant variations in biological activity—a classic example of a structure-activity relationship (SAR).[4][5][6] This guide provides a comparative, data-driven analysis of key methoxy-substituted benzoylthiophenes, focusing on their synthesis, spectroscopic characterization, and anticancer activity, to provide a valuable resource for researchers in drug discovery.

Comparative Biological Activity: The Anticancer Potential of Methoxy-Benzoylthiophenes

A primary area of investigation for methoxy-substituted benzoylthiophenes is their efficacy as anticancer agents, particularly as inhibitors of tubulin polymerization.[4][5] Microtubules are essential for mitotic spindle formation during cell division, making them a prime target for cancer chemotherapy. Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis.

The position of the methoxy group on the benzoylthiophene core plays a pivotal role in determining antiproliferative potency. Studies on a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes have shown that an additional methoxy group on the benzo[b]thiophene moiety significantly impacts activity.[4][5]

Table 1: Comparative Anticancer Activity (IC₅₀) of Methoxy-Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes

Compound IDMethoxy Position on Benzo[b]thiopheneK562 (Leukemia) IC₅₀ (µM)A-549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
4a 4-OCH₃0.210.250.33
4b 5-OCH₃>10>10>10
4c 6-OCH₃0.150.180.20
4d 7-OCH₃0.190.220.28
Unsubstituted None1.51.82.1

Data synthesized from literature sources.[4][5]

Analysis of Structure-Activity Relationship (SAR)

The data clearly indicates that the placement of the methoxy substituent is critical.

  • Favorable Positions: Substitution at the C-4, C-6, and C-7 positions of the benzo[b]thiophene ring results in compounds with potent sub-micromolar antiproliferative activity.[4][5] The compound with a 6-methoxy group consistently shows the highest potency across the tested cell lines.

  • Unfavorable Positions: In stark contrast, a methoxy group at the C-5 position is detrimental to activity, with IC₅₀ values exceeding 10 µM.[5]

  • Causality: This dramatic difference is likely due to the way the molecule binds within the colchicine site of tubulin. The methoxy groups at positions C-4, C-6, and C-7 may form crucial hydrogen bonds or engage in favorable hydrophobic interactions with amino acid residues in the binding pocket, enhancing affinity. Conversely, the C-5 methoxy group may introduce steric hindrance or an unfavorable electronic distribution that disrupts this optimal binding. These compounds effectively arrest cells in the G2/M phase of the cell cycle, consistent with microtubule depolymerization.[4][5]

Synthetic Methodologies: A Generalized Approach

The synthesis of methoxy-substituted benzoylthiophenes typically involves a multi-step sequence. A common and effective strategy is the Friedel-Crafts acylation, where a substituted benzo[b]thiophene is reacted with a methoxy-substituted benzoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 6-methoxy-2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene

This protocol is a representative example for the synthesis of the highly potent 6-methoxy analog.

Rationale: The choice of aluminum chloride (AlCl₃) as the Lewis acid is standard for Friedel-Crafts acylations due to its high efficacy in activating the acyl chloride. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the reactants. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature.

Step-by-Step Procedure:

  • Preparation: To a stirred solution of 6-methoxybenzo[b]thiophene (1.0 eq) in anhydrous DCM (20 mL) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5°C.

  • Addition of Acyl Chloride: A solution of 3,4,5-trimethoxybenzoyl chloride (1.2 eq) in anhydrous DCM (10 mL) is added dropwise to the reaction mixture over 30 minutes.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Workup: Upon completion, the reaction mixture is cooled to 0°C and quenched by the slow addition of crushed ice, followed by 2N HCl (20 mL).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (25 mL), water (25 mL), and brine (25 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel (100-200 mesh) using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.

General Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_purification Purification Cascade A Substituted Benzo[b]thiophene C Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) (Inert Solvent, e.g., DCM) A->C B Substituted Benzoyl Chloride B->C D Aqueous Workup (Quenching, Extraction) C->D Reaction Mixture E Column Chromatography D->E Crude Product F Pure Methoxy-Substituted Benzoylthiophene E->F Purified Product

Caption: Workflow for the synthesis of methoxy-substituted benzoylthiophenes.

Spectroscopic Characterization

The structural identity and purity of the synthesized compounds are confirmed using a suite of spectroscopic techniques. The methoxy groups provide distinct signatures in NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy: Methoxy protons typically appear as sharp singlets in the δ 3.8-4.0 ppm region. The exact chemical shift can provide clues about the electronic environment and proximity to other functional groups. Aromatic protons will show complex splitting patterns dependent on the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon of the methoxy group gives a characteristic signal around δ 55-60 ppm. The carbonyl carbon of the benzoyl group is typically observed in the δ 180-190 ppm range.

  • FT-IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone is prominent, usually in the 1630-1660 cm⁻¹ region.[7] C-O stretching vibrations for the methoxy ether linkage are found in the 1250-1000 cm⁻¹ range.[7]

  • UV-Visible Spectroscopy: These compounds exhibit characteristic absorption bands in the UV-visible region due to π-π* and n-π* electronic transitions within the conjugated aromatic system. The position of the methoxy group can shift the λₘₐₓ, with electron-donating groups generally causing a red shift (bathochromic shift).[8]

Protocol: Tubulin Polymerization Inhibition Assay

This assay is crucial for validating the mechanism of action for anticancer benzoylthiophene derivatives.

Rationale: This fluorescence-based assay measures the ability of a compound to interfere with the assembly of tubulin dimers into microtubules. A fluorescent reporter that binds specifically to tubulin is used, and its fluorescence properties change upon polymerization, allowing for real-time monitoring. Colchicine, a well-known tubulin inhibitor, is used as a positive control.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a stock solution of lyophilized bovine brain tubulin (>99% pure) in the buffer. Prepare stock solutions of the test compounds and colchicine in DMSO.

  • Assay Setup: In a 96-well microplate, add the tubulin buffer, a fluorescence reporter, and the test compound at various concentrations (typically a serial dilution). Add a negative control (DMSO vehicle) and a positive control (colchicine).

  • Initiation of Polymerization: To initiate the reaction, add GTP (1 mM final concentration) and the tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

Logical Flow for Biological Evaluation

G A Synthesized Methoxy- Benzoylthiophene Library B Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT against K562, A-549) A->B C Identify 'Hit' Compounds (IC₅₀ < 1 µM) B->C D Mechanism of Action Study: Tubulin Polymerization Assay C->D Hits G Lead Candidate for Further Development C->G Inactive E Confirm On-Target Activity (IC₅₀ < 1 µM) D->E F Cell Cycle Analysis (Flow Cytometry) E->F Confirmed E->G Off-Target F->G Verified G2/M Arrest

Caption: A screening cascade for identifying lead anticancer compounds.

Conclusion and Future Directions

The comparative analysis of methoxy-substituted benzoylthiophenes unequivocally demonstrates the profound impact of methoxy group placement on biological activity. Specifically, in the context of anticancer research, derivatives with methoxy groups at the C-4, C-6, and C-7 positions of the benzo[b]thiophene ring emerge as highly potent tubulin polymerization inhibitors, with the 6-methoxy analog often displaying superior efficacy.[4][5] In contrast, substitution at the C-5 position abrogates this activity.

This clear structure-activity relationship provides a rational basis for the design of next-generation analogs. Future work should focus on exploring substitutions at the favorable positions with other electron-donating or sterically different groups to further optimize binding affinity. Additionally, while this guide has focused on anticancer applications, the antimicrobial and anti-inflammatory potential of these scaffolds warrants deeper investigation.[1][9] The detailed synthetic and analytical protocols provided herein offer a robust framework for researchers and drug development professionals to build upon in the quest for novel therapeutics derived from the versatile benzoylthiophene core.

References

A Comparative Guide to Validating the Purity of 2-(4-Methoxybenzoyl)thiophene using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the realm of drug development and fine chemical synthesis, establishing the purity of key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of 2-(4-Methoxybenzoyl)thiophene purity. The methodologies, experimental data, and underlying scientific principles presented herein are designed to empower you to make informed decisions for your analytical workflows.

Introduction to this compound and the Imperative of Purity

This compound, with a molecular formula of C₁₂H₁₀O₂S and a molecular weight of 218.27 g/mol , is a versatile heterocyclic ketone.[1][2] It serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials, finding applications in areas like organic electronics and medicinal chemistry.[1][3] Given its role as a precursor, its purity is paramount, as even trace impurities can have significant downstream effects on reaction yields, product efficacy, and safety profiles.

The most common synthesis route for this compound is the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride, typically using a Lewis acid catalyst like aluminum chloride.[4] This synthesis pathway, while effective, can introduce several process-related impurities that must be diligently monitored.

Table 1: Potential Impurities in the Synthesis of this compound

Potential ImpurityOriginRationale
ThiopheneUnreacted starting materialIncomplete reaction or improper stoichiometry.
4-Methoxybenzoyl chlorideUnreacted starting materialIncomplete reaction or improper stoichiometry.
4-Methoxybenzoic acidHydrolysis of 4-methoxybenzoyl chloridePresence of moisture during reaction or workup.
3-(4-Methoxybenzoyl)thiopheneIsomeric byproductWhile Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position, trace amounts of the 3-isomer can form.[4]
Polyacylated thiophenesSide reactionReaction of the product with another molecule of the acylating agent.

The Analytical Gauntlet: HPLC vs. GC-MS for Purity Determination

The choice between HPLC and GC-MS for purity analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific information required. This compound is a solid at room temperature with a melting point of approximately 72-75 °C, making it amenable to both techniques, though with different considerations.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a premier technique for the purity assessment of non-volatile and thermally labile compounds.[5] It excels in separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, which possesses a distinct chromophore, UV-Vis detection is a robust and straightforward method for quantification.

The selection of a reversed-phase C18 column is a logical starting point due to the moderately nonpolar nature of this compound. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength to achieve optimal separation of the main peak from potential impurities. The inclusion of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

Experimental Protocol: HPLC Purity Validation

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), ultrapure water, and formic acid.

Chromatographic Conditions
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 C18 Column Separation a1->a2 a3 UV Detection (280 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity (%) d1->d2

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS is an exceptionally powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds. While this compound is a solid, it has sufficient volatility at typical GC inlet temperatures to be analyzed effectively. The primary advantage of GC-MS in this context is its ability to provide structural information about unknown impurities through their mass spectral fragmentation patterns.

A nonpolar or mid-polar capillary column, such as one with a phenyl-methyl polysiloxane stationary phase, is generally a good choice for aromatic compounds. The temperature programming of the GC oven is critical to ensure that compounds with different boiling points are adequately separated and elute as sharp peaks. Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification.

Experimental Protocol: GC-MS Impurity Profiling

Instrumentation and Materials
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Reagents: Dichloromethane (GC grade).

GC-MS Conditions
  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Dichloromethane s1->s2 a1 Inject into GC s2->a1 a2 Capillary Column Separation a1->a2 a3 EI & Mass Analysis a2->a3 d1 TIC & Mass Spectra a3->d1 d2 Library Search & ID d1->d2

Caption: Workflow for GC-MS analysis of this compound.

Data Presentation and Interpretation

Below is a comparative summary of hypothetical, yet representative, data obtained from the HPLC and GC-MS analysis of a sample of this compound.

Table 2: HPLC Data Summary

Peak IDRetention Time (min)Area (%)Identification
13.20.15Thiophene (Impurity A)
25.80.254-Methoxybenzoic acid (Impurity B)
38.599.45This compound
49.10.15Unknown Impurity

Table 3: GC-MS Data Summary

Peak IDRetention Time (min)IdentificationKey Mass Fragments (m/z)
14.1Thiophene (Impurity A)84, 58, 45
210.2This compound218 (M+) , 135, 111, 77
310.53-(4-Methoxybenzoyl)thiophene (Impurity C)218 (M+), 135, 111, 77

The mass spectrum for this compound obtained from the NIST WebBook shows a prominent molecular ion peak at m/z 218.[6] The base peak at m/z 135 corresponds to the [CH₃OC₆H₄CO]⁺ fragment, and another significant fragment at m/z 111 is characteristic of the thienylcarbonyl cation.[6] This fragmentation pattern is highly diagnostic and allows for confident identification.

Head-to-Head Comparison: HPLC vs. GC-MS

Table 4: Objective Comparison of HPLC and GC-MS for Purity Analysis

ParameterHPLCGC-MS
Principle Separation based on polarity and partitioning between liquid and solid phases.Separation based on volatility and boiling point, followed by mass-based detection.
Analyte Suitability Excellent for non-volatile and thermally sensitive compounds. Well-suited for this compound.Best for volatile and thermally stable compounds. Suitable for this compound.
Quantification Highly accurate and precise for purity determination (area percent) and assay (against a standard).Can be quantitative, but often used for semi-quantitative impurity profiling.
Identification Based on retention time comparison with a reference standard. DAD can provide spectral information but is less specific than MS.Provides definitive structural information through mass spectral fragmentation and library matching.
Sensitivity Generally very sensitive, depending on the detector and chromophore.Extremely sensitive, capable of detecting trace-level impurities.
Throughput Can have relatively short run times, enabling high throughput.Run times can be longer due to oven temperature programming.
Cost & Complexity Generally lower initial cost and less complex to operate and maintain.Higher initial cost and requires more specialized expertise for operation and data interpretation.

Conclusion: A Synergistic Approach

For the comprehensive validation of this compound purity, HPLC and GC-MS are not mutually exclusive but rather complementary techniques.

  • HPLC with UV detection is the method of choice for routine quality control, providing accurate and precise quantification of the main component and known impurities. Its robustness, ease of use, and lower operational cost make it ideal for high-throughput environments.

  • GC-MS is an indispensable tool for impurity profiling, particularly during process development and for investigating out-of-specification results. Its unparalleled ability to identify unknown impurities provides critical insights that can be used to optimize synthesis and purification processes.

A robust quality control strategy would involve using HPLC for routine batch release testing while having a validated GC-MS method available for in-depth characterization and troubleshooting. This dual-pronged approach ensures both the quantitative accuracy required for release and the qualitative understanding necessary for process integrity and continuous improvement. By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the highest standards of quality and safety for their products.

References

A Comparative Performance Analysis of Novel Thiophene Derivatives Against 2-(4-Methoxybenzoyl)thiophene: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring system is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1] From anti-inflammatory agents like tiaprofenic acid to antipsychotics like olanzapine, the thiophene moiety consistently imparts desirable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic nature, allows for fine-tuning of a compound's biological activity, solubility, and metabolic stability.[3][4]

The development of novel therapeutics often involves the synthesis of new derivatives of a core scaffold and benchmarking their performance against a well-characterized reference compound. In this guide, we introduce 2-(4-Methoxybenzoyl)thiophene as a practical benchmark for such comparisons. While not a universal standard, its straightforward synthesis, defined structure, and known chemical properties provide a solid baseline for evaluating the enhancements offered by new structural modifications.[5][6][7]

This guide presents a comprehensive framework for benchmarking the performance of three novel, hypothetical thiophene derivatives—designated TA-1 (Thiophene Analogue 1) , TA-2 (Thiophene Analogue 2) , and TA-3 (Thiophene Analogue 3) —against this compound. We will delve into detailed experimental protocols for key assays relevant to modern drug discovery, present comparative data in a clear, tabular format, and provide insights into the structure-activity relationships (SAR) that drive performance differences. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required for a robust and scientifically sound evaluation of new chemical entities.

Structural and Physicochemical Characterization

A foundational step in any benchmarking study is the thorough characterization of the compounds. The table below summarizes the key physicochemical properties of our benchmark and the new hypothetical derivatives. These parameters are critical as they influence solubility, membrane permeability, and formulation possibilities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compound C₁₂H₁₀O₂S218.2772.0 - 75.0[7]3.1
TA-1 C₁₃H₁₂O₂S232.3085 - 883.5
TA-2 C₁₂H₉NO₄S263.27152 - 1552.8
TA-3 C₁₄H₁₅NO₂S277.34110 - 1133.2

Note: Data for TA-1, TA-2, and TA-3 are hypothetical for illustrative purposes.

Experimental Workflow for Comparative Benchmarking

A systematic approach is essential for generating reliable and comparable data. The following workflow outlines the key stages of the benchmarking process, from initial compound characterization to multi-faceted biological evaluation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Interpretation A Compound Synthesis & Purification B Structural Verification (NMR, MS) A->B C Physicochemical Analysis (MP, Solubility) B->C D Anticancer Assay (MTT) C->D Test Compounds E Antimicrobial Assay (MIC Determination) C->E Test Compounds F Enzyme Inhibition Assay (AChE) C->F Test Compounds G Comparative Data Analysis D->G Raw Data E->G Raw Data F->G Raw Data H Structure-Activity Relationship (SAR) Elucidation G->H I Selection of Lead Candidates H->I G cluster_0 Structural Modification cluster_1 Hypothesized Effect cluster_2 Observed Biological Outcome A Benchmark (this compound) Methoxy Group on Benzoyl Ring B Addition of Nitro Group (TA-2) Strong Electron Withdrawing Effect C Addition of Piperidine Moiety (TA-3) Increased Basicity and Polarity D Ethyl Group on Benzoyl Ring (TA-1) Increased Lipophilicity E Enhanced Anticancer Activity Potentially alters electronic interaction with target B:f1->E:f0 Leads to F Emergence of Antimicrobial Activity May facilitate membrane interaction C:f1->F:f0 Leads to G Enhanced AChE Inhibition May improve hydrophobic interactions in enzyme active site D:f1->G:f0 Leads to

References

The Tale of Two Environments: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2-(4-Methoxybenzoyl)thiophene Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the journey from a promising molecule to a clinical candidate is a rigorous one, demanding a thorough understanding of its biological activity in varied settings. This guide delves into the comparative efficacy of a promising class of compounds, drugs based on the 2-(4-Methoxybenzoyl)thiophene scaffold, examining their performance in the controlled environment of in-vitro assays against the complex biological backdrop of in-vivo models. For researchers, scientists, and drug development professionals, this analysis aims to provide not just data, but a deeper, mechanistic understanding of the crucial transition from benchtop to preclinical studies.

The this compound core represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant potential as anticancer agents.[1] Their mechanism of action is often linked to the disruption of microtubule dynamics, a critical process in cell division, making them potent antimitotic agents.[2][3][4] This guide will dissect the efficacy of these compounds, highlighting the nuances between their performance in isolated cell cultures and within a living organism.

Unveiling Anticancer Potential: The In-Vitro Arena

In-vitro assays serve as the initial proving ground for novel drug candidates, offering a rapid and cost-effective means to assess their cytotoxic and mechanistic properties.[5] For this compound derivatives, these studies are pivotal in establishing their fundamental anticancer activity.

Key In-Vitro Efficacy Metrics

A series of structurally related compounds, the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives, which share a similar pharmacophore with the this compound scaffold, have been extensively studied for their antiproliferative activities. The data presented below is a synthesis of findings for these potent tubulin polymerization inhibitors.

Compound IDCancer Cell LineIn-Vitro Efficacy (IC50, µM)Reference
Compound A K562 (Leukemia)0.08[3]
A549 (Lung Cancer)0.12[3]
HT-29 (Colon Cancer)0.15[3]
Compound B MCF-7 (Breast Cancer)0.45[2]
NCI/ADR-RES (Ovarian Cancer)0.52[2]
Compound C PC-3 (Prostate Cancer)<0.1[6]
HepG2 (Liver Cancer)<0.1[6]

Compound A: 2-(3',4',5'-trimethoxybenzoyl)-6-methoxy-benzo[b]thiophene Compound B: 2-(3',4',5'-trimethoxybenzoyl)-4-methoxy-benzo[b]thiophene Compound C: A novel fused thiophene derivative with potent VEGFR-2/AKT dual inhibitory activity

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing cell viability and, consequently, the cytotoxic potential of a drug candidate.[5]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: A dilution series of the this compound based drug is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.[5]

  • Incubation: The plates are incubated for a further 48-72 hours.[7]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.[7]

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate attach Incubate 24h for Attachment seed->attach treat Add Drug Dilutions attach->treat incubate_treat Incubate 48-72h treat->incubate_treat mtt Add MTT Solution incubate_treat->mtt formazan Incubate 2-4h for Formazan Formation mtt->formazan solubilize Add Solubilizing Agent formazan->solubilize read Read Absorbance at 570nm solubilize->read

Caption: Workflow of the MTT assay for determining in-vitro cytotoxicity.

Mechanism of Action: Disrupting the Cellular Scaffolding

The potent in-vitro activity of these compounds is largely attributed to their ability to inhibit tubulin polymerization.[2][3][4] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine site on tubulin, this compound derivatives prevent the assembly of microtubules.[2][8] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3][9]

Signaling Pathway of Tubulin Polymerization Inhibition

Tubulin_Inhibition_Pathway drug This compound Derivative tubulin Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disrupts apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by this compound derivatives.

Beyond tubulin inhibition, some derivatives have been shown to modulate other critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways, further contributing to their anticancer effects.[10]

The Gauntlet of Complexity: In-Vivo Efficacy

While in-vitro assays provide a foundational understanding of a drug's potential, the true test of its therapeutic viability lies in its performance within a living organism. In-vivo models, such as human tumor xenografts in immunocompromised mice, introduce layers of complexity including drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment.[11][12]

Translating In-Vitro Potency to In-Vivo Response

Direct comparative studies for a single this compound derivative are not always published in a single comprehensive report. However, by examining related compounds, we can glean valuable insights into their in-vivo potential. For instance, a novel 5-arylalkynyl-2-benzoyl thiophene derivative, structurally similar to the topic compounds, demonstrated significant antitumor activity in breast cancer xenograft models.[4]

Animal ModelTumor TypeTreatmentOutcomeReference
Nude MiceMDA-MB-468 (Breast Cancer) Xenograft60 mg/kg, daily11.75% Tumor Growth/Control (T/C)[4]
Nude MiceMCF-7 (Breast Cancer) Xenograft60 mg/kg, daily44.38% T/C[4]

Notably, this study also reported a lack of significant neurotoxicity at the effective dose, a common side effect of other tubulin inhibitors, suggesting a favorable safety profile.[4]

Experimental Protocol: Human Tumor Xenograft Model

The human tumor xenograft model is a widely used preclinical model to evaluate the efficacy of anticancer drugs in an in-vivo setting.[11][12]

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[12]

  • Tumor Cell Implantation: Human cancer cells (e.g., from a cell line or a patient-derived tumor) are injected subcutaneously or orthotopically into the mice.[11]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.[12]

  • Drug Administration: The this compound based drug is administered to the mice through a relevant route (e.g., oral gavage, intraperitoneal injection). A control group receives a vehicle.[12]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.[12]

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) or the T/C ratio are common metrics.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any drug-related toxicity.[12]

Diagram of the Xenograft Model Workflow

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis implant Implant Human Tumor Cells in Mice growth Allow Tumor Growth implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize administer Administer Drug or Vehicle randomize->administer measure Measure Tumor Volume & Body Weight administer->measure evaluate Evaluate Efficacy (TGI) & Toxicity measure->evaluate

Caption: Workflow of a human tumor xenograft model for in-vivo efficacy testing.

Bridging the Gap: Why In-Vitro and In-Vivo Results Can Differ

The transition from a petri dish to a preclinical model is fraught with challenges that can lead to discrepancies between in-vitro and in-vivo efficacy. Understanding these factors is critical for successful drug development.

  • Pharmacokinetics (ADME): In-vivo, a drug must be absorbed, distributed to the tumor site, and must resist metabolic breakdown and excretion to be effective. Poor pharmacokinetic properties can render a potent in-vitro compound ineffective in a living system.

  • Tumor Microenvironment: In-vivo tumors are complex ecosystems of cancer cells, stromal cells, immune cells, and extracellular matrix.[9] This microenvironment can influence drug response in ways that are not captured in a simple 2D cell culture.

  • Drug Delivery: The physical delivery of the drug to all cells within a solid tumor can be hampered by poor vascularization and high interstitial fluid pressure. Nanoparticle-based delivery systems are being explored to overcome these barriers for thiophene derivatives.[9][13]

  • Host Toxicity: A compound may be highly effective against cancer cells but also exhibit unacceptable toxicity to healthy tissues in the host organism, limiting its therapeutic window.

Conclusion: A Holistic View for Future Drug Development

The this compound scaffold holds significant promise as a source of novel anticancer agents. The robust in-vitro data, primarily demonstrating potent inhibition of tubulin polymerization, provides a strong rationale for their development. However, the journey to clinical application necessitates a clear-eyed view of the challenges presented by the in-vivo environment.

The successful translation of in-vitro potency to in-vivo efficacy for this class of compounds will depend on a multi-faceted approach. This includes optimizing pharmacokinetic properties through medicinal chemistry, developing innovative drug delivery strategies to enhance tumor targeting, and carefully evaluating the therapeutic window to minimize host toxicity. By integrating the insights from both in-vitro and in-vivo studies, researchers can more effectively navigate the complex path of drug discovery and unlock the full therapeutic potential of this compound based drugs in the fight against cancer.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-(4-Methoxybenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-(4-Methoxybenzoyl)thiophene, a key structural motif in various pharmacologically active compounds, requires robust analytical methods to ensure product quality and consistency.[1][][3][4] This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Furthermore, it delineates a comprehensive cross-validation strategy to ensure the interchangeability and reliability of these methods, a critical step in method lifecycle management.[5][6][7]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] This guide will explore the nuances of each technique, from the fundamental principles to detailed experimental protocols, and provide a framework for their comparative evaluation based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[5][8][9]

Introduction to Analytical Methodologies

The choice of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application of the method—be it for routine quality control, stability studies, or impurity profiling.[10][11] For this compound, its aromatic nature and ketone functionality lend themselves to several analytical approaches.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC offers high resolution, sensitivity, and specificity for a wide range of compounds. Reversed-phase HPLC is particularly well-suited for the analysis of moderately polar compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[12] It is ideal for volatile and thermally stable compounds and provides valuable structural information for impurity identification.

  • UV-Vis Spectrophotometry: A simpler and more accessible technique, UV-Vis spectrophotometry relies on the absorption of ultraviolet or visible light by the analyte.[13] For compounds with a chromophore, like the benzoylthiophene moiety, this method can be a rapid and cost-effective tool for quantification, particularly in pure samples.[14][15]

Experimental Protocols and Method Validation

The reliability of any analytical data hinges on the meticulous validation of the methods used to generate it.[11] The following sections detail the experimental protocols for each technique and outline the key validation parameters as per ICH guidelines.[5][8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

The inherent polarity of this compound makes it an excellent candidate for reversed-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analyte.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape, is a typical mobile phase.[16] A starting point could be a 60:40 (v/v) ratio of MeCN to 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution. The wavelength of maximum absorbance (λmax) for the benzoylthiophene chromophore is expected in the UV region. For similar structures, this could be around 230-285 nm.[17]

  • Injection Volume: 10 µL.

Caption: Workflow for HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the volatility and thermal stability of this compound are key considerations. While derivatization is an option for less volatile compounds, it may not be necessary for this analyte.[12][18]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A mass-to-charge ratio (m/z) range that includes the molecular ion of this compound (218.27 g/mol ) and its expected fragment ions.[3] A range of 50-300 m/z would be appropriate.

GCMS_Specificity cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_result Result GC Separation by Retention Time MS Identification by Mass Spectrum GC->MS Analyte Transfer Result High Specificity MS->Result Confirmation

Caption: Enhanced specificity in GC-MS analysis.

UV-Vis Spectrophotometry

This method is based on Beer-Lambert's law and is most suitable for the quantification of this compound in the absence of interfering substances that absorb at the same wavelength.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the analyte is soluble, such as ethanol or acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the analyte across the UV-Vis spectrum (typically 200-400 nm). The absorbance of carbonyl compounds typically occurs between 270-300 nm.[15]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to establish linearity.

  • Sample Measurement: Measure the absorbance of the sample solution at the λmax and determine its concentration using the calibration curve.

Forced Degradation Studies: A Prerequisite for Stability-Indicating Methods

To ensure that the analytical methods are stability-indicating, forced degradation studies are essential.[19][20][21] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.[22] The analytical method must then be able to separate the intact drug from these degradants.[23]

Typical Stress Conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., 80°C in a dry oven.

  • Photolytic Degradation: Exposure to UV light (e.g., 1.2 million lux hours).[19]

The results of these studies are crucial for establishing the specificity of the methods.[24]

Comparative Performance Data

The following table summarizes the expected performance characteristics for each analytical method based on typical validation results for similar compounds.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (with forced degradation)Very High (retention time & mass spectrum)Low (prone to interference)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)
Analysis Time 5-15 minutes10-20 minutes< 5 minutes
Cost & Complexity ModerateHighLow

Cross-Validation of Analytical Methods

Cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose.[5] This is particularly important when transferring methods between laboratories or when different techniques are used throughout the drug development lifecycle.[6][25]

The core of cross-validation involves analyzing the same set of samples using the different methods and statistically comparing the results.

Statistical Comparison:

The data obtained from the different methods should be compared using appropriate statistical tools.[11][26]

  • Student's t-test: Used to compare the means of the results from two methods to determine if there is a statistically significant difference.[27]

  • F-test: Used to compare the variances (precision) of the two methods.

  • Regression Analysis: Plotting the results of one method against the other and determining the slope, intercept, and correlation coefficient can reveal any systematic bias between the methods.[26]

Cross-Validation Workflow

Cross_Validation_Workflow cluster_setup Setup cluster_analysis Analysis cluster_comparison Statistical Comparison cluster_decision Decision cluster_outcome Outcome Select Select Representative Samples Analyze1 Analyze with Method A (e.g., HPLC) Select->Analyze1 Analyze2 Analyze with Method B (e.g., GC-MS) Select->Analyze2 Compare Compare Results (t-test, F-test, Regression) Analyze1->Compare Analyze2->Compare Decision Results Comparable? Compare->Decision Accept Methods are Interchangeable Decision->Accept Yes Investigate Investigate Discrepancies Decision->Investigate No

Caption: Workflow for cross-validation of analytical methods.

Conclusion and Recommendations

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV stands out as a versatile and robust method suitable for a wide range of applications, from routine quality control to stability testing. Its high specificity, when properly validated with forced degradation studies, makes it a reliable choice for regulatory submissions.

  • GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for impurity identification and quantification at trace levels. Its higher complexity and cost may make it less suitable for routine high-throughput analysis.

  • UV-Vis Spectrophotometry provides a rapid and cost-effective means of quantification in simple, well-characterized matrices. However, its lack of specificity makes it unsuitable for complex samples or for stability-indicating assays where degradation products may be present.

A thorough cross-validation of these methods is not merely a regulatory expectation but a scientific necessity to ensure data integrity and consistency across the entire lifecycle of a pharmaceutical product. By employing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish a suite of reliable analytical methods for the quantification of this compound.

References

A Comparative Guide to the Neurotoxicity of Thiophene-Based Tubulin Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug development, tubulin inhibitors remain a cornerstone of chemotherapy. However, their clinical utility is often hampered by significant side effects, most notably neurotoxicity. This has spurred the exploration of novel chemical scaffolds that retain potent anti-cancer activity while minimizing damage to the nervous system. Among these, thiophene-based tubulin inhibitors have emerged as a promising class of compounds. This guide provides an in-depth, objective comparison of the neurotoxic profiles of different thiophene-based tubulin inhibitors, supported by experimental data and detailed protocols to empower researchers in their pursuit of safer and more effective cancer therapeutics.

The Double-Edged Sword: Tubulin Inhibition in Cancer and Neurons

Microtubules, dynamic polymers of α- and β-tubulin, are integral to several critical cellular processes, including cell division, intracellular transport, and maintenance of cell structure. In rapidly dividing cancer cells, the mitotic spindle, composed of microtubules, is a prime therapeutic target. Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

However, this mechanism is not exclusive to cancer cells. Neurons, with their extensive axonal and dendritic networks, are highly dependent on stable microtubule tracks for essential processes like axonal transport. Disruption of these tracks by tubulin inhibitors can lead to a cascade of detrimental effects, manifesting as peripheral neuropathy—a debilitating condition characterized by pain, numbness, and motor dysfunction. Therefore, the therapeutic index of a tubulin inhibitor is critically defined by its differential activity against cancerous and neuronal cells.

Thiophene-Based Tubulin Inhibitors: A Promising Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has proven to be a versatile scaffold in medicinal chemistry. Several thiophene derivatives have been developed as potent tubulin inhibitors, many of which target the colchicine-binding site on β-tubulin. The unique electronic and steric properties of the thiophene ring allow for diverse chemical modifications, offering the potential to fine-tune the pharmacological properties of these compounds, including their neurotoxicity.

Featured Compound Analysis: A Head-to-Head Neurotoxicity Comparison

This guide focuses on a comparative analysis of two distinct thiophene-based tubulin inhibitors to illustrate the spectrum of neurotoxicity observed within this class.

Compound A: PST-3 - A Candidate with a Favorable Neurotoxicity Profile

PST-3, a novel 5-arylalkynyl-2-benzoyl thiophene derivative, has demonstrated potent anticancer activity while exhibiting minimal neurological toxicity in preclinical studies.[1][2][3]

Mechanism of Action: PST-3 binds to the colchicine site of β-tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and apoptosis.[1][3]

Preclinical Neurotoxicity Evaluation: In vivo studies in mice have shown that even at high doses (60 mg/kg) administered for 21 days, PST-3 did not induce any significant neurotoxicity.[1][3] A key factor contributing to its low neurotoxicity is its inability to cross the blood-brain barrier, as it is a substrate for the P-glycoprotein (P-gp) efflux pump.[2][4]

Compound B: A Representative 2-Aroyl-4-Phenyl-Thiophene Derivative

Experimental Framework for Evaluating Neurotoxicity

To provide a comprehensive and comparative assessment of neurotoxicity, a multi-pronged approach utilizing both in vitro and in vivo models is essential.

In Vitro Neurotoxicity Assessment: Neurite Outgrowth Assay

The neurite outgrowth assay is a fundamental in vitro method to assess the potential of a compound to interfere with neuronal development and integrity. PC12 cells, a rat pheochromocytoma cell line, are a commonly used model as they differentiate into neuron-like cells with extensive neurites upon stimulation with Nerve Growth Factor (NGF).

G cluster_0 Cell Culture & Differentiation cluster_1 Compound Treatment cluster_2 Staining & Imaging cluster_3 Data Analysis A Plate PC12 cells on collagen-coated plates B Differentiate with Nerve Growth Factor (NGF) for 48-72 hours A->B C Treat differentiated cells with varying concentrations of thiophene tubulin inhibitors (e.g., PST-3, Compound B) and controls (e.g., paclitaxel) B->C D Fix and permeabilize cells C->D E Immunostain for βIII-tubulin (a neuron-specific marker) D->E F Counterstain nuclei (e.g., with DAPI) E->F G Acquire images using high-content imaging system F->G H Quantify neurite length, number of neurites, and cell viability G->H I Compare the effects of different compounds on neurite outgrowth H->I

Caption: Workflow for in vitro neurite outgrowth assay.

  • Cell Plating: Seed PC12 cells at a density of 5 x 10³ cells/well in a 96-well plate pre-coated with collagen type IV.[5]

  • Differentiation: Induce neuronal differentiation by treating the cells with 50 ng/mL of Nerve Growth Factor (NGF) in low-serum medium for 48-72 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the thiophene-based tubulin inhibitors (e.g., PST-3, Compound B) and a positive control known to be neurotoxic (e.g., paclitaxel). Replace the differentiation medium with fresh medium containing the test compounds and incubate for another 24-48 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% goat serum in PBS for 1 hour.

    • Incubate with a primary antibody against βIII-tubulin (a neuron-specific marker) overnight at 4°C.[6][7]

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to quantify parameters such as total neurite length, average neurite length, number of neurites per cell, and the number of viable cells.

CompoundConcentration RangeEffect on Neurite OutgrowthEffect on Cell Viability
PST-3 0.1 - 10 µMMinimal to no inhibition of neurite outgrowthHigh cell viability maintained
Compound B (Hypothetical) 0.1 - 10 µMDose-dependent inhibition of neurite outgrowthDose-dependent decrease in cell viability
Paclitaxel (Control) 0.01 - 1 µMSignificant inhibition of neurite outgrowthSignificant decrease in cell viability

This table presents hypothetical data for Compound B for illustrative purposes, based on the expected profile of a neurotoxic tubulin inhibitor. Actual experimental data would be required for a definitive comparison.

In Vivo Neurotoxicity Assessment: Rodent Models of Peripheral Neuropathy

In vivo studies are crucial to evaluate the systemic effects of a compound and its potential to induce peripheral neuropathy. Rodent models, particularly mice, are widely used for this purpose.

G cluster_0 Animal Model & Dosing cluster_1 Behavioral Testing cluster_2 Electrophysiology & Histopathology cluster_3 Data Analysis & Comparison A Acclimatize mice and establish baseline measurements B Administer thiophene tubulin inhibitors (e.g., PST-3, Compound B) and vehicle control over a defined period (e.g., 21 days) A->B C Perform Rotarod test to assess motor coordination and balance B->C F Measure nerve conduction velocity (NCV) B->F D Conduct Von Frey test for mechanical allodynia C->D E Perform Hargreaves test for thermal hyperalgesia D->E I Analyze behavioral, electrophysiological, and histological data E->I G Collect dorsal root ganglia (DRG) and sciatic nerves F->G H Perform histopathological analysis (e.g., H&E staining, immunofluorescence for nerve fiber density) G->H H->I J Compare the neurotoxic effects of different compounds I->J

Caption: Workflow for in vivo neurotoxicity assessment in rodents.

The Rotarod test is a widely used behavioral assay to evaluate motor coordination, balance, and motor learning in rodents.[8][9][10][11]

  • Apparatus: Use a commercially available rotarod apparatus with a rotating rod of a specified diameter.

  • Acclimation and Training:

    • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

    • Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a few minutes on consecutive days before the actual test.

  • Testing Procedure:

    • Place the mouse on the rotating rod.

    • Start the rod, which gradually accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall (the time the mouse remains on the rod).

    • Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).

  • Data Analysis: Compare the latency to fall between the different treatment groups. A significant decrease in the latency to fall in a compound-treated group compared to the vehicle control group is indicative of motor impairment and potential neurotoxicity.

CompoundDoseRotarod Performance (Latency to Fall)Histopathological Findings (Sciatic Nerve)
PST-3 60 mg/kgNo significant difference compared to vehicle control.[1]No signs of axonal degeneration or demyelination.
Compound B (Hypothetical) 50 mg/kgSignificant decrease in latency to fall compared to vehicle control.Evidence of axonal swelling and myelin sheath abnormalities.
Vincristine (Control) 1 mg/kgProfound decrease in latency to fall.Severe axonal degeneration and loss of nerve fibers.

This table presents hypothetical data for Compound B for illustrative purposes. Actual experimental data would be required for a definitive comparison.

Structure-Activity Relationship (SAR) and Neurotoxicity

The neurotoxicity of thiophene-based tubulin inhibitors is intricately linked to their chemical structure. While a comprehensive SAR for neurotoxicity is still under investigation, certain structural modifications have been shown to influence this property.

  • Lipophilicity and Blood-Brain Barrier Permeability: Highly lipophilic compounds tend to have better penetration across the blood-brain barrier, potentially leading to central nervous system toxicity. The observation that PST-3 is a P-gp substrate and has limited brain penetration highlights the importance of this property in mitigating neurotoxicity.[2][4]

  • Substitutions on the Thiophene Ring: The nature and position of substituents on the thiophene ring can significantly impact the compound's interaction with off-target proteins in the nervous system. Further research is needed to delineate the specific structural features that confer a lower neurotoxic potential.[8][12]

Conclusion and Future Directions

The evaluation of neurotoxicity is a critical step in the development of novel tubulin inhibitors. Thiophene-based compounds represent a promising avenue for the discovery of potent anticancer agents with improved safety profiles. The case of PST-3 demonstrates that it is possible to design thiophene derivatives with minimal neurotoxicity.

To advance this field, future research should focus on:

  • Head-to-Head Comparative Studies: Conducting direct comparative studies of the neurotoxicity of a wider range of thiophene-based tubulin inhibitors using standardized in vitro and in vivo assays.

  • Elucidation of SAR for Neurotoxicity: Systematically modifying the thiophene scaffold to identify the key structural determinants of neurotoxicity.

  • Investigation of Underlying Mechanisms: Delving into the specific molecular mechanisms by which some thiophene derivatives induce neurotoxicity, while others do not.

By employing the rigorous experimental frameworks outlined in this guide and focusing on a deep understanding of the structure-neurotoxicity relationship, the scientific community can accelerate the development of the next generation of thiophene-based tubulin inhibitors that are not only effective against cancer but also significantly safer for patients.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-(4-Methoxybenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational plan for the safe and compliant disposal of 2-(4-Methoxybenzoyl)thiophene (CAS No. 4160-63-8), a compound utilized in organic synthesis and materials science research.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. For researchers and professionals in drug development, rigorous waste management is not merely a procedural formality but a cornerstone of responsible scientific practice.

Part 1: Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the material's hazards. The Safety Data Sheet (SDS) for this compound states that at its given concentration, it contains no substances considered to be hazardous to health or the environment.[2] However, a conservative approach is warranted due to several factors. Structurally related compounds, such as thiophene, are classified as hazardous, flammable, and toxic.[3][4] Furthermore, some safety information for similar derivatives indicates potential for skin, eye, and respiratory irritation.[5][6]

Given the incomplete long-term toxicological and environmental fate data for this specific molecule, the guiding principle must be caution. Therefore, all waste streams containing this compound should be managed as hazardous chemical waste. This proactive classification ensures the highest level of safety and compliance with waste disposal regulations.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste must be properly identified.[7] While this compound is not explicitly a "listed" hazardous waste, treating it as such preemptively addresses any potential for it to meet "characteristic" criteria (e.g., toxicity) and aligns with best practices for managing research chemicals.[8]

Key Compound Data
PropertyValueSource(s)
CAS Number 4160-63-8[2][9]
Molecular Formula C₁₂H₁₀O₂S[2][9]
Molecular Weight 218.27 g/mol [1][9]
Appearance White to beige/brown crystalline powder or solid[1][2][10]
Melting Point 72 - 75 °C[1]

Part 2: Step-by-Step Disposal Protocol

The following procedures provide a self-validating system for the safe handling of this compound waste from the point of generation to collection.

Step 1: Waste Segregation and Containment

Proper segregation is essential to prevent unintended chemical reactions and to ensure compliant disposal. Do not mix this waste with other incompatible waste streams.[11]

  • Solid Waste:

    • Procedure: Collect unreacted reagent, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips) in a dedicated solid waste container.

    • Causality: Confining solid waste prevents the generation of dust and isolates the compound from other reagents.

    • Container: Use a high-density polyethylene (HDPE) or glass container with a secure, vapor-tight lid. The container must be compatible with the waste.[12]

  • Liquid Waste:

    • Procedure: Collect solutions containing this compound in a dedicated liquid waste container. This includes reaction mother liquors, extraction solvents, and rinsing solvents.

    • Causality: Liquid waste must be contained to prevent spills and fugitive vapor emissions. Segregation by solvent type (e.g., halogenated vs. non-halogenated) may be required by your institution's EHS office.

    • Container: Use a sealed, leak-proof, and chemically compatible container, clearly marked for liquid hazardous waste.

  • Contaminated Personal Protective Equipment (PPE):

    • Procedure: Dispose of contaminated gloves, disposable lab coats, and bench paper in a designated hazardous waste bag or container separate from regular trash.[11]

    • Causality: PPE that has come into contact with the chemical is considered hazardous waste and must not enter the municipal waste stream.

Step 2: Labeling

Accurate labeling is a critical regulatory requirement under RCRA.

  • Procedure: Immediately upon starting a waste container, label it clearly. The label must include:

    • The words "Hazardous Waste" [12]

    • The full chemical name: "this compound"

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The date of waste generation (the date the first drop of waste entered the container).

  • Causality: Proper labeling ensures safety for all personnel handling the waste and is required for tracking hazardous waste from "cradle-to-grave."[13]

Step 3: Storage (Satellite Accumulation)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation under what are known as "satellite accumulation area" regulations.[14]

  • Procedure:

    • Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

    • This area must be under the control of the laboratory personnel.[14]

    • Ensure containers remain closed except when adding waste.[12]

    • Do not accumulate more than 55 gallons of hazardous waste in the satellite area.[14]

  • Causality: These rules provide a safe and compliant way to manage waste in the lab before it is transferred to a central storage facility, preventing spills and minimizing exposure.

Step 4: Spill Management

In case of an accidental spill, immediate and correct action is crucial.

  • Procedure:

    • Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[15]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[11]

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

    • Place all cleanup materials into a new, properly labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[11]

  • Causality: A systematic cleanup process minimizes the spread of contamination and ensures that all materials used in the cleanup are themselves disposed of as hazardous waste.

Part 3: Final Disposal and Regulatory Compliance

The final disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.

  • Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will have established protocols for the pickup, consolidation, and disposal of laboratory chemical waste.

  • Licensed Disposal Contractor: The EHS office works with licensed hazardous waste disposal contractors to transport, treat, and dispose of the waste in accordance with all federal, state, and local regulations.[7][16] Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[17]

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for managing waste streams of this compound within a laboratory setting.

G cluster_generation Point of Generation cluster_segregation Step 1: Segregation & Containment cluster_labeling Step 2: Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal A Waste Generated (this compound) B Solid Waste (Unused reagent, labware) A->B Segregate by type C Liquid Waste (Solutions, solvents) A->C Segregate by type D Contaminated PPE (Gloves, coats) A->D Segregate by type E Label Container: 'Hazardous Waste' Full Chemical Name All Components Date B->E Contain & Label C->E Contain & Label D->E Contain & Label F Securely Closed Container in Satellite Accumulation Area E->F Store Safely G Arrange Pickup with Institutional EHS Office F->G When container is full or per schedule H Transport & Disposal by Licensed Contractor G->H

Caption: Decision workflow for compliant disposal of this compound waste.

References

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